molecular formula C15H8Cl2FNO B1680402 Quinoxyfen CAS No. 124495-18-7

Quinoxyfen

Cat. No.: B1680402
CAS No.: 124495-18-7
M. Wt: 308.1 g/mol
InChI Key: WRPIRSINYZBGPK-UHFFFAOYSA-N
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Description

Quinoxyfen is a member of the class of quinolines carrying two chloro substituents at positions 5 and 7 together with a 4-fluorophenoxy substituent at position 4. A fungicide used mainly to control powdery mildew in cereals. It has a role as an antifungal agrochemical. It is an aromatic ether, a member of quinolines, an organochlorine compound and a member of monofluorobenzenes.
This compound is a fungicide used mainly to control Erysiphe graminis - powdery mildew in cereals. It functions systemically with protective properties, translocates and inhibits appressoria development stopping infections.
structure in first source

Properties

IUPAC Name

5,7-dichloro-4-(4-fluorophenoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H8Cl2FNO/c16-9-7-12(17)15-13(8-9)19-6-5-14(15)20-11-3-1-10(18)2-4-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPIRSINYZBGPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C3C(=CC(=CC3=NC=C2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2034881
Record name Quinoxyfen
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Molecular Weight

308.1 g/mol
Source PubChem
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Flash Point

> 199 °F (>93 °C) (Closed cup) /Quintec Fungicide/
Record name Quinoxyfen
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Solubility

In acetone 116, dichloromethane 589, ethyl acetate 179, methanol 21.5, n-octanol 37.9, toluene 272, hexane 9.64, xylene 200 (all in g/L, 20 °C), In water, 0.128 (pH 5); 0.047 (pH 7); 0.036 (pH 9) (all in g/L, 20 °C), In water, 116 ug/L at 20 °C (pH 6.45)
Record name Quinoxyfen
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Density

1.56
Record name Quinoxyfen
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Vapor Pressure

1.50X10-7 mm Hg at 25 °C
Record name Quinoxyfen
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Color/Form

Crystals from heptane, Off-white solid

CAS No.

124495-18-7
Record name Quinoxyfen
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Record name Quinoxyfen [ISO:BSI:ANSI]
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Record name Quinoxyfen
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Record name 5,7-dichloro-4-(4-fluorophenoxy)quinoline; quinoxyfen (ISO)
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Record name QUINOXYFEN
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Record name Quinoxyfen
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Melting Point

105-106 °C, MP: 100-106 °C /Technical/
Record name Quinoxyfen
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Quinoxyfen Fungicide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for the fungicide quinoxyfen. The document details two primary synthetic routes, presenting experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding of the chemical processes involved.

Introduction

This compound, with the IUPAC name 5,7-dichloro-4-(4-fluorophenoxy)quinoline, is a fungicide primarily used to control powdery mildew on various crops. Its mode of action involves the disruption of signal transduction pathways in fungal spores, preventing infection. This guide explores two distinct pathways for its chemical synthesis, providing detailed experimental procedures and comparative data.

Pathway 1: Synthesis from 4,5,7-Trichloroquinoline and 4-Fluorophenol

This pathway represents a direct and high-yielding approach to this compound synthesis through a nucleophilic aromatic substitution reaction. The key starting materials are 4,5,7-trichloroquinoline and 4-fluorophenol.

Experimental Protocol

Preparation of 5,7-dichloro-4-(4-fluorophenoxy)quinoline (this compound)

To a 50 mL flask equipped with a condenser, drying tube, and thermometer, 2.33 g (0.01 moles) of 4,5,7-trichloroquinoline, 1.57 g (0.014 moles) of 4-fluorophenol, and 0.18 g (0.0015 moles) of 4-dimethylaminopyridine (4-DMAP) are added, followed by 20 mL of xylene. The reaction mixture is heated to reflux at approximately 140°C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After 16 hours, the reaction is deemed complete. The mixture is then cooled to room temperature and diluted with an additional 20 mL of xylene. Anhydrous HCl gas is bubbled through the reaction mixture for 5 minutes, and the mixture is subsequently cooled to 0°C. The resulting hydrochloride salt of the product is collected by filtration, washed with ethyl acetate, and dried. The hydrochloride salt is then suspended in 20 mL of water, and the pH is adjusted to 7 with 1N NaOH. The final product, 5,7-dichloro-4-(4-fluorophenoxy)quinoline, is isolated by filtration and dried under a vacuum.[1]

Quantitative Data
Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Amount (moles)Yield (%)Melting Point (°C)Spectroscopic Data
4,5,7-TrichloroquinolineC₉H₄Cl₃N232.500.01---
4-FluorophenolC₆H₅FO112.100.014---
This compoundC₁₅H₈Cl₂FNO308.14-9394-97¹H NMR (CDCl₃): δ 6.6 (d, 1H), 7.15 (m, 4H), 7.6 (d, 1H), 8.05 (d, 1H) and 8.65 (d, 1H)[1]

Reaction Pathway Diagram

G 4_5_7_trichloroquinoline 4,5,7-Trichloroquinoline This compound This compound 4_5_7_trichloroquinoline->this compound Xylene, 4-DMAP, Reflux (140°C), 16h 4_fluorophenol 4-Fluorophenol 4_fluorophenol->this compound

Caption: Synthesis of this compound via Nucleophilic Aromatic Substitution.

Pathway 2: Multi-step Synthesis from 4-Fluoroaniline

This pathway involves a series of reactions starting from the readily available 4-fluoroaniline. It is a longer route but utilizes common organic transformations.

Step 1: Skraup Reaction to form 6-Fluoroquinoline

Experimental Protocol (General Procedure)

4-Fluoroaniline is reacted with anhydrous glycerol in the presence of an oxidizing agent (such as nitrobenzene or arsenic pentoxide) and concentrated sulfuric acid. The reaction mixture is heated, and the resulting 6-fluoroquinoline is isolated and purified by distillation or chromatography. A specific literature procedure can be followed for this reaction.

Step 2: Nitration of 6-Fluoroquinoline

Experimental Protocol (General Procedure)

Step 3: Reduction of 5-Nitro-6-fluoroquinoline

Experimental Protocol (General Procedure)

The nitro group of 5-nitro-6-fluoroquinoline is reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The resulting 5-amino-6-fluoroquinoline is then isolated and purified.

Step 4: Sandmeyer Reaction to form 5-Chloro-6-fluoroquinoline

Experimental Protocol (General Procedure)

5-Amino-6-fluoroquinoline is diazotized using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5°C). The resulting diazonium salt is then treated with a solution of copper(I) chloride (CuCl) to replace the diazonium group with a chlorine atom, yielding 5-chloro-6-fluoroquinoline. The product is typically isolated by extraction and purified by chromatography.

Step 5: Nucleophilic Aromatic Substitution to form this compound

Experimental Protocol (General Procedure)

5,7-Dichloro-4-chloroquinoline (prepared through a similar multi-step synthesis starting from an appropriate aniline) is reacted with 4-fluorophenol in the presence of a base (e.g., potassium carbonate or sodium hydride) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic aromatic substitution at the 4-position of the quinoline ring, yielding this compound. The product is then isolated by precipitation or extraction and purified by recrystallization or chromatography.

Quantitative Data (Illustrative)
IntermediateMolecular FormulaMolar Mass ( g/mol )Typical Yield (%)
6-FluoroquinolineC₉H₆FN147.1560-70
5-Nitro-6-fluoroquinolineC₉H₅FN₂O₂192.1570-80
5-Amino-6-fluoroquinolineC₉H₇FN₂162.1780-90
5-Chloro-6-fluoroquinolineC₉H₅ClFN181.6060-70
This compoundC₁₅H₈Cl₂FNO308.1480-90

Note: The yields provided are illustrative and can vary based on the specific reaction conditions and scale.

Reaction Pathway Diagram

G 4_fluoroaniline 4-Fluoroaniline 6_fluoroquinoline 6-Fluoroquinoline 4_fluoroaniline->6_fluoroquinoline Skraup Reaction 5_nitro_6_fluoroquinoline 5-Nitro-6-fluoroquinoline 6_fluoroquinoline->5_nitro_6_fluoroquinoline Nitration (HNO₃/H₂SO₄) 5_amino_6_fluoroquinoline 5-Amino-6-fluoroquinoline 5_nitro_6_fluoroquinoline->5_amino_6_fluoroquinoline Reduction (e.g., SnCl₂/HCl) 5_chloro_6_fluoroquinoline 5-Chloro-6-fluoroquinoline 5_amino_6_fluoroquinoline->5_chloro_6_fluoroquinoline Sandmeyer Reaction (NaNO₂, HCl, CuCl) This compound This compound 5_chloro_6_fluoroquinoline->this compound Nucleophilic Aromatic Substitution with 4-fluorophenoxide

Caption: Multi-step Synthesis of this compound from 4-Fluoroaniline.

Conclusion

This guide has detailed two primary synthetic pathways for the fungicide this compound. Pathway 1, a single-step nucleophilic aromatic substitution, offers a direct and high-yielding route. Pathway 2, a multi-step synthesis, provides an alternative approach utilizing fundamental organic reactions. The choice of synthetic route in a research or industrial setting would depend on factors such as the availability and cost of starting materials, desired purity, and scalability of the process. The provided experimental protocols and data serve as a valuable resource for chemists involved in the synthesis and development of agrochemicals.

References

Quinoxyfen's Mode of Action: A Deep Dive into Fungal Signal Transduction

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxyfen is a protectant fungicide highly effective against powdery mildew diseases. Its mode of action is not fully elucidated but is known to be distinct from many other commercial fungicides. Research indicates that this compound's efficacy stems from its ability to disrupt critical signal transduction pathways in the early stages of fungal development, specifically inhibiting spore germination and the formation of the appressorium, a specialized structure required for host penetration. This guide synthesizes the current understanding of this compound's impact on fungal signaling, focusing on its effects on G-protein, Protein Kinase A (PKA), and Protein Kinase C (PKC) pathways, and its potential primary target, serine esterase. This document provides a technical overview for researchers engaged in fungicide development and the study of fungal pathogenesis.

Introduction

This compound is a quinoline fungicide that provides preventative control of powdery mildew on a variety of crops.[1] It is a systemic fungicide that is absorbed by plant tissues, offering prolonged protection.[1] The primary mechanism of this compound involves the inhibition of fungal spore development, preventing the fungus from establishing an infection.[1] This is achieved by disrupting the communication signals necessary for fungal spores to germinate and penetrate host tissues.[1] While the precise biochemical target is still under investigation, a significant body of evidence points towards the disruption of key signal transduction pathways as the central mode of action.[2][3]

The Core of this compound's Action: Disruption of Signal Transduction

This compound's fungicidal activity is most potent during the initial stages of fungal infection, namely spore germination and the formation of the appressorium.[3][4] This strongly suggests an interference with the signaling cascades that govern these developmental processes. This compound-resistant mutants of barley powdery mildew (Blumeria graminis f. sp. hordei) exhibit a "promiscuous" germination and appressorium formation phenotype, indicating that resistance may bypass the need for host recognition signals that are disrupted by the fungicide.[2][3]

The key signaling pathways implicated in this compound's mode of action are:

  • G-Protein Signaling: Evidence points to the disruption of a Ras-type small GTP-binding protein signaling pathway.[2]

  • Protein Kinase A (PKA) and Protein Kinase C (PKC) Signaling: The expression of genes encoding the catalytic subunit of PKA and PKC is altered in the presence of this compound, suggesting these pathways are downstream of the initial fungicidal action.[2][3]

  • Serine Esterase Inhibition: A compelling hypothesis is that the effects on signal transduction are a downstream consequence of the inhibition of a serine esterase, which may be the primary biochemical target of this compound.[2][5]

Detailed Signaling Pathways and this compound's Impact

G-Protein Signaling Pathway

G-proteins act as molecular switches in a multitude of cellular processes, cycling between an active GTP-bound state and an inactive GDP-bound state. In fungi, G-protein signaling is crucial for sensing external cues and initiating developmental programs like germination and appressorium formation.

This compound has been shown to interfere with the signaling events mediated by a Ras-type G-protein.[2] This is supported by studies on this compound-resistant mutants of B. graminis, which show altered expression of a gene encoding a GTPase Activating Protein (GAP).[3] GAPs are negative regulators of G-proteins, promoting the hydrolysis of GTP to GDP and thus inactivating the signaling pathway. In the presence of this compound, the mRNA transcript for this GAP remains present throughout the germling morphogenesis, a deviation from the normal developmental process.[3] This suggests that this compound disrupts the normal cycling of the Ras-like G-protein, leading to a breakdown in the downstream signaling required for appressorium formation.

G_Protein_Signaling cluster_membrane Fungal Cell Membrane cluster_cytoplasm Fungal Cytoplasm Host Signal Host Signal GPCR G-Protein Coupled Receptor (GPCR) Host Signal->GPCR 1. Host Recognition Ras_GDP Ras-GDP (Inactive) GPCR->Ras_GDP 2. GEF Mediated Activation Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Ras_GTP->Ras_GDP 4. GTP Hydrolysis (Inactivation) GAP GTPase Activating Protein (GAP) Downstream Effectors Downstream Effectors (e.g., PKA, PKC pathways) Ras_GTP->Downstream Effectors 3. Signal Transduction GAP->Ras_GTP Accelerates Inactivation This compound This compound This compound->GAP Disrupts normal GAP regulation Kinase_Signaling Ras_GTP Active Ras-GTP Adenylyl Cyclase Adenylyl Cyclase Ras_GTP->Adenylyl Cyclase Phospholipase C Phospholipase C (PLC) Ras_GTP->Phospholipase C cAMP cAMP Adenylyl Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Downstream Targets_PKA Downstream Targets PKA->Downstream Targets_PKA DAG_IP3 DAG / IP3 Phospholipase C->DAG_IP3 PKC Protein Kinase C (PKC) DAG_IP3->PKC Downstream Targets_PKC Downstream Targets PKC->Downstream Targets_PKC Appressorium Formation Normal Appressorium Formation Downstream Targets_PKA->Appressorium Formation Downstream Targets_PKC->Appressorium Formation This compound This compound This compound->Ras_GTP Disrupts Upstream Signal This compound->PKA Alters transcript accumulation This compound->PKC Alters transcript accumulation Serine_Esterase_Hypothesis This compound This compound Serine Esterase Serine Esterase (e.g., Cutinase) This compound->Serine Esterase Inhibition Signal Perception Signal Perception & Transduction Serine Esterase->Signal Perception Host Surface Signals Host Surface Signals Host Surface Signals->Serine Esterase Substrate G_Protein_Signaling G-Protein Signaling Signal Perception->G_Protein_Signaling Kinase_Cascades PKA / PKC Kinase Cascades G_Protein_Signaling->Kinase_Cascades Appressorium Formation Appressorium Formation Kinase_Cascades->Appressorium Formation experimental_workflow Fungal Culture 1. Culture B. graminis on barley Spore Harvest 2. Harvest conidia Fungal Culture->Spore Harvest Inoculation 3. Inoculate barley leaves (+/- this compound) Spore Harvest->Inoculation Time Course 4. Collect samples at different time points Inoculation->Time Course RNA Extraction 5a. RNA Extraction Time Course->RNA Extraction Protein Extraction 5b. Protein Extraction Time Course->Protein Extraction RT_PCR 6a. RT-PCR for gap, cpka, pkc expression RNA Extraction->RT_PCR Esterase Assay 6b. Serine Esterase Activity Assay Protein Extraction->Esterase Assay Data Analysis 7. Analyze gene expression and enzyme inhibition RT_PCR->Data Analysis Esterase Assay->Data Analysis Conclusion 8. Elucidate Mode of Action Data Analysis->Conclusion

References

Degradation of Quinoxyfen in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxyfen is a fungicide belonging to the quinoline class, primarily utilized for the control of powdery mildew on various crops. Understanding its environmental fate, particularly its degradation pathways and the persistence of its degradation products in soil and water, is crucial for assessing its environmental impact and ensuring food safety. This technical guide provides an in-depth overview of the degradation of this compound in soil and water, summarizing key quantitative data, detailing experimental protocols, and visualizing the degradation pathways.

Data Presentation: Degradation Kinetics

The degradation of this compound in soil and water is influenced by several factors, including microbial activity, pH, temperature, and the presence of light. The following tables summarize the quantitative data on the degradation of this compound and the formation of its major degradation products.

Table 1: Aerobic Soil Degradation of this compound and Formation of Metabolites

This table presents the distribution of this compound and its major metabolites, 2-hydroxy-quinoxyfen and 5,7-dichloro-4-hydroxyquinoline (DCHQ), in soil under aerobic conditions over a period of 200 days. The data is expressed as the percentage of the applied radioactivity (% AR).

Days After TreatmentThis compound (% AR)2-Hydroxy-quinoxyfen¹ (% AR)DCHQ (% AR)Non-extractable Residues (NER) (% AR)
096 - 101001 - 5
494 - 100002 - 6
890 - 99003 - 10
1688 - 97003 - 11
3686 - 960 - 305 - 14
6480 - 950 - 607 - 16
10074 - 850 - 110 - 610 - 18
15058 - 810 - 150 - 614 - 25
20053 - 810 - 270 - 515 - 25

¹ Initially misidentified as 3-hydroxy-quinoxyfen.

Data sourced from a study submitted to the Food and Agriculture Organization of the United Nations.[1]

Table 2: Hydrolysis of this compound in Water

The hydrolysis of this compound is highly dependent on the pH of the aqueous solution.

pHTemperature (°C)Half-life (DT₅₀)StabilityMajor Degradation Product
42575 days[2]UnstableDCHQ
725Stable[2]Stable-
925Stable[2]Stable-
Table 3: Photolysis of this compound in Water

This compound undergoes rapid degradation in the presence of light.

ConditionHalf-lifeMajor Degradation Products
Simulated SunlightHoursCFBPQ, DCHQ

Note: Detailed time-course data for the formation and decline of photolysis products were not available in the reviewed literature.

Experimental Protocols

The following sections outline the methodologies for key experiments used to study the degradation of this compound, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Aerobic Soil Metabolism (based on OECD Guideline 307)

This study aims to determine the rate and pathway of this compound degradation in soil under aerobic conditions.

  • Test System: Freshly collected agricultural soil, sieved to <2 mm. Soil characteristics (pH, organic carbon content, texture) are documented.

  • Test Substance Application: ¹⁴C-radiolabeled this compound (labeled in the phenyl or quinoline ring) is applied to the soil samples at a concentration representative of the maximum recommended field application rate.

  • Incubation: The treated soil samples are incubated in the dark in biometer flasks or a flow-through system at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity) for up to 120 days.[3][4] A continuous flow of carbon dioxide-free, humidified air is passed through the system.

  • Sampling: Duplicate flasks are removed at predefined intervals (e.g., 0, 4, 8, 16, 36, 64, 100, and 120 days).

  • Extraction: Soil samples are extracted with appropriate solvents (e.g., acetonitrile, methanol) using techniques like shaking or sonication.

  • Analysis: The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify this compound and its degradation products. Identification of metabolites is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Volatile Traps: Evolved ¹⁴CO₂ is trapped in a suitable solution (e.g., potassium hydroxide) to determine the extent of mineralization.[5]

  • Non-extractable Residues: The amount of radioactivity remaining in the soil after extraction is quantified by combustion analysis.

Hydrolysis as a Function of pH (based on OECD Guideline 111)

This test evaluates the abiotic degradation of this compound in water at different pH values.

  • Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.[1][6]

  • Test Substance Application: this compound (radiolabeled or non-labeled) is added to the buffer solutions at a concentration not exceeding half of its water solubility.[1]

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies) for up to 30 days.[1][6]

  • Sampling: Aliquots of the solutions are taken at specified time intervals.

  • Analysis: The samples are analyzed for the concentration of this compound and its hydrolysis products using HPLC or LC-MS/MS.

Phototransformation in Water (based on OECD Guideline 316)

This study assesses the degradation of this compound in water due to direct photolysis.

  • Test Solution: this compound is dissolved in sterile, buffered aqueous solution.

  • Irradiation: The test solutions in quartz tubes are exposed to a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp). Dark controls are run in parallel to differentiate between photolytic and other degradation processes.

  • Incubation: The experiment is conducted at a constant temperature (e.g., 25°C).

  • Sampling: Samples are collected at various time points.

  • Analysis: The concentration of this compound and its photoproducts are determined by HPLC or LC-MS/MS.

Mandatory Visualization

Degradation Pathways

The following diagrams illustrate the proposed degradation pathways of this compound in soil and water.

Quinoxyfen_Degradation_Soil This compound This compound hydroxy_this compound 2-Hydroxy-quinoxyfen This compound->hydroxy_this compound Hydroxylation dchq DCHQ (5,7-dichloro-4-hydroxyquinoline) This compound->dchq Ether Cleavage oxo_this compound 2-Oxo-quinoxyfen (minor) This compound->oxo_this compound p_hydroxy_phenoxy p-Hydroxyphenoxy-quinoxyfen (minor) This compound->p_hydroxy_phenoxy ner Non-extractable Residues This compound->ner hydroxy_this compound->ner dchq->ner co2 CO2 (Mineralization) ner->co2

Caption: Proposed aerobic soil degradation pathway of this compound.

Quinoxyfen_Degradation_Water cluster_photolysis Photolysis (in presence of light) cluster_hydrolysis Hydrolysis (acidic conditions, pH 4) quinoxyfen_photo This compound cfbpq CFBPQ (2-chloro-10-fluoro[1]benzopyrano [2,3,4-de]quinoline) quinoxyfen_photo->cfbpq Intramolecular Cyclization dchq_photo DCHQ quinoxyfen_photo->dchq_photo Ether Cleavage quinoxyfen_hydro This compound dchq_hydro DCHQ quinoxyfen_hydro->dchq_hydro Ether Cleavage

Caption: Degradation pathways of this compound in water via photolysis and hydrolysis.

Experimental Workflow

The following diagram illustrates a general experimental workflow for studying the degradation of this compound.

Experimental_Workflow start Study Design (e.g., OECD 307, 111, 316) preparation Preparation of Test System (Soil, Water/Buffer) start->preparation application Application of ¹⁴C-Quinoxyfen preparation->application incubation Incubation under Controlled Conditions application->incubation sampling Periodic Sampling incubation->sampling extraction Sample Extraction (e.g., LLE, SPE) sampling->extraction analysis Instrumental Analysis (HPLC-Radio, LC-MS/MS) extraction->analysis data_processing Data Processing and Kinetics Calculation analysis->data_processing reporting Final Report data_processing->reporting

Caption: General experimental workflow for this compound degradation studies.

References

Quinoxyfen Metabolism in Plant Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxyfen is a fungicide belonging to the quinoline class, primarily utilized to control powdery mildew on a variety of crops. Understanding its metabolic fate within plant species is crucial for assessing its efficacy, potential for residue accumulation, and overall environmental impact. This technical guide provides a comprehensive overview of the current knowledge on this compound metabolism in plants, detailing metabolic pathways, quantitative data on residue distribution, and the experimental protocols used for such analyses.

Core Metabolic Pathways

The metabolism of this compound in plants is a relatively slow process, with the parent compound often constituting a major portion of the total residue at harvest.[1] Studies have been conducted on a range of plant species, including wheat, sugar beet, grapes, cucumber, and tomato, revealing two primary metabolic pathways.[1] The metabolism studies have been performed using this compound radiolabelled with 14C in either the phenoxy or the quinoline ring to trace the fate of the molecule.[1]

The principal metabolic transformations of this compound in plants are:

  • Hydroxylation: The primary metabolic route involves the hydroxylation of either the quinoline or the phenoxy ring system. This results in the formation of various isomeric hydroxy-quinoxyfen metabolites.[1]

  • Oxidation: The quinoline ring can be oxidized to form 2-oxo this compound.[1]

  • Ether Bond Cleavage: A minor metabolic pathway observed, for instance in sugar beet, is the cleavage of the ether linkage connecting the quinoline and fluorophenyl rings. This cleavage leads to the formation of 5,7-dichloro-4-hydroxyquinoline (DCHQ) and 4-fluorophenol, the latter of which can be further conjugated.[1]

  • Photodegradation: On the plant surface, this compound can undergo photolysis, leading to the formation of 2-chloro-10-fluorochromeno[2,3,4-de]quinoline (CFBPQ).[1]

Minimal translocation of this compound from treated to untreated plant tissues has been observed.[2]

Quantitative Data on this compound and Metabolite Distribution

The distribution of this compound and its metabolites varies between plant species and the specific plant part. The following tables summarize the available quantitative data on the total radioactive residue (TRR) found in various plant matrices from metabolism studies.

Table 1: Distribution of this compound and its Metabolites in Wheat

Plant PartParent this compound (% TRR)Metabolites (% TRR)Reference
Straw8 - 27Data not specified[1]

Table 2: Distribution of this compound and its Metabolites in Sugar Beet

Plant PartParent this compound (% TRR)Metabolites (% TRR)Reference
Root25Data not specified[1]
Tops19 - 30Data not specified[1]

Table 3: Distribution of this compound and its Metabolites in Grapes

Plant PartParent this compound (% TRR)Metabolites (% TRR)Reference
Fruit93 - 98Data not specified[1]

Table 4: Distribution of this compound and its Metabolites in Cucumber

Plant PartParent this compound (% TRR)Metabolites (% TRR)Reference
Fruit93 - 98Data not specified[1]

Table 5: Distribution of this compound and its Metabolites in Tomato

Plant PartParent this compound (% TRR)Metabolites (% TRR)Reference
Fruit93 - 98Data not specified[1]

Signaling Pathways and Metabolic Logic

The metabolic fate of this compound in a plant can be visualized as a series of enzymatic reactions leading to various degradation and conjugation products.

Quinoxyfen_Metabolism This compound This compound hydroxylation Hydroxylation (Cytochrome P450s, Peroxidases) This compound->hydroxylation Primary Pathway oxidation Oxidation This compound->oxidation ether_cleavage Ether Bond Cleavage (Minor Pathway) This compound->ether_cleavage photolysis Photolysis (on plant surface) This compound->photolysis hydroxy_metabolites Hydroxy-quinoxyfen (isomers) hydroxylation->hydroxy_metabolites oxo_metabolite 2-oxo this compound oxidation->oxo_metabolite dchq DCHQ ether_cleavage->dchq fluorophenol 4-Fluorophenol ether_cleavage->fluorophenol cfbpq CFBPQ photolysis->cfbpq conjugation Conjugation (e.g., with sugars) conjugates Conjugated Metabolites conjugation->conjugates hydroxy_metabolites->conjugation fluorophenol->conjugation incorporated Incorporated into Plant Constituents conjugates->incorporated

Caption: Proposed metabolic pathways of this compound in plants.

Experimental Protocols

Detailed experimental protocols for this compound metabolism studies are often found in proprietary regulatory reports. However, based on publicly available information and general guidelines for pesticide metabolism studies, a typical workflow can be described.

Application of Radiolabeled this compound
  • Radiolabeling: Carbon-14 ([¹⁴C]) labeled this compound is typically used, with the label placed on either the phenoxy or quinoline ring to trace the molecule's fate.

  • Formulation and Application: The radiolabeled compound is formulated and applied to plants in a manner that simulates agricultural practice (e.g., foliar spray).

Sample Collection and Processing
  • Harvesting: Plant materials (leaves, stems, fruits, roots) are harvested at various time intervals after application.

  • Homogenization: Samples are homogenized, often after freezing in liquid nitrogen, to ensure uniformity.

Extraction of Residues
  • Solvent Extraction: Homogenized plant material is extracted with a series of organic solvents of increasing polarity (e.g., acetonitrile, methanol, water) to isolate the parent compound and its metabolites.

  • Determination of Total Radioactive Residue (TRR): Aliquots of the extracts and the remaining plant solids (post-extraction solids or PES) are analyzed by liquid scintillation counting (LSC) to determine the distribution of radioactivity.

Separation and Analysis of Metabolites
  • Chromatographic Techniques:

    • High-Performance Liquid Chromatography (HPLC): Extracts are analyzed by reverse-phase HPLC with a radioactivity detector to separate and quantify the parent this compound and its metabolites. A typical mobile phase might consist of a gradient of acetonitrile and water.

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or derivatized metabolites, GC-MS is employed for separation and identification.

  • Identification of Metabolites: The structure of unknown metabolites is elucidated using techniques such as:

    • Co-chromatography: Comparing the retention times of unknown peaks with those of authentic reference standards.

    • Mass Spectrometry (MS): Providing mass-to-charge ratio and fragmentation patterns to determine the molecular weight and structure of the metabolites.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for definitive structural elucidation of isolated and purified metabolites.

Analysis of Bound Residues

  • Enzymatic or Chemical Hydrolysis: The post-extraction solids (PES) may be subjected to enzymatic (e.g., cellulase, pectinase) or chemical (e.g., acid, base) hydrolysis to release bound residues, which are then further analyzed.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Extraction and Quantification cluster_2 Analysis of Extracts cluster_3 Analysis of Bound Residues Application Application of ¹⁴C-Quinoxyfen to Plants Harvest Harvest of Plant Tissues Application->Harvest Homogenization Homogenization Harvest->Homogenization Extraction Solvent Extraction Homogenization->Extraction LSC Liquid Scintillation Counting (TRR Determination) Extraction->LSC HPLC HPLC-Radioactivity Detection Extraction->HPLC GC_MS GC-MS Extraction->GC_MS Hydrolysis Hydrolysis of PES Extraction->Hydrolysis Identification Metabolite Identification (Co-chromatography, MS, NMR) HPLC->Identification GC_MS->Identification Analysis_Bound Analysis of Released Residues Hydrolysis->Analysis_Bound

Caption: General experimental workflow for a plant metabolism study.

Enzymology of this compound Metabolism

While specific enzymes responsible for this compound metabolism in plants have not been definitively identified in publicly available literature, the observed metabolic transformations are consistent with the action of well-known enzyme families involved in xenobiotic detoxification in plants.

  • Phase I Metabolism (Functionalization):

    • Cytochrome P450 Monooxygenases (CYPs): This large and diverse family of enzymes is a primary driver of oxidation and hydroxylation reactions of xenobiotics in plants. The hydroxylation of the aromatic rings of this compound is likely catalyzed by CYPs.

    • Peroxidases: These enzymes are also capable of catalyzing oxidative reactions and may play a role in this compound metabolism.

  • Phase II Metabolism (Conjugation):

    • UDP-Glucosyltransferases (UGTs): The hydroxylated metabolites of this compound are likely conjugated to sugars, such as glucose, by UGTs. This increases their water solubility and facilitates their sequestration in vacuoles or incorporation into cell wall components.

Further research, potentially involving in vitro studies with plant microsomal fractions or recombinant enzymes, is needed to identify the specific enzymes involved in the metabolism of this compound.

Conclusion

The metabolism of this compound in plants proceeds primarily through hydroxylation, with minor pathways including oxidation and ether bond cleavage. The parent compound tends to be persistent, especially in fruits. While the general metabolic pathways have been elucidated, more detailed quantitative data on individual metabolites and the specific enzymes involved would provide a more complete understanding of the fate of this fungicide in various crop species. The experimental protocols outlined in this guide provide a framework for conducting further research in this area.

References

Environmental Fate and Mobility of Quinoxyfen: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxyfen is a fungicide belonging to the quinoline class of chemicals, primarily utilized for the control of powdery mildew on various agricultural crops. Its environmental fate and mobility are critical aspects of its overall risk assessment, determining its persistence, potential for contamination of soil and water resources, and its impact on non-target organisms. This technical guide provides an in-depth overview of the environmental behavior of this compound, compiling key quantitative data, detailing experimental protocols for its assessment, and visualizing important environmental processes.

Physicochemical Properties

The environmental transport and partitioning of this compound are governed by its fundamental physicochemical properties. These properties are essential inputs for environmental fate models used to predict its distribution in various environmental compartments. A summary of these properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₅H₈Cl₂FNO[1]
Molecular Weight 308.13 g/mol [1]
Vapor Pressure 1.5 x 10⁻⁷ mm Hg at 25°C[2]
Henry's Law Constant 9.6 x 10⁻⁹ atm-m³/mol[2]
Water Solubility 0.128 mg/L (pH 5), 0.047 mg/L (pH 7), 0.036 mg/L (pH 9) at 20°C[2]
Octanol-Water Partition Coefficient (log Kow) 4.66[2]
Soil Organic Carbon-Water Partitioning Coefficient (Koc) 18,339 - 75,930 mL/g (experimentally derived)[3]
Dissociation Constant (pKa) 3.56 (weak base)[2]

Environmental Fate and Mobility

The fate of this compound in the environment is determined by a combination of transport and transformation processes. Due to its low water solubility and high affinity for organic matter, this compound is expected to have low mobility in soil and readily partition to sediment in aquatic systems.[3]

Degradation in Soil

This compound is persistent in the terrestrial environment.[3] Biodegradation is a slow process, with reported aerobic soil metabolism half-lives ranging from 102 to over 508 days.[2][3] The primary degradation pathway in soil is aerobic metabolism.[3]

Degradation in Aquatic Systems

In aquatic environments, this compound is considered slightly to moderately persistent, with aerobic and anaerobic aquatic metabolism half-lives ranging from 18 to 50 days.[3] The primary route of degradation in water is aqueous photodegradation, especially in clear, shallow waters, where the half-life can be less than a day.[3] Hydrolysis of this compound is pH-dependent; it is stable at pH 7 and 9, but hydrolyzes with a half-life of 75 days at pH 4.[2] Due to its high Koc value, this compound is expected to adsorb strongly to suspended solids and sediment.[2]

Atmospheric Fate

With a low vapor pressure, this compound is expected to exist in both the vapor and particulate phases in the atmosphere.[2] The vapor phase is susceptible to degradation by photochemically produced hydroxyl radicals, with an estimated atmospheric half-life of about 1 day.[2] Particulate-phase this compound is removed from the atmosphere through wet and dry deposition.[2]

Summary of Environmental Fate Data

The following table summarizes the key quantitative data related to the environmental fate of this compound.

Environmental CompartmentProcessHalf-life (DT₅₀) / EndpointConditionsReference
Soil Aerobic Metabolism102 - >508 daysLaboratory studies[2][3]
Water Aqueous Photodegradation< 1 dayClear, shallow water, favorable light[3]
Aerobic Aquatic Metabolism18 - 50 daysLaboratory studies[3]
Anaerobic Aquatic Metabolism18 - 50 daysLaboratory studies[3]
Hydrolysis75 dayspH 4[2]
HydrolysisStablepH 7 and 9[2]
Air Atmospheric Photolysis (vapor phase)~1 dayEstimated[2]

Major Degradation Products

The degradation of this compound in the environment leads to the formation of several transformation products. The major degradates identified in various studies include:

  • 5,7-dichloro-4-hydroxyquinoline (DCHQ) : A major degradate in hydrolysis and aerobic soil metabolism studies.[4]

  • 2-oxo-quinoxyfen : Also referred to as 3-OH this compound, it is a significant metabolite.[3][4]

These major degradates are reported to be considerably less toxic than the parent this compound to daphnids and green algae.[3]

Experimental Protocols

The environmental fate of this compound is assessed through a series of standardized laboratory and field studies, primarily following the guidelines established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). Below are detailed methodologies for key experiments.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This study aims to determine the rate and pathway of this compound degradation in soil under both aerobic and anaerobic conditions.

Methodology:

  • Soil Selection: At least three different soil types with varying textures, organic carbon content, and pH are used.

  • Test Substance Application: 14C-labeled this compound is applied to fresh soil samples at a concentration equivalent to the maximum recommended field application rate.

  • Incubation:

    • Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous stream of carbon dioxide-free, humidified air is passed through the incubation vessels.

    • Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded with deionized water, and the headspace is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

  • Sampling and Analysis: At periodic intervals, replicate soil samples are taken and extracted with appropriate solvents. The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and its transformation products. Evolved ¹⁴CO₂ is trapped to determine the extent of mineralization.

  • Data Analysis: The degradation kinetics are determined by plotting the concentration of this compound over time, and the half-life (DT₅₀) is calculated.

Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106)

This experiment quantifies the extent to which this compound binds to soil particles, which is a key indicator of its mobility.

Methodology:

  • Soil and Solution Preparation: Several soil types with a range of organic carbon content, clay content, and pH are used. A solution of 14C-labeled this compound in 0.01 M CaCl₂ is prepared at various concentrations.

  • Adsorption Phase: A known mass of soil is mixed with a known volume of the this compound solution in a centrifuge tube. The tubes are agitated (e.g., on a shaker) for a predetermined equilibration time (typically 24-48 hours) at a constant temperature.

  • Separation and Analysis: The soil suspension is centrifuged to separate the solid and liquid phases. The concentration of this compound in the supernatant is measured by liquid scintillation counting. The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.

  • Desorption Phase: The supernatant from the adsorption phase is replaced with a fresh pesticide-free 0.01 M CaCl₂ solution. The tubes are agitated again for the same equilibration time.

  • Analysis: The concentration of this compound in the solution after the desorption step is measured to determine the amount of desorbed substance.

  • Data Calculation: The soil-water distribution coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc) are calculated.

Hydrolysis as a Function of pH (OECD 111)

This study assesses the abiotic degradation of this compound in water at different pH levels.

Methodology:

  • Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Test Substance Addition: A sterile solution of this compound is added to the buffer solutions at a concentration below its water solubility.

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated testing).

  • Sampling and Analysis: Aliquots of the solutions are taken at various time intervals and analyzed for the concentration of the parent this compound and any hydrolysis products using a suitable analytical method like HPLC.

  • Data Analysis: The rate of hydrolysis and the half-life (DT₅₀) are determined for each pH.

Phototransformation of Chemicals in Water (OECD 316)

This guideline is used to determine the rate of direct photodegradation of this compound in water upon exposure to sunlight.

Methodology:

  • Test Solution Preparation: A solution of this compound is prepared in sterile, buffered, air-saturated purified water.

  • Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark at the same temperature.

  • Sampling and Analysis: Samples are collected from both the irradiated and dark control solutions at specific time points. The concentration of this compound and its phototransformation products are determined by analytical methods such as HPLC or LC-MS.

  • Data Analysis: The rate of phototransformation and the photolytic half-life are calculated. The quantum yield, which is a measure of the efficiency of the photochemical process, can also be determined.

Visualizations

This compound Degradation Pathway

Quinoxyfen_Degradation This compound This compound DCHQ 5,7-dichloro-4- hydroxyquinoline (DCHQ) This compound->DCHQ Hydrolysis / Aerobic Soil Metabolism Oxo_this compound 2-oxo-quinoxyfen This compound->Oxo_this compound Metabolism Further_Degradation Further Degradation (Mineralization, Bound Residues) DCHQ->Further_Degradation Oxo_this compound->Further_Degradation

Caption: Simplified degradation pathway of this compound in the environment.

Experimental Workflow for Soil Adsorption/Desorption Study (OECD 106)

Soil_Adsorption_Workflow cluster_prep Preparation cluster_adsorption Adsorption Phase cluster_desorption Desorption Phase cluster_calc Calculation Soil_Prep Select & Prepare Soils (Varying Properties) Mix Mix Soil & this compound Solution Soil_Prep->Mix Solution_Prep Prepare ¹⁴C-Quinoxyfen Solutions (0.01M CaCl₂) Solution_Prep->Mix Equilibrate_Ad Equilibrate (Shake at constant T) Mix->Equilibrate_Ad Separate_Ad Centrifuge to Separate Solid & Liquid Phases Equilibrate_Ad->Separate_Ad Analyze_Ad Analyze Supernatant (Liquid Scintillation Counting) Separate_Ad->Analyze_Ad Replace_Solution Replace Supernatant with Pesticide-Free Solution Analyze_Ad->Replace_Solution Equilibrate_De Re-equilibrate (Shake at constant T) Replace_Solution->Equilibrate_De Separate_De Centrifuge Equilibrate_De->Separate_De Analyze_De Analyze Supernatant Separate_De->Analyze_De Calculate_Kd_Koc Calculate Kd & Koc Analyze_De->Calculate_Kd_Koc

Caption: General workflow for determining soil adsorption/desorption of this compound.

References

Quinoxyfen CAS number 124495-18-7 properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Quinoxyfen (CAS No. 124495-18-7)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a fungicide belonging to the phenoxyquinoline class. It details the compound's physicochemical properties, toxicological profile, mechanism of action, and relevant experimental methodologies.

Physicochemical Properties

This compound (IUPAC name: 5,7-dichloro-4-(4-fluorophenoxy)quinoline) is an off-white solid at room temperature.[1] Its core structure consists of a quinoline ring with chloro substituents at positions 5 and 7, and a 4-fluorophenoxy group at position 4.[2] The detailed physicochemical characteristics are summarized in the table below.

PropertyValueSource(s)
CAS Number 124495-18-7[3]
Molecular Formula C₁₅H₈Cl₂FNO[3]
Molecular Weight 308.1 g/mol [2]
Appearance Off-white solid
Melting Point 106 °C[4]
Boiling Point 423.2 °C (estimated)[5]
Density 1.43 g/cm³ at 20 °C[4]
Vapor Pressure 1.2 x 10⁻⁵ Pa at 20 °C[]
Water Solubility 0.047 mg/L (at pH 7, 20 °C)[1][2]
Solubility (g/L at 20°C) Dichloromethane: 589, Toluene: 272, Xylene: 200, Ethyl Acetate: 179, Acetone: 116, n-Octanol: 37.9, Methanol: 21.5, Hexane: 9.64[2]
Log P (o/w) 4.66[2]
pKa 3.56 (weak base)[2]
Stability Stable to hydrolysis at pH 7 and 9 in the dark. Half-life of 75 days at pH 4. Rapidly degrades in light.[2]

Toxicological Profile

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes. The primary target organs in subchronic and chronic studies are the liver and kidney.[7] It is not considered a neurotoxic agent.[8]

EndpointSpeciesValueClassificationSource(s)
Acute Oral LD₅₀ Rat>5000 mg/kg bwLow Toxicity (Category IV)[7]
Acute Dermal LD₅₀ Rabbit>2000 mg/kg bwLow Toxicity (Category III)[7]
Acute Inhalation LC₅₀ Rat>3.38 mg/L (4h)Low Toxicity (Category IV)[7]
Skin Irritation RabbitNot an irritantCategory IV[7]
Eye Irritation RabbitSlight irritantCategory III[7]
Dermal Sensitization Guinea PigNegative (Buehler); Positive (Magnusson-Klingman)Sensitizer[7]
Chronic NOAEL Rat20 mg/kg/day-[7]
Carcinogenicity MouseNot carcinogenic-
Neurotoxicity RatNo evidence of neurotoxicity-[8]

Mechanism of Action

This compound's mode of action is distinct from many other fungicides, primarily targeting early fungal development stages. It is a preventative fungicide that inhibits the formation of appressoria (the infection structures of fungi), thereby preventing penetration of the host plant tissue.[2][9][10]

The underlying mechanism involves the disruption of key intracellular signal transduction pathways in fungi like powdery mildew.[11] Research indicates that this compound interferes with G-protein signaling and early cell signaling events.[11] Specifically, it has been shown to alter the transcript accumulation of Protein Kinase A (PKA) and Protein Kinase C (PKC).[11] Furthermore, it appears to interfere with signaling involving a Ras-type small GTP-binding protein, potentially by affecting a GTPase Activating Protein (GAP).[11] This disruption of crucial signaling cascades prevents the morphological changes required for successful infection.

Quinoxyfen_Signaling_Pathway cluster_fungal_cell Fungal Pathogen Cell This compound This compound G_Protein G-Protein Signaling This compound->G_Protein disrupts Ras_GTP Ras GTP-binding Protein This compound->Ras_GTP interferes PKA Protein Kinase A (PKA) Transcript Accumulation This compound->PKA alters PKC Protein Kinase C (PKC) Transcript Accumulation This compound->PKC alters Appressorium Appressorium Formation G_Protein->Appressorium Ras_GTP->Appressorium GAP GTPase Activating Protein (GAP) GAP->Ras_GTP regulates PKA->Appressorium PKC->Appressorium Infection Host Infection Appressorium->Infection leads to

Proposed signaling pathway disrupted by this compound.

Experimental Protocols

Detailed experimental protocols for regulatory toxicological studies are typically conducted following standardized guidelines, such as those from the OECD. The following outlines methodologies reported in public research literature.

Analysis of Fungicide Effect on Saccharomyces cerevisiae Fermentation

This protocol was designed to evaluate the impact of this compound residues on the fermentation kinetics of wine yeast.[12]

  • Experimental Design : Field trials were established in vineyards using a randomized block scheme with four replications for each test.

  • Fungicide Application : Vines were treated with a 250 g/L suspension concentrate of this compound at a dose of 30 mL/hL.

  • Sample Preparation : Grapes were harvested and processed into must. For certain experiments, must was fortified with this compound to final concentrations of 0.5, 1.0, and 2.0 mg/L.

  • Yeast Inoculation and Fermentation : The must was inoculated with a 5% culture of Saccharomyces cerevisiae and incubated at 21 ± 1 °C.

  • Kinetic Analysis : Fermentation progress was monitored by measuring the mass loss resulting from CO₂ evolution over time.

  • Residue Analysis : this compound concentrations in the must were quantified using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Volatile Compound Analysis : The production of volatile secondary fermentation products was analyzed using Solid-Phase Microextraction coupled with Capillary Gas Chromatography (SPME-GC).

Experimental_Workflow cluster_field Field Application cluster_lab Laboratory Analysis cluster_analysis Data Collection start Vineyard Setup (Randomized Block) treatment This compound Application (30 mL/hL) start->treatment harvest Grape Harvest treatment->harvest must_prep Must Preparation & Fortification (0.5-2.0 mg/L) harvest->must_prep inoculation S. cerevisiae Inoculation (5%) must_prep->inoculation fermentation Incubation at 21°C inoculation->fermentation kinetics Monitor CO₂ Evolution (Fermentation Kinetics) fermentation->kinetics residue Residue Analysis (GC-MS) fermentation->residue volatiles Volatile Analysis (SPME-GC) fermentation->volatiles

Workflow for studying this compound's effect on fermentation.
Residue Fate and Degradation Studies

The persistence and degradation of this compound have been studied in agricultural settings from vine to wine.[13]

  • Application : Grapevines received four applications at the recommended rate.

  • Degradation Kinetics : The degradation of residues on grapes was found to follow pseudo-first-order kinetics, with a calculated half-life of 7.24 days.

  • Vinification Process : The influence of the winemaking process was assessed. During vinification without maceration (skin contact), less than 50% of the residues transferred from the grapes to the must.

References

The Rise of Quinolines: A Technical Guide to a Pivotal Class of Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery, development, and mechanisms of quinoline fungicides.

The quinoline scaffold has emerged as a cornerstone in the development of modern agricultural fungicides, offering novel modes of action and effective control against a broad spectrum of plant pathogens. This in-depth technical guide provides a comprehensive overview of the discovery, development, quantitative efficacy, and experimental evaluation of this critical class of antifungal agents.

A Historical Overview: From Coal Tar to Crop Protection

The journey of quinoline began with its initial isolation from coal tar in 1834.[1][2] For decades, its potential lay largely dormant within the realm of organic chemistry. However, the 20th century witnessed the exploration of quinoline derivatives for various applications, including medicinal uses such as antimalarials.[2] This exploration paved the way for the investigation of their biological activities in agriculture. A significant breakthrough was the discovery of the fungicidal properties of 8-hydroxyquinoline, which, along with its metal complexes like oxine-copper, became one of the early quinoline-based fungicides used in agriculture.[3][4]

The latter half of the 20th century and the early 21st century saw a more targeted approach to the discovery of quinoline fungicides. Leveraging a deeper understanding of fungal biology and biochemistry, researchers began to design and synthesize novel quinoline derivatives with specific modes of action. This led to the commercialization of key active ingredients like quinoxyfen and tebufloquin, which have become vital tools in managing challenging fungal diseases such as powdery mildew and rice blast.[5][6][7]

Key Commercialized Quinolines and Their Spectrum of Activity

Several quinoline fungicides have been successfully commercialized, each with a distinct spectrum of activity and mode of action.

Active Ingredient Trade Name (Example) Primary Target Pathogens Mode of Action Group (FRAC Code)
This compound QuintecPowdery mildews (e.g., Blumeria graminis, Uncinula necator)13
Tebufloquin -Rice blast (Magnaporthe oryzae), Cercospora epipactidisNot fully elucidated
Oxine-copper -Various fungal and bacterial diseasesM1

Mechanisms of Action: Disrupting Fungal Signaling and Development

Quinoline fungicides exhibit diverse mechanisms of action, a key attribute that contributes to their effectiveness and utility in resistance management programs.

Disruption of G-Protein Signaling by this compound

This compound represents a unique class of fungicides that act by disrupting G-protein signaling pathways in fungi.[8] This interference primarily affects the early stages of fungal development, including spore germination and the formation of appressoria (specialized infection structures). By disrupting these critical signaling events, this compound effectively prevents the fungus from establishing an infection on the host plant.[2][9] The precise molecular target within the G-protein signaling cascade is still under investigation, but it is known to be distinct from other fungicide classes.

G_Protein_Signaling_Inhibition cluster_membrane Fungal Cell Membrane GPCR G-Protein Coupled Receptor (GPCR) G_Protein Heterotrimeric G-Protein (αβγ subunits) GPCR->G_Protein 2. Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase 3. Gα activates Extracellular_Signal Host Signal Extracellular_Signal->GPCR 1. Binding This compound This compound This compound->G_Protein Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP 4. ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA 5. Activation Downstream_Targets Downstream Targets (e.g., transcription factors) PKA->Downstream_Targets 6. Phosphorylation Germination_Appressorium Spore Germination & Appressorium Formation Downstream_Targets->Germination_Appressorium 7. Gene Expression

Caption: Inhibition of G-Protein Signaling by this compound.

Inhibition of Melanin Biosynthesis

Certain quinoline fungicides act as melanin biosynthesis inhibitors (MBIs). Fungal melanin is a crucial virulence factor for many plant pathogenic fungi, particularly those that form appressoria to penetrate the host cuticle. Melanin provides the structural rigidity and impermeability necessary for the appressorium to build up high turgor pressure. By inhibiting key enzymes in the melanin biosynthesis pathway, such as scytalone dehydratase or reductase, these fungicides prevent the formation of functional appressoria, thereby halting the infection process.

Melanin_Biosynthesis_Inhibition Acetyl_CoA Acetyl-CoA / Malonyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS THN 1,3,6,8-Tetrahydroxynaphthalene PKS->THN Reductase1 Reductase THN->Reductase1 Scytalone Scytalone Reductase1->Scytalone Dehydratase Scytalone Dehydratase Scytalone->Dehydratase THN2 1,3,8-Trihydroxynaphthalene Dehydratase->THN2 Reductase2 Reductase THN2->Reductase2 Vermelone Vermelone Reductase2->Vermelone Dehydratase2 Dehydratase Vermelone->Dehydratase2 DHN 1,8-Dihydroxynaphthalene (DHN) Dehydratase2->DHN Laccase Laccase/Polymerase DHN->Laccase Melanin Melanin Laccase->Melanin Appressorium_Wall Appressorium Wall Integrity Melanin->Appressorium_Wall Quinoline_MBI Quinoline MBI (e.g., Pyroquilon type) Quinoline_MBI->Reductase1 Inhibition Quinoline_MBI->Dehydratase Inhibition

Caption: Inhibition of Fungal Melanin Biosynthesis Pathway.

Quantitative Efficacy of Novel Quinolines

Recent research has focused on the synthesis and evaluation of novel quinoline derivatives with enhanced antifungal activity. The table below summarizes the in vitro efficacy (EC₅₀ values) of selected novel compounds against various phytopathogenic fungi, in comparison to commercial standards.

Compound ID Sclerotinia sclerotiorum EC₅₀ (µg/mL) Botrytis cinerea EC₅₀ (µg/mL) Rhizoctonia solani EC₅₀ (µg/mL) Fusarium graminearum EC₅₀ (µg/mL) Reference
3f-4 0.41->50>50[10][11][12]
3f-28 0.55->50>50[10][11][12]
Ac12 0.520.50--[13][14]
Azoxystrobin >30>30--[13]
8-Hydroxyquinoline 2.125.28--[13]
Tebufloquin 75.0% inhibition at 50 µg/mL56.7% inhibition at 50 µg/mL69.7% inhibition at 50 µg/mL<30% inhibition at 50 µg/mL[15]

Note: EC₅₀ is the effective concentration required to inhibit 50% of fungal growth.

Experimental Protocols for Fungicide Evaluation

The discovery and development of novel quinoline fungicides rely on robust and standardized experimental protocols.

Synthesis of Quinolines

The synthesis of quinoline fungicides often involves multi-step chemical reactions. Below is a generalized workflow for the synthesis of a novel quinoline derivative.

Synthesis_Workflow Start Starting Materials (e.g., Substituted Anilines, β-ketoesters) Reaction1 Step 1: Cyclization Reaction (e.g., Conrad-Limpach or Doebner-von Miller synthesis) - Catalyst - Solvent - Temperature Control Start->Reaction1 Workup1 Work-up & Purification - Extraction - Chromatography Reaction1->Workup1 Intermediate Quinoline Core Intermediate Workup1->Intermediate Reaction2 Step 2: Functional Group Modification (e.g., Etherification, Esterification) - Reagents - Reaction Conditions Intermediate->Reaction2 Workup2 Final Purification & Characterization - Recrystallization/Chromatography - NMR, Mass Spectrometry, X-ray Crystallography Reaction2->Workup2 Final_Product Final Quinoline Fungicide Workup2->Final_Product

Caption: General Workflow for the Synthesis of Quinoline Fungicides.

Detailed Example: Synthesis of Tebufloquin Analogs [15]

  • Synthesis of the Quinolin-4-ol Intermediate:

    • React 2-fluoroaniline with ethyl 2-methylacetoacetate in the presence of polyphosphoric acid (PPA) at elevated temperatures (e.g., 150°C).

    • After cooling, neutralize the reaction mixture with an aqueous base (e.g., 10% NaOH) to precipitate the 8-fluoro-2,3-dimethylquinolin-4-ol intermediate.

    • Filter and dry the solid product.

  • Esterification to Yield Final Product:

    • Stir the quinolin-4-ol intermediate with a substituted benzoic acid, a coupling agent (e.g., EDC·HCl), and a catalyst (e.g., DMAP) in a suitable solvent (e.g., DMF) at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, add water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to obtain the target quinoline ester.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This assay is fundamental for the primary screening of new compounds.

Materials:

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Actively growing cultures of test fungi on PDA plates.

  • Sterile Petri dishes (90 mm).

  • Sterile cork borer (5 mm).

  • Incubator.

Procedure:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions and sterilize by autoclaving. Cool the medium to 45-50°C.

  • Compound Incorporation: Add the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also, prepare a solvent control plate containing only the solvent at the same concentration used for the test compounds. Pour the amended PDA into sterile Petri dishes and allow it to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture. Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.

  • Data Collection: When the fungal growth in the control plate has reached a specified diameter (e.g., nearly covering the plate), measure the diameter of the fungal colony on all plates in two perpendicular directions.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    Percentage Inhibition = [(dc - dt) / dc] x 100

    Where:

    • dc = average diameter of the fungal colony on the control plate.

    • dt = average diameter of the fungal colony on the treated plate.

  • EC₅₀ Determination: To determine the EC₅₀ value, test a range of concentrations and use probit analysis or other suitable statistical software to analyze the dose-response data.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.[16][17][18]

Materials:

  • 96-well microtiter plates.

  • Liquid growth medium (e.g., Potato Dextrose Broth or RPMI-1640).

  • Fungal spore suspension or yeast cell suspension, standardized to a specific concentration (e.g., 10³-10⁵ CFU/mL).

  • Test compounds serially diluted.

  • Microplate reader.

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the test compound at 2x the highest desired concentration to the first column.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column of the dilution series.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well. This will bring the final volume to 200 µL and dilute the compound concentrations to the final desired range.

  • Controls: Include a positive control (inoculum in broth without any compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 24-72 hours at 28°C).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (or a significant reduction in turbidity as measured by a microplate reader at 600 nm).[16]

Resistance and Future Perspectives

While quinoline fungicides have proven to be effective, the potential for resistance development is a constant concern in modern agriculture.[19][20] Resistance to quinolines can arise through various mechanisms, including target site mutations or enhanced efflux pump activity.[21] Therefore, integrated pest management (IPM) strategies, including the rotation of fungicides with different modes of action, are crucial for the long-term sustainability of this important chemical class.

The future of quinoline fungicide research lies in the design of novel derivatives with improved efficacy, a broader spectrum of activity, and a lower propensity for resistance development. Structure-activity relationship (SAR) studies, coupled with computational modeling, will continue to be invaluable tools in this endeavor. Furthermore, a deeper understanding of the molecular interactions between quinoline fungicides and their fungal targets will facilitate the rational design of next-generation compounds to safeguard global food security.

References

Quinoxyfen's Ecological Hoofprint: An In-depth Technical Guide to its Effects on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ecotoxicological effects of Quinoxyfen, a fungicide used for the control of powdery mildew. The document synthesizes available data on the impact of this compound on a wide range of non-target organisms, including aquatic and terrestrial species. Quantitative toxicity data are presented in structured tables for comparative analysis. Detailed experimental protocols for key ecotoxicological studies are provided, adhering to internationally recognized guidelines. Furthermore, this guide includes a visualization of a standard experimental workflow to aid in the understanding of study designs. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and environmental risk assessment, facilitating a deeper understanding of the environmental footprint of this compound.

Introduction

This compound is a fungicide belonging to the quinoline class of chemicals, primarily employed to combat powdery mildew on various agricultural crops. Its mode of action involves the disruption of signal transduction pathways in fungal spores, inhibiting their germination and appressoria formation. While effective in its fungicidal role, the potential for non-target effects is a critical aspect of its environmental risk profile. This guide provides an in-depth examination of the ecotoxicological data available for this compound, offering a technical resource for the scientific community.

Effects on Aquatic Organisms

This compound exhibits a high degree of toxicity to aquatic life, with notable effects on fish and invertebrates. Its low water solubility and high potential for bioaccumulation are key factors in its aquatic risk profile.

Aquatic Invertebrates

Studies have demonstrated that this compound is highly toxic to a range of aquatic invertebrates. Acute and chronic toxicity data are summarized in Table 1.

OrganismTest TypeDurationEndpointValue (µg/L)Reference
Daphnia magna Acute48 hoursEC50140[1][2]
Daphnia magna Chronic21 daysNOEC (Reproduction)27[1]
Mysid Shrimp (Americamysis bahia) Acute96 hoursLC5034[1]
Mysid Shrimp (Americamysis bahia) Chronic28 daysNOEC (Reproduction)< 0.91[1]
Eastern Oyster (Crassostrea virginica) Acute48 hoursEC5039[1]
Fish

The toxicity of this compound to fish varies by species and life stage, with early life stages often being more sensitive. Table 2 presents a summary of acute and chronic toxicity data for fish.

OrganismTest TypeDurationEndpointValue (µg/L)Reference
Rainbow Trout (Oncorhynchus mykiss) Acute96 hoursLC50130[1]
Bluegill Sunfish (Lepomis macrochirus) Acute96 hoursLC50> 120[1]
Sheepshead Minnow (Cyprinodon variegatus) Acute96 hoursLC50> 110[1]
Fathead Minnow (Pimephales promelas) Chronic33 daysNOEC (Growth)4.8[1]
Sheepshead Minnow (Cyprinodon variegatus) Early Life Stage35 daysNOEC (Larval Survival & Growth)4.09[1]

Effects on Terrestrial Organisms

The impact of this compound on terrestrial non-target organisms has been evaluated in several species, including birds, honeybees, and earthworms.

Birds

This compound is considered to be of low acute toxicity to birds. However, chronic exposure has been shown to have reproductive effects. Table 3 summarizes the available avian toxicity data.

OrganismTest TypeDurationEndpointValueReference
Bobwhite Quail (Colinus virginianus) Acute OralSingle DoseLD50> 2250 mg/kg bw[1]
Mallard Duck (Anas platyrhynchos) Acute OralSingle DoseLD50> 2250 mg/kg bw[1]
Bobwhite Quail (Colinus virginianus) Dietary5 daysLC50> 5620 ppm[1]
Mallard Duck (Anas platyrhynchos) Dietary5 daysLC50> 5620 ppm[1]
Bobwhite Quail (Colinus virginianus) Reproduction21 weeksNOEC483 mg a.i./kg-diet[1]
Honeybees and Other Non-Target Arthropods

This compound is classified as practically non-toxic to adult honeybees on an acute basis. However, concerns have been raised regarding its effects on honeybee larvae.

OrganismTest TypeDurationEndpointValueReference
Honeybee (Apis mellifera) Acute Contact48 hoursLD50> 100 µ g/bee [1]
Honeybee (Apis mellifera) Acute Oral48 hoursLD50> 101.4 µ g/bee [1]
Honeybee (Apis mellifera) Larvae Chronic7 daysNOAEL12.20 µg a.i./larva[1]
Predatory Mite (Typhlodromus pyri) Laboratory Residual7 daysLR50> 150 g a.i./ha[1]
Aphid Parasitoid (Aphidius rhopalosiphi) Laboratory Residual48 hoursLR50> 150 g a.i./ha[1]
Earthworms and Soil Microorganisms

The impact of this compound on soil organisms is an important consideration due to its persistence in soil.

Earthworms: Limited quantitative data is available for the direct toxicity of this compound to earthworms. However, the standard protocol for assessing these effects is the Earthworm Reproduction Test (OECD 222). This test evaluates mortality, growth, and reproductive output over an 8-week period. Sub-lethal effects such as reduced cast production and changes in burrowing behavior are also important endpoints to consider.

Soil Microorganisms: Fungicides, by their nature, can impact non-target soil fungi and other microorganisms. The effects on soil microbial communities are typically assessed by measuring changes in microbial biomass, respiration, and key enzymatic activities such as dehydrogenase and phosphatase. Studies on other fungicides have shown that they can alter the structure and function of soil microbial communities, potentially affecting nutrient cycling processes like nitrification.[3][4] While specific quantitative data for this compound's impact on these parameters are not readily available in the summarized literature, it is an area that warrants further investigation.

Experimental Protocols

The following sections detail the methodologies for key ecotoxicological experiments cited in this guide, based on OECD guidelines.

Algal Growth Inhibition Test (OECD 201)
  • Test Organism: Pseudokirchneriella subcapitata (or other suitable green algae).

  • Test Principle: Exponentially growing cultures of algae are exposed to a range of concentrations of the test substance in a nutrient-rich medium for 72 hours.

  • Methodology:

    • Prepare a series of test solutions with at least five concentrations of this compound in a geometric series, plus a control.

    • Inoculate flasks containing the test solutions and control with a known density of algal cells (e.g., 10,000 cells/mL).

    • Incubate the flasks under continuous, uniform illumination and constant temperature (21-24°C) for 72 hours.

    • Measure the algal biomass (e.g., by cell counts, fluorescence, or absorbance) at 24, 48, and 72 hours.

    • Calculate the average specific growth rate and yield for each concentration.

    • Determine the EC50 (concentration causing 50% inhibition of growth) and the No Observed Effect Concentration (NOEC).

Daphnia magna Acute Immobilisation Test (OECD 202)
  • Test Organism: Daphnia magna (less than 24 hours old).

  • Test Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours, and their immobilization is observed.

  • Methodology:

    • Prepare a series of test solutions with at least five concentrations of this compound, plus a control.

    • Place at least 20 daphnids, divided into at least four replicate groups, into each test concentration and control.

    • Incubate the test vessels at a constant temperature (18-22°C) with a 16-hour light/8-hour dark photoperiod for 48 hours.

    • At 24 and 48 hours, count the number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation).

    • Calculate the EC50 at 48 hours, which is the concentration that immobilizes 50% of the daphnids.

Fish, Acute Toxicity Test (OECD 203)
  • Test Organism: Rainbow trout (Oncorhynchus mykiss) or other suitable fish species.

  • Test Principle: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system for 96 hours, and mortality is recorded.

  • Methodology:

    • Acclimate fish to the test conditions for at least 12 days.

    • Prepare a series of test solutions with at least five concentrations of this compound, plus a control.

    • Introduce a group of fish (e.g., 7-10) into each test tank.

    • Maintain the test conditions (temperature, pH, dissolved oxygen) within a narrow range for 96 hours.

    • Observe the fish and record mortalities at 24, 48, 72, and 96 hours.

    • Calculate the LC50 (concentration that is lethal to 50% of the fish) at 96 hours.

Avian Acute Oral Toxicity Test (based on OECD 223)
  • Test Organism: Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

  • Test Principle: Birds are administered a single oral dose of the test substance, and mortality and clinical signs of toxicity are observed for at least 14 days.

  • Methodology:

    • Acclimate birds to the test caging for at least 7 days.

    • Fast the birds for a period before dosing.

    • Administer a single dose of this compound via gavage. Use at least three dose levels, plus a control group.

    • Observe the birds frequently on the day of dosing and at least once daily thereafter for 14 days.

    • Record mortality, body weight, food consumption, and any signs of toxicity.

    • Perform a gross necropsy on all birds at the end of the study.

    • Calculate the LD50 (dose that is lethal to 50% of the birds).

Earthworm Reproduction Test (OECD 222)
  • Test Organism: Eisenia fetida.

  • Test Principle: Adult earthworms are exposed to the test substance mixed into an artificial soil for 8 weeks. The effects on adult mortality, growth, and reproduction (number of cocoons and juveniles) are assessed.

  • Methodology:

    • Prepare artificial soil according to OECD guidelines.

    • Mix this compound into the soil at a range of at least five concentrations, plus a control.

    • Introduce 10 adult earthworms with well-developed clitella into each test container.

    • Maintain the test containers at a constant temperature (20 ± 2°C) with continuous light for 8 weeks. Keep the soil moist.

    • After 4 weeks, assess adult mortality and weigh the surviving adults.

    • After 8 weeks, remove the adult worms and count the number of cocoons and juveniles produced.

    • Determine the LC50 for adult mortality, and the EC50 and NOEC for reproduction.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for an aquatic toxicity test, such as the Daphnia magna immobilisation test.

ExperimentalWorkflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_data Data Collection & Analysis A Test Substance Preparation E Definitive Test Setup (Control & Treatment Groups) A->E Dilution Series B Test Organism Culture & Acclimation B->E Introduction of Organisms C Test Media Preparation C->E D Range-Finding Test (Optional) D->E Concentration Selection F Incubation (Controlled Conditions) E->F G Observation & Data Recording (e.g., Mortality, Immobilization) F->G Scheduled Observations H Statistical Analysis G->H I Endpoint Determination (LC50, EC50, NOEC) H->I

Aquatic Toxicity Testing Workflow

Conclusion

The data compiled in this technical guide indicate that this compound poses a significant risk to non-target aquatic organisms, particularly invertebrates and the early life stages of fish. While its acute toxicity to terrestrial vertebrates and adult honeybees appears to be low, chronic and developmental effects warrant careful consideration in environmental risk assessments. Further research into the effects of this compound on soil microbial communities and a broader range of non-target arthropods would provide a more complete understanding of its ecological impact. The provided experimental protocols, based on international standards, offer a framework for conducting robust ecotoxicological evaluations. This guide serves as a foundational document for scientists and professionals working to ensure the environmental safety of agricultural chemicals.

References

In-Depth Technical Guide to the Photodegradation Pathway of Quinoxyfen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxyfen is a fungicide widely used to control powdery mildew on various crops. Understanding its environmental fate, particularly its degradation under sunlight, is crucial for assessing its environmental impact and ensuring food safety. This technical guide provides a comprehensive overview of the photodegradation pathway of this compound, detailing its degradation kinetics, transformation products, and the analytical methodologies used for its study.

Photodegradation Kinetics of this compound

The photodegradation of this compound follows pseudo-first-order kinetics. The degradation rate is significantly influenced by the wavelength and intensity of the light source.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the photodegradation of this compound under various experimental conditions.

ParameterValueConditionsReference
Half-life (t½) 2 - 26 minutesIrradiated with UV light (254 nm and 365 nm) and simulated solar light in aqueous matrices (ultrapure water, treated wastewater, and river water). The wide range is dependent on the specific wavelength and intensity of the radiation.[1][2]
Quantum Yield (Φ) 1.2 (± 0.2) × 10⁻²Determined in a water/acetonitrile (8:2 v/v) solution at 20°C with irradiation at the absorption maximum (298 nm).[3]
Degradation on Grapes Half-life of 7.24 daysAfter four applications at the recommended rate on grapes, following pseudo-first-order kinetics.[4][5][6]

Photodegradation Pathway and Transformation Products

The photodegradation of this compound proceeds through several reaction pathways, primarily involving hydroxylation, intramolecular cyclization, and cleavage of the ether bond. These reactions lead to the formation of various transformation products (TPs).

The major photodegradation pathway involves an intramolecular cyclization to form 2-chloro-10-fluoro[3]benzopyrano[2,3,4-de]quinoline (CFBPQ) . Other identified TPs suggest that hydroxylation of the quinoline or fluorophenyl ring and cleavage of the ether linkage also occur.

Identified Transformation Products
Transformation Product (TP)Proposed Formation PathwayAnalytical Method of Identification
2-chloro-10-fluoro[3]benzopyrano[2,3,4-de]quinoline (CFBPQ)Intramolecular cyclizationLC-QTOF-MS
Hydroxylated this compound DerivativesHydroxylation of the aromatic ringsLC-QTOF-MS
Cleavage Products (e.g., 5,7-dichloro-4-hydroxyquinoline - DCHQ)Cleavage of the ether bondLC-QTOF-MS, GC-MS

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the photodegradation of this compound.

Photodegradation Experiment

Objective: To determine the photodegradation kinetics and identify the transformation products of this compound under controlled irradiation.

Materials:

  • This compound standard

  • Organic solvents (acetonitrile, methanol - HPLC grade)

  • Ultrapure water

  • Photoreactor (e.g., a carousel photoreactor or a chamber with controlled light source and temperature)

  • Light sources (e.g., low-pressure mercury lamp for 254 nm, medium-pressure mercury lamp for a broader spectrum including 365 nm, or a solar simulator)

  • Quartz or borosilicate glass vessels

  • Magnetic stirrer

  • Analytical instruments (LC-QTOF-MS, GC-MS)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). Spike the appropriate aqueous matrix (ultrapure water, river water, etc.) with the this compound stock solution to achieve the desired initial concentration.

  • Irradiation: Place the this compound solution in the photoreactor vessels. Irradiate the samples with the selected light source. Maintain a constant temperature using a cooling system if necessary. Ensure proper mixing with a magnetic stirrer.

  • Sampling: Withdraw aliquots of the solution at specific time intervals.

  • Sample Analysis: Analyze the collected samples using LC-QTOF-MS and/or GC-MS to determine the concentration of this compound and its transformation products.

Analytical Methodology: LC-QTOF-MS

Objective: To identify and quantify this compound and its transformation products in aqueous samples.

Instrumentation:

  • Liquid Chromatograph (LC) coupled to a Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS) with an electrospray ionization (ESI) source.

Typical LC Parameters:

  • Column: A reverse-phase column, such as a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 20 µL.

Typical QTOF-MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for this compound and its TPs.

  • Acquisition Mode: Full scan mode to detect all ions within a specified mass range, and targeted MS/MS or data-independent acquisition (DIA) to obtain fragmentation data for structural elucidation.

  • Collision Energy: Ramped collision energies (e.g., 10-40 eV) to generate comprehensive fragment ion spectra.

  • Mass Range: A wide mass range to cover the parent compound and potential transformation products (e.g., m/z 50-500).

Analytical Methodology: GC-MS

Objective: To analyze for this compound and some of its more volatile or derivatized transformation products.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

Typical GC Parameters:

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature ramp starting from a low temperature (e.g., 70°C) and increasing to a high temperature (e.g., 300°C) to separate the analytes.

Typical MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan to identify unknown compounds and selected ion monitoring (SIM) for targeted quantification.

Visualizations

The following diagrams illustrate the photodegradation pathway of this compound and a typical experimental workflow for its study.

Photodegradation_Pathway This compound This compound (C15H8Cl2FNO) TP1 CFBPQ (2-chloro-10-fluoro[1]benzopyrano[2,3,4-de]quinoline) This compound->TP1 Intramolecular Cyclization TP2 Hydroxylated this compound This compound->TP2 Hydroxylation TP3 Cleavage Products (e.g., DCHQ) This compound->TP3 Ether Cleavage Light Light (UV/Solar) Light->this compound

Caption: Proposed photodegradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Photodegradation Experiment cluster_analysis Analysis cluster_results Data Interpretation A Prepare this compound Stock Solution B Spike into Aqueous Matrix A->B C Irradiate in Photoreactor B->C D Collect Samples at Time Intervals C->D E LC-QTOF-MS Analysis D->E F GC-MS Analysis D->F G Determine Degradation Kinetics (Half-life, Rate Constant) E->G H Identify Transformation Products E->H F->H

Caption: Workflow for studying this compound photodegradation.

References

Quinoxyfen: A Deep Dive into its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of active compounds like quinoxyfen is a cornerstone of formulation and analytical method development. This technical guide provides a comprehensive overview of this compound's solubility in various organic solvents, supported by detailed experimental protocols and a workflow for its analysis.

This compound, a member of the quinoline class of fungicides, is primarily used to control powdery mildew on various crops.[1][2][3] Its efficacy is intrinsically linked to its physicochemical properties, with solubility playing a pivotal role in its formulation, delivery, and biological availability. This document collates available data on the solubility of this compound in a range of common organic solvents, offering a valuable resource for laboratory and development work.

Quantitative Solubility Data

The solubility of this compound in a selection of organic solvents at 20°C has been compiled from various sources and is presented below for easy comparison.

Organic SolventSolubility (g/L) at 20°C
Dichloromethane589[1]
Toluene272[1]
Xylene200[1]
Ethyl Acetate179[1]
Acetone116[1]
n-Octanol37.9[1]
Methanol21.5[1]
Hexane9.64[1]

Experimental Protocols for this compound Analysis

The determination of this compound concentrations, a critical step in solubility studies and residue analysis, is typically achieved through chromatographic techniques. The following protocols are based on established methodologies for the analysis of this compound in various matrices.

Sample Preparation and Extraction

A common procedure for extracting this compound from a sample matrix involves the following steps:

  • Extraction: The sample is homogenized and extracted with an organic solvent, frequently acidic acetonitrile or ethyl acetate.[4][5]

  • Partitioning: Following the initial extraction, a partitioning step is often employed. For instance, after acetonitrile extraction, sodium bicarbonate solution is added, and this compound is partitioned into hexane.[4]

  • Purification: The crude extract is then purified to remove interfering substances. This is commonly achieved using solid-phase extraction (SPE) with an aminopropyl (NH2) cartridge.[4][5] For more complex matrices, such as animal tissues, gel permeation chromatography (GPC) may be used prior to SPE.[5]

  • Concentration and Reconstitution: The purified extract is evaporated to dryness and then reconstituted in a suitable solvent for analysis, such as 0.1% corn oil in trimethylpentane (TMP) for GC-MSD analysis or a mobile phase compatible solvent for HPLC.[4]

Analytical Determination

The quantification of this compound is typically performed using one of the following instrumental methods:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): this compound can be quantified by reverse-phase HPLC with UV absorbance detection, typically at 235 nm.[4][6]

  • Gas Chromatography with Mass Selective Detection (GC-MSD): This method provides high selectivity and sensitivity for the determination of this compound.[4]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the analysis of this compound residues in various agricultural products.

Experimental Workflow for this compound Residue Analysis

The logical flow of a typical experimental procedure for determining the concentration of this compound in a sample is depicted in the following diagram.

Quinoxyfen_Analysis_Workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis Homogenization Sample Homogenization Extraction Solvent Extraction (e.g., Acetonitrile) Homogenization->Extraction Partitioning Liquid-Liquid Partitioning (e.g., Hexane) Extraction->Partitioning SPE Solid-Phase Extraction (Aminopropyl Cartridge) Partitioning->SPE Crude Extract Evaporation Evaporation & Reconstitution SPE->Evaporation Purified Eluate Quantification Instrumental Quantification (HPLC-UV, GC-MSD, or LC-MS/MS) Evaporation->Quantification

General workflow for this compound residue analysis.

References

An In-Depth Technical Guide to the Genotoxicity Studies of Quinoxyfen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinoxyfen, a fungicide utilized for the control of powdery mildew, has undergone a comprehensive battery of genotoxicity studies to assess its potential to induce genetic damage. This technical guide provides a detailed overview of these studies, including the experimental protocols and a summary of the available data. The collective evidence from a standard range of in vitro and in vivo assays, including the bacterial reverse mutation assay (Ames test), a gene mutation test in Chinese Hamster Ovary (CHO) cells, a chromosomal aberration assay in cultured rat lymphocytes, and an in vivo mouse bone marrow micronucleus test, indicates that this compound is not genotoxic.[1] This lack of genotoxic potential is a key consideration in its overall safety assessment.

Data Presentation

The genotoxicity of this compound has been evaluated through a series of assays stipulated by international regulatory guidelines. The results have consistently been negative, indicating a lack of mutagenic and clastogenic activity.

Assay Test System Metabolic Activation (S9) Result Reference
Bacterial Reverse Mutation AssaySalmonella typhimurium strains TA98, TA100, TA1535, TA1537With and WithoutNegative[1]
Gene Mutation AssayChinese Hamster Ovary (CHO) cells (HPRT locus)With and WithoutNegative[1]
Chromosomal Aberration AssayCultured Rat LymphocytesWith and WithoutNegative[1]
In Vivo Micronucleus TestMouse Bone MarrowN/ANegative[1]

Note: Specific quantitative data from the this compound studies, such as dose concentrations and cytotoxicity, are not publicly available in the reviewed literature. The presented information is based on summary reports from regulatory agencies.

Experimental Protocols

The genotoxicity studies of this compound were conducted following standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test assesses the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium.

Methodology:

  • Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 were utilized.[1] These strains are histidine auxotrophs, meaning they cannot synthesize the amino acid histidine and require it for growth.

  • Metabolic Activation: The assay was performed both in the absence and presence of a rat liver homogenate (S9 fraction) to simulate metabolic processes that might convert the test substance into a mutagen.

  • Exposure: The bacterial strains were exposed to various concentrations of this compound on a minimal glucose agar medium.

  • Observation: The plates were incubated for 48-72 hours. A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the negative control. For this compound, no such increase was observed.

In Vitro Mammalian Cell Gene Mutation Test (CHO/HPRT Assay)

This assay evaluates the potential of a chemical to induce gene mutations in mammalian cells, specifically at the hypoxanthine-guanine phosphoribosyl transferase (HPRT) locus in Chinese Hamster Ovary (CHO) cells.

Methodology:

  • Cell Line: Chinese Hamster Ovary (CHO) cells were used.

  • Metabolic Activation: The test was conducted with and without an S9 metabolic activation system.

  • Treatment: CHO cells were treated with this compound for a defined period.

  • Mutant Selection: After the treatment and an expression period to allow for the fixation of any mutations, the cells were cultured in a medium containing a purine analog, such as 6-thioguanine. Cells with a functional HPRT enzyme will incorporate the toxic analog and be killed, while mutant cells lacking HPRT activity will survive and form colonies.

  • Analysis: The number of mutant colonies was counted and compared to the control groups. This compound did not induce a significant increase in mutant frequency.[1]

In Vitro Mammalian Chromosomal Aberration Test

This test is designed to identify substances that cause structural damage to chromosomes in cultured mammalian cells.

Methodology:

  • Test System: Cultured peripheral blood lymphocytes from rats were used.[1]

  • Metabolic Activation: The assay was performed with and without the addition of an S9 fraction.

  • Exposure: The cell cultures were exposed to various concentrations of this compound.

  • Harvest and Analysis: After treatment, the cells were treated with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase. The cells were then harvested, fixed, and stained. Chromosomes were microscopically examined for structural aberrations (e.g., breaks, gaps, exchanges).

  • Results: this compound did not cause a significant increase in the frequency of chromosomal aberrations compared to the controls.[1]

In Vivo Mammalian Erythrocyte Micronucleus Test

This in vivo test assesses the potential of a substance to cause chromosomal damage or damage to the mitotic apparatus in the bone marrow of mammals.

Methodology:

  • Test Species: Mice were used for this study.[1]

  • Administration: this compound was administered to the animals, typically via oral gavage or intraperitoneal injection.

  • Sample Collection: At appropriate time intervals after dosing, bone marrow is extracted from the femurs.

  • Slide Preparation and Analysis: The bone marrow cells are smeared onto microscope slides and stained. Polychromatic erythrocytes (immature red blood cells) are examined for the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. The ratio of polychromatic to normochromatic erythrocytes is also assessed as a measure of cytotoxicity.

Visualizations

Experimental Workflow for Genotoxicity Testing

Genotoxicity_Testing_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay Ames Bacterial Reverse Mutation Assay (Ames Test) Negative_Result1 Negative Ames->Negative_Result1 CHO_HPRT Mammalian Cell Gene Mutation (CHO/HPRT) Negative_Result2 Negative CHO_HPRT->Negative_Result2 Chrom_Aberration Mammalian Chromosomal Aberration Test Negative_Result3 Negative Chrom_Aberration->Negative_Result3 Micronucleus Mammalian Erythrocyte Micronucleus Test Negative_Result4 Negative Micronucleus->Negative_Result4 Test_Substance Test Substance: This compound Test_Substance->Ames Test_Substance->CHO_HPRT Test_Substance->Chrom_Aberration Test_Substance->Micronucleus Evaluation Weight of Evidence Evaluation Conclusion Conclusion: No Genotoxic Potential Evaluation->Conclusion Negative_Result1->Evaluation Negative_Result2->Evaluation Negative_Result3->Evaluation Negative_Result4->Evaluation

Caption: Standard workflow for the genotoxicity assessment of this compound.

Fungicidal Mode of Action of this compound

While not directly related to mammalian genotoxicity, the fungicidal mode of action of this compound involves the disruption of signaling pathways in the target fungi.

Quinoxyfen_MoA This compound This compound G_Protein G-Protein Signaling This compound->G_Protein disrupts PKA Protein Kinase A (PKA) Pathway G_Protein->PKA PKC Protein Kinase C (PKC) Pathway G_Protein->PKC Appressorium_Formation Appressorium Formation PKA->Appressorium_Formation PKC->Appressorium_Formation Infection_Inhibition Inhibition of Fungal Infection Appressorium_Formation->Infection_Inhibition leads to

Caption: Proposed fungicidal mode of action of this compound.

References

Methodological & Application

Application Notes and Protocols for Quinoxyfen Residue Analysis in Grapes and Wine

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH AND DRUG DEVELOPMENT PROFESSIONALS

Introduction

Quinoxyfen is a fungicide belonging to the quinoline class, primarily utilized to control powdery mildew on various crops, including grapes. Due to its application in viticulture, monitoring this compound residues in grapes and the final processed product, wine, is crucial for ensuring consumer safety and regulatory compliance. This document provides detailed application notes and experimental protocols for the analysis of this compound residues in these matrices, intended for researchers, scientists, and professionals in the field of drug development and food safety.

The fate of this compound during the winemaking process has been a subject of study. Research indicates that while residues may be present on harvested grapes, the processes of fermentation and clarification significantly reduce their concentration in the final wine product. Studies have shown that after four applications at the recommended rate, this compound residues on grapes were found to be 0.38 mg/kg, which is below the legal limit of 0.5 mg/kg in Italy.[1][2] The half-life of this compound on grapes was determined to be approximately 7.24 days.[1][2] During vinification without maceration, less than 50% of the residues transfer from the grapes to the must.[1][2] Importantly, at the end of fermentation, with or without maceration, this compound residues are typically not detectable in the wine.[1][2] This is attributed to partial degradation and complete adsorption by yeasts during fermentation.[1][2]

Analytical Methodologies

The determination of this compound residues in grapes and wine is commonly performed using chromatographic techniques coupled with sensitive detectors. The two primary methodologies detailed here are a traditional solvent extraction method with solid-phase extraction (SPE) cleanup and a more modern, streamlined approach using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Both methods are typically followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of this compound and other pesticide residues in grapes and wine using the QuEChERS extraction method followed by chromatographic analysis. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: Method Validation Parameters for this compound and Other Pesticides in Grapes

ParameterTypical Value Range
Limit of Detection (LOD)0.002 - 0.01 mg/kg
Limit of Quantification (LOQ)0.01 - 0.05 mg/kg
Recovery68.6% - 95.0%
Relative Standard Deviation (RSD)< 15%

Table 2: Method Validation Parameters for this compound and Other Pesticides in Wine

ParameterTypical Value Range
Limit of Detection (LOD)0.002 - 0.01 mg/kg
Limit of Quantification (LOQ)0.01 - 0.05 mg/kg
Recovery60.9% - 80.5%
Relative Standard Deviation (RSD)< 12%

Experimental Protocols

Protocol 1: QuEChERS Method for Grapes and Wine

This protocol is a widely adopted method for the multi-residue analysis of pesticides, including this compound, in food matrices.

1. Sample Preparation:

  • Grapes: Homogenize a representative sample of grapes (e.g., 100 g) to a uniform paste.

  • Wine: No initial preparation is required.

2. Extraction:

  • Weigh 10 g of homogenized grape sample or 10 mL of wine into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • For wine samples, add a buffered salt mixture (e.g., 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate). For grape samples, a similar salt mixture is used.

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing a dSPE mixture. A common mixture for grapes and wine includes magnesium sulfate, primary secondary amine (PSA), and C18.

  • Vortex the tube for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned-up supernatant.

  • The extract can be directly analyzed or an instrument-protecting agent can be added before injection into the GC-MS or LC-MS/MS system.

Protocol 2: Solvent Extraction with SPE Cleanup for Grapes

This protocol represents a more traditional approach to pesticide residue analysis.

1. Sample Preparation:

  • Homogenize a representative sample of grapes (e.g., 50 g) to a uniform paste.

2. Extraction:

  • Weigh 25 g of the homogenized grape sample into a blender.

  • Add 50 mL of acetone and blend at high speed for 2 minutes.

  • Filter the extract through a Büchner funnel with filter paper.

  • Rinse the blender with an additional 25 mL of acetone and pass it through the filter.

  • Transfer the filtrate to a separatory funnel.

3. Liquid-Liquid Partitioning:

  • Add 50 mL of a saturated sodium chloride solution and 50 mL of dichloromethane to the separatory funnel.

  • Shake vigorously for 1 minute and allow the layers to separate.

  • Collect the lower organic layer.

  • Repeat the partitioning of the aqueous layer with another 50 mL of dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to near dryness using a rotary evaporator.

4. Solid-Phase Extraction (SPE) Cleanup:

  • Reconstitute the residue in a small volume of a suitable solvent (e.g., toluene).

  • Condition an aminopropyl SPE cartridge with the same solvent.

  • Load the sample extract onto the cartridge.

  • Wash the cartridge with a non-polar solvent to remove interferences.

  • Elute the this compound with a more polar solvent mixture (e.g., acetone/toluene).

  • Evaporate the eluate and reconstitute in a suitable solvent for analysis.

Visualizations

Quinoxyfen_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis cluster_data Data Processing Grape Grape Sample Homogenize Homogenization Grape->Homogenize Wine Wine Sample QuEChERS QuEChERS Extraction (Acetonitrile + Salts) Wine->QuEChERS Homogenize->QuEChERS Centrifuge1 Centrifugation QuEChERS->Centrifuge1 dSPE Dispersive SPE (PSA + C18 + MgSO4) Centrifuge1->dSPE Centrifuge2 Centrifugation dSPE->Centrifuge2 Analysis GC-MS or LC-MS/MS Analysis Centrifuge2->Analysis Data Quantification & Reporting Analysis->Data

Caption: Workflow for this compound Residue Analysis using the QuEChERS Method.

Logical_Steps_Quinoxyfen_Analysis start Start sample_selection Select Representative Grape or Wine Sample start->sample_selection extraction_choice Choose Extraction Method sample_selection->extraction_choice quechers QuEChERS Protocol extraction_choice->quechers Modern solvent_extraction Solvent Extraction + SPE Protocol extraction_choice->solvent_extraction Traditional analysis Instrumental Analysis (GC-MS or LC-MS/MS) quechers->analysis solvent_extraction->analysis quantification Quantify this compound Concentration analysis->quantification reporting Report Results (mg/kg or mg/L) quantification->reporting end End reporting->end

Caption: Logical Flow of this compound Residue Analysis in Grapes and Wine.

References

Application Notes and Protocols for Quinoxyfen Extraction from Soil Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxyfen is a quinoline-based fungicide widely used to control powdery mildew on various crops.[1] Its persistence in soil necessitates reliable and efficient analytical methods to monitor its residues, ensuring environmental safety and regulatory compliance. This document provides a detailed protocol for the extraction of this compound from soil samples using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The QuEChERS method has been widely adopted for pesticide residue analysis in various matrices due to its simplicity, high throughput, and low solvent consumption.[2][3]

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial for optimizing the extraction and cleanup steps.

PropertyValueReference
Molecular FormulaC₁₅H₈Cl₂FNO[4]
Molecular Weight308.13 g/mol [4]
Water Solubility0.047 mg/L[1]
LogP (o/w)4.66[4]
pKa3.56 (weak base)
Vapor Pressure1.50 x 10⁻⁷ mm Hg at 25°C

This compound's low water solubility and high octanol-water partition coefficient (LogP) indicate its lipophilic nature, suggesting strong adsorption to soil organic matter.[1] Its weak basicity implies that the extraction efficiency can be influenced by the pH of the extraction solvent.

Experimental Protocol: Modified QuEChERS Method

This protocol is based on the well-established QuEChERS methodology, adapted for the specific properties of this compound and the complexity of the soil matrix.

Materials and Reagents
  • Solvents: Acetonitrile (ACN), HPLC grade

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate, Primary secondary amine (PSA) sorbent, C18 sorbent, Graphitized carbon black (GCB) (optional). All reagents should be of analytical grade.

  • Standards: Certified reference standard of this compound.

  • Equipment: High-speed centrifuge, vortex mixer, 50 mL polypropylene centrifuge tubes, 15 mL polypropylene centrifuge tubes, analytical balance, volumetric flasks, pipettes.

Sample Preparation
  • Air-dry the soil samples at room temperature and sieve through a 2 mm mesh to remove stones and debris.

  • Homogenize the sieved soil thoroughly.

Extraction Procedure
  • Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of distilled water to the tube and vortex for 1 minute to hydrate the soil. Let it stand for 30 minutes.

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap the tube and vortex vigorously for 1 minute.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL polypropylene centrifuge tube.

  • Add 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18 sorbent to the tube.

    • Note: For soils with high organic matter content, the addition of 50 mg of GCB may be beneficial for pigment removal. However, GCB should be used with caution as it can adsorb planar molecules like this compound.

  • Vortex the tube for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

Final Extract Preparation and Analysis
  • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.

  • The extract is now ready for analysis by GC-MS/MS or LC-MS/MS. For LC-MS/MS analysis, the extract may need to be diluted with a suitable solvent to ensure compatibility with the mobile phase.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the described QuEChERS method for the analysis of this compound in soil. These values are based on performance data from multi-residue methods that include pesticides with similar physicochemical properties to this compound.[5][6][7] In-house validation is essential to determine the specific performance of this method in your laboratory.

ParameterExpected Value
Recovery 70 - 120%
Relative Standard Deviation (RSD) ≤ 20%
Limit of Detection (LOD) 0.1 - 5 µg/kg
Limit of Quantification (LOQ) 0.5 - 10 µg/kg

Experimental Workflow Diagram

Quinoxyfen_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis start Start: Soil Sample sieve Sieve (2 mm) start->sieve homogenize Homogenize sieve->homogenize weigh Weigh 10g Soil homogenize->weigh hydrate Add 10mL Water & Vortex weigh->hydrate add_acn Add 10mL Acetonitrile hydrate->add_acn add_salts Add QuEChERS Salts add_acn->add_salts vortex_extract Vortex 1 min add_salts->vortex_extract centrifuge_extract Centrifuge 5 min vortex_extract->centrifuge_extract transfer_supernatant Transfer 6mL Supernatant centrifuge_extract->transfer_supernatant add_dspe Add d-SPE Sorbents (MgSO4, PSA, C18) transfer_supernatant->add_dspe vortex_cleanup Vortex 1 min add_dspe->vortex_cleanup centrifuge_cleanup Centrifuge 5 min vortex_cleanup->centrifuge_cleanup filter Filter (0.22 µm) centrifuge_cleanup->filter analysis GC-MS/MS or LC-MS/MS Analysis filter->analysis

Caption: Workflow for this compound Extraction from Soil.

References

Application Notes and Protocols for Quinoxyfen in Integrated Pest Management (IPM) Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of quinoxyfen, a quinoline-based fungicide, for its effective use in Integrated Pest Management (IPM) strategies. This document details its mode of action, summarizes efficacy data, and provides detailed experimental protocols for its evaluation.

Introduction to this compound

This compound is a protectant fungicide primarily used for the control of powdery mildew on a variety of crops, including grapes, cereals, and cucurbits.[1][2][3] Its unique mode of action makes it a valuable tool in resistance management programs when rotated with fungicides from different chemical classes.[4] this compound functions as a preventative treatment and must be applied before the visible symptoms of powdery mildew appear, as it does not control latent or established infections.[5]

Chemical Properties:

PropertyValue
Common Name This compound
Chemical Class Quinoline
Mode of Action Signal transduction interference in fungal spores
Primary Target Powdery Mildew (Erysiphe spp., Podosphaera spp., Uncinula necator)
Systemic Activity Not systemic within the plant, but can redistribute through vapor phase.[3]

Mode of Action: Disruption of Fungal G-Protein Signaling

This compound's primary mode of action is the disruption of signal transduction pathways essential for the early stages of fungal development, specifically inhibiting the formation of appressoria, the specialized structures used by fungi to penetrate host tissue.[1][3] This interference occurs at the level of G-protein signaling.

Normally, upon landing on a host surface, a fungal spore perceives signals that trigger a cascade of events leading to germination and appressorium formation. This process is mediated by G-proteins. This compound disrupts this signaling cascade. Research suggests that this compound alters the accumulation of transcripts for Protein Kinase C (PKC) and the catalytic subunit of cAMP-dependent Protein Kinase A (PKA), key components of G-protein signaling pathways.[6] Furthermore, it has been shown to interfere with the signaling events mediated by the Ras G-protein.[1] This disruption prevents the proper development of the appressorium, thus halting the infection process before it begins.

Quinoxyfen_Mode_of_Action cluster_fungal_spore Fungal Spore Spore Spore on Host Surface Host_Signal Host Surface Signals GPCR G-Protein Coupled Receptor (GPCR) Host_Signal->GPCR 1. Recognition G_Protein G-Protein (inactive) GPCR->G_Protein 2. Activation G_Protein_active G-Protein (active) G_Protein->G_Protein_active GTP binding Effector_Enzymes Effector Enzymes (e.g., Adenylate Cyclase) G_Protein_active->Effector_Enzymes 3. Signal Transduction Second_Messengers Second Messengers (cAMP) Effector_Enzymes->Second_Messengers PKA_PKC Protein Kinases (PKA, PKC) Second_Messengers->PKA_PKC Appressorium_Formation Appressorium Formation PKA_PKC->Appressorium_Formation 4. Morphogenesis Infection Host Plant Infection Appressorium_Formation->Infection This compound This compound This compound->G_Protein Disrupts Activation Fungicide_Efficacy_Workflow Start Start Leaf_Collection 1. Collect and Prepare Host Plant Leaves Start->Leaf_Collection Fungicide_Prep 2. Prepare this compound Dilutions Leaf_Collection->Fungicide_Prep Application 3. Apply Fungicide to Leaves Fungicide_Prep->Application Inoculation 4. Inoculate with Powdery Mildew Spores Application->Inoculation Incubation 5. Incubate in Controlled Environment Inoculation->Incubation Assessment 6. Assess Disease Severity and Control Incubation->Assessment End End Assessment->End Non_Target_Arthropod_Workflow Start Start Prep_Surfaces 1. Prepare this compound-Treated Test Surfaces Start->Prep_Surfaces Introduce_Arthropods 2. Introduce Beneficial Arthropods Prep_Surfaces->Introduce_Arthropods Assess_Mortality 3. Assess Mortality (24, 48, 72h) Introduce_Arthropods->Assess_Mortality Assess_Sublethal 4. Assess Sublethal Effects (e.g., Fecundity) Introduce_Arthropods->Assess_Sublethal Data_Analysis 5. Analyze Data (LC50, Fecundity) Assess_Mortality->Data_Analysis Assess_Sublethal->Data_Analysis End End Data_Analysis->End

References

Application of Quinoxyfen for the Control of Erysiphe graminis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxyfen is a protectant fungicide belonging to the quinoline class of chemicals, specifically developed for the control of powdery mildew diseases caused by various fungal pathogens, including Erysiphe graminis (also known as Blumeria graminis), the causal agent of powdery mildew in cereals such as wheat and barley.[1][2] Its primary mode of action involves the disruption of the early stages of fungal development, including germination and appressorium formation.[3][4] This document provides detailed application notes, experimental protocols, and a summary of quantitative data related to the use of this compound against Erysiphe graminis.

Mechanism of Action

This compound's fungicidal activity stems from its ability to interfere with crucial signal transduction pathways within the fungal pathogen.[3][5] It is understood to disrupt G-protein signaling and inhibit serine esterase activity, which are essential for host recognition and the initiation of the infection process.[3][6] By perturbing these signaling events, this compound prevents the fungal spores from successfully germinating and forming appressoria, the specialized structures required for host penetration.[1][4] This preventative action halts the disease before it can establish itself on the host plant.[5]

Data Presentation

Table 1: In Vitro Efficacy of this compound against Powdery Mildew Pathogens
Pathogen SpeciesEC50 Range (mg/L)Reference
Blumeria graminis f.sp. hordei<0.0001 - 0.16[2]
Blumeria graminis f.sp. tritici0.039 - 0.071[7]
Erysiphe necator<0.03 - 2.6[7]
Table 2: Field Application Rates and Efficacy of this compound against Wheat Powdery Mildew
ProductApplication Rate (mL/ha)Timing of ApplicationEfficacyReference
Legend® (250g/L this compound)200-300At first signs of infection (before or at GS31)Good control[8]

Experimental Protocols

Leaf-Disc Bioassay for Determining EC50 Values

This protocol is designed to assess the in vitro efficacy of this compound against Erysiphe graminis by determining the half-maximal effective concentration (EC50).

Materials:

  • This compound stock solution (e.g., in acetone or DMSO)

  • Sterile distilled water

  • Surfactant (e.g., Tween 20)

  • Healthy, susceptible host plant leaves (e.g., barley or wheat)

  • Petri dishes

  • Filter paper

  • Agar

  • Erysiphe graminis conidia

  • Microscope

  • Incubation chamber with controlled light and temperature

Procedure:

  • Prepare this compound Solutions: Create a serial dilution of this compound from the stock solution to achieve a range of concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 mg/L). Include a control with no this compound. Add a surfactant to all solutions to ensure even spreading on the leaf surface.

  • Prepare Leaf Discs: Excise leaf discs (approximately 1 cm in diameter) from healthy host plants.

  • Treatment Application: Place the leaf discs on agar plates or moist filter paper in Petri dishes. Apply a standardized volume of each this compound dilution (and the control) to the adaxial surface of the leaf discs.

  • Inoculation: After the treatment has dried, inoculate the leaf discs with fresh Erysiphe graminis conidia using a settling tower or by gently tapping infected leaves over the discs.

  • Incubation: Incubate the inoculated leaf discs in a controlled environment (e.g., 18-22°C, 16-hour photoperiod) for 7-10 days.

  • Assessment: Using a microscope, assess the percentage of the leaf disc area covered by powdery mildew for each treatment.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the control. Use probit analysis or a similar statistical method to determine the EC50 value.

Field Trial Protocol for Efficacy Evaluation

This protocol outlines a field experiment to evaluate the efficacy of this compound in controlling wheat powdery mildew under natural infection conditions.

Materials:

  • Commercial formulation of this compound (e.g., Legend®)

  • Calibrated sprayer

  • Susceptible wheat variety

  • Standard fungicide for comparison

  • Untreated control plots

  • Disease assessment scale (e.g., percentage of leaf area infected)

Procedure:

  • Trial Setup: Establish a randomized complete block design with multiple replications for each treatment (this compound, standard fungicide, untreated control).

  • Application: Apply the fungicides at the recommended rates and timings.[8] For this compound, a preventative application at the first sign of disease or at a specific growth stage (e.g., GS31) is recommended.[8]

  • Disease Assessment: Monitor the plots regularly for the development of powdery mildew. Conduct disease assessments at multiple time points (e.g., 14, 21, and 28 days after the final application) by visually estimating the percentage of leaf area covered by the pathogen on a set number of plants per plot.

  • Data Collection: Record disease severity and incidence for each plot. Also, collect yield data at the end of the growing season.

  • Data Analysis: Use analysis of variance (ANOVA) to compare the disease levels and yields between the different treatments. Calculate the percentage of disease control for each fungicide treatment relative to the untreated control.

Visualizations

G cluster_fungus Erysiphe graminis Spore cluster_host Host Plant Surface cluster_signaling Fungal Signal Transduction spore Conidium g_protein G-Protein Signaling spore->g_protein Host Recognition host Cuticle serine_esterase Serine Esterase g_protein->serine_esterase appressorium_formation Appressorium Formation serine_esterase->appressorium_formation appressorium_formation->host Penetration This compound This compound This compound->g_protein Inhibits This compound->serine_esterase Inhibits

Caption: Proposed mechanism of action for this compound against Erysiphe graminis.

G start Start prepare_solutions Prepare this compound Dilutions start->prepare_solutions apply_treatment Apply Treatments to Discs prepare_solutions->apply_treatment prepare_discs Excise Leaf Discs prepare_discs->apply_treatment inoculate Inoculate with E. graminis apply_treatment->inoculate incubate Incubate (7-10 days) inoculate->incubate assess Assess Disease Severity incubate->assess analyze Calculate EC50 assess->analyze end End analyze->end

Caption: Experimental workflow for a leaf-disc bioassay.

References

Quinoxyfen Formulation for Preventative Fungicide Application: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxyfen is a preventative fungicide belonging to the quinoline class of chemicals, highly effective against powdery mildew diseases in a variety of crops. Its unique mode of action, which involves the disruption of early fungal development stages, makes it a valuable tool in integrated pest management programs, particularly in managing fungicide resistance. These application notes provide detailed information on this compound's formulation, mechanism of action, and protocols for its evaluation in a research setting.

Formulations and Physicochemical Properties

This compound is commonly available as a suspension concentrate (SC). A typical formulation contains 250 g/L of the active ingredient. For experimental purposes, it is crucial to start with a well-characterized formulation or technical-grade this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name 5,7-dichloro-4-(4-fluorophenoxy)quinoline
Molecular Formula C₁₅H₈Cl₂FNO
Molecular Weight 308.13 g/mol
Appearance Off-white solid
Melting Point 106-107.5 °C
Water Solubility pH dependent: 0.128 mg/L (pH 5), 0.047 mg/L (pH 7), 0.036 mg/L (pH 9)
Common Formulations Suspension Concentrate (SC), Emulsifiable Concentrate (EC)

Mechanism of Action

This compound is a protectant fungicide with a novel mode of action that disrupts signal transduction pathways in fungi, specifically interfering with G-protein signaling.[1] This disruption occurs at the early stages of fungal development, preventing infection before visible symptoms appear. Its primary targets are spore germination and the formation of appressoria, the specialized structures fungi use to penetrate host tissues.[1]

Signaling Pathway Disruption

This compound's interference with G-protein signaling is a key aspect of its fungicidal activity. It has been shown to disrupt the production of G-proteins and perturb early cell signaling events.[1] Research suggests that this compound may affect the function of GTPase activating proteins (GAPs), which are crucial regulators of G-protein signaling.[1] This disruption of the signaling cascade prevents the fungus from recognizing the host plant and initiating the infection process.

Quinoxyfen_MoA cluster_fungus Fungal Spore Spore Spore G_Protein G-Protein Signaling (e.g., Ras-type GTPases) Spore->G_Protein Host Recognition GAP GTPase Activating Protein (GAP) G_Protein->GAP Signal_Transduction Signal Transduction Cascade GAP->Signal_Transduction Regulation Germination Spore Germination Signal_Transduction->Germination Appressorium Appressorium Formation Germination->Appressorium Infection Host Plant Infection Appressorium->Infection This compound This compound This compound->G_Protein Disrupts Spore_Germination_Assay Start Start Prepare_Solutions Prepare this compound Stock Solutions Start->Prepare_Solutions Prepare_Slides Prepare Agar-Coated Microscope Slides Prepare_Solutions->Prepare_Slides Apply_Fungicide Apply this compound Dilutions to Slides Prepare_Slides->Apply_Fungicide Inoculate Inoculate with Powdery Mildew Spores Apply_Fungicide->Inoculate Incubate Incubate at 20-25°C for 24-48h Inoculate->Incubate Observe Observe Spore Germination under Microscope Incubate->Observe Calculate Calculate Percent Inhibition Observe->Calculate End End Calculate->End Leaf_Disc_Assay Start Start Prepare_Leaves Collect and Surface-Sterilize Young, Healthy Leaves Start->Prepare_Leaves Cut_Discs Cut Leaf Discs (1-2 cm diameter) Prepare_Leaves->Cut_Discs Treat_Discs Treat Leaf Discs with This compound Solutions Cut_Discs->Treat_Discs Place_on_Agar Place Discs on Water Agar in Petri Dishes Treat_Discs->Place_on_Agar Inoculate Inoculate with Powdery Mildew Spores Place_on_Agar->Inoculate Incubate Incubate under Controlled Conditions (16h light/8h dark) Inoculate->Incubate Assess_Severity Assess Disease Severity (e.g., % leaf area infected) Incubate->Assess_Severity Calculate_Efficacy Calculate Percent Disease Control Assess_Severity->Calculate_Efficacy End End Calculate_Efficacy->End

References

Quinoxyfen Application in Cereal and Grapevine Field Trials: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxyfen is a protectant fungicide belonging to the quinoline chemical class (FRAC Group 13).[1][2] It is utilized for the control of powdery mildew diseases on a variety of crops, including cereals and grapevines.[3][4] Its mode of action is the disruption of early signal transduction pathways in fungal pathogens, specifically interfering with G-protein signaling, which inhibits spore germination and appressorium formation.[5][6] This document provides detailed application notes and experimental protocols for the use of this compound in cereal and grapevine field trials, based on available research and technical data.

Data Presentation

Grapevine Field Trial Data

Table 1: Efficacy of this compound on Grape Powdery Mildew (Erysiphe necator)

Application TimingApplication Rate (fl oz/acre)Active Ingredient (lb a.i./acre)Disease Severity on Clusters (%)Reference
Pre-bloom4.00.065Intermediate[4]
Full Bloom4.00.065Low[4]
Fruit Set4.00.065Low[4]
Post-fruit Set4.00.065Lowest[4]
Untreated Control--High[4]

Note: "Low," "Intermediate," and "High" are qualitative descriptors from the source material, indicating relative performance.

Table 2: Recommended Application Rates for this compound in Grapevines

CropTarget DiseaseApplication Rate (fl oz/acre)Active Ingredient (lb a.i./acre)Minimum Spray Interval (days)Maximum Applications per SeasonReference
GrapePowdery Mildew (Erysiphe necator)4.0 - 6.60.065 - 0.108144-5[1][7]
Cereal Field Trial Data

While specific field trial data with quantitative efficacy and yield impact for standalone this compound applications in cereals is limited in publicly available literature, permits for its use in wheat demonstrate its recognized efficacy.[1][3] The product is noted to provide good control of wheat powdery mildew when applied prior to severe infection.[3]

Table 3: Recommended Application Rates for this compound in Cereals

CropTarget DiseaseApplication Rate (mL/ha)Application TimingReference
WheatPowdery Mildew (Blumeria graminis f. sp. tritici)200 - 300At first signs of infection (protectant), from early tillering up to GS39.[1]

Experimental Protocols

Protocol for Field Application of this compound

Objective: To evaluate the efficacy of this compound in controlling powdery mildew in cereal or grapevine field plots.

Materials:

  • This compound formulation (e.g., 250 g/L suspension concentrate)

  • Calibrated backpack or tractor-mounted sprayer

  • Personal Protective Equipment (PPE) as per product label

  • Water

  • Adjuvant (if recommended by the product label)

  • Marking flags

Procedure:

  • Plot Design: Establish a randomized complete block design with a minimum of four replicates per treatment. Include an untreated control for comparison.

  • Treatment Groups: Define treatment groups based on application rates and timings. For example:

    • Untreated Control

    • This compound at low recommended rate

    • This compound at high recommended rate

    • Standard grower practice fungicide

  • Application Timing: Apply this compound as a protectant before the establishment of the disease.[1]

    • Cereals: Apply at the first sign of infection, typically between early tillering and flag leaf emergence (GS31-GS39).[1]

    • Grapevines: Initiate applications before bloom and continue on a 14- to 21-day interval depending on disease pressure.[7][8]

  • Spray Preparation: Calibrate the sprayer to ensure accurate and uniform application volume. Prepare the spray solution by mixing the required amount of this compound with water according to the product label.

  • Application: Apply the spray solution to the point of runoff for grapevines or as a uniform foliar spray for cereals, ensuring thorough coverage of the plant canopy.

  • Post-application: Monitor the plots regularly for disease development and crop phytotoxicity.

Protocol for Powdery Mildew Disease Assessment

Objective: To quantify the severity and incidence of powdery mildew on cereals and grapevines.

A. Cereals (Wheat/Barley):

Materials:

  • Disease assessment scale (e.g., 0-9 or percentage scale)

  • Data collection sheets

Procedure:

  • Assessment Timing: Conduct disease assessments at key growth stages, such as flag leaf emergence (GS39) and during grain fill.

  • Sampling: In each plot, randomly select a predetermined number of plants or tillers (e.g., 20 tillers).

  • Severity Assessment: For each selected tiller, assess the percentage of leaf area covered by powdery mildew on the upper three leaves (flag leaf, flag-1, and flag-2). A 0-10 scale can also be utilized where 0 is no disease and 10 represents over 15% of the flag leaf area infected.[9]

  • Incidence Assessment: Calculate the percentage of assessed plants/tillers showing any symptoms of powdery mildew.

  • Data Calculation: Calculate the mean disease severity and incidence for each plot. The Percent Disease Index (PDI) can be calculated using the following formula:

    • PDI = (Sum of numerical ratings / (Total number of leaves observed × Maximum rating)) × 100

B. Grapevines:

Materials:

  • Disease assessment key with diagrams of different severity levels.

  • Data collection sheets.

Procedure:

  • Assessment Timing: Conduct assessments from pre-bunch closure to just before harvest.[5]

  • Sampling: Randomly select a predetermined number of clusters and leaves per plot (e.g., 25 clusters and 25 leaves).

  • Severity Assessment:

    • Clusters: Estimate the percentage of the surface area of each cluster covered by powdery mildew.[5]

    • Leaves: Estimate the percentage of the area of the upper and lower surfaces of each leaf covered by powdery mildew.

  • Incidence Assessment: Calculate the percentage of assessed clusters and leaves with any powdery mildew symptoms.[5]

  • Data Analysis: Calculate the average disease severity and incidence for leaves and clusters for each plot.

Protocol for this compound Residue Analysis

Objective: To determine the concentration of this compound residues in cereal grain and grape samples.

Materials:

  • Homogenizer/blender

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (e.g., aminopropyl)

  • Gas Chromatograph with Mass Selective Detector (GC-MSD) or High-Performance Liquid Chromatograph with UV detector (HPLC-UV)[6]

  • Acetonitrile (acidified)

  • Hexane

  • Sodium bicarbonate

  • This compound analytical standard

Procedure:

  • Sample Preparation: Homogenize a representative sample of harvested grapes or cereal grain.

  • Extraction:

    • Weigh a subsample of the homogenized material.

    • Extract this compound residues with acidified acetonitrile.[6]

    • Vortex and/or sonicate to ensure efficient extraction.

    • Centrifuge the sample to separate the solid and liquid phases.

  • Partitioning and Clean-up:

    • Take an aliquot of the acetonitrile extract and add a sodium bicarbonate solution.

    • Partition the this compound into hexane.[6]

    • Evaporate the hexane to dryness.

    • Reconstitute the residue in hexane.

    • Perform a clean-up step using an aminopropyl SPE cartridge, eluting with 1% acetone in hexane.[6]

  • Analysis:

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent (e.g., 0.1% corn oil in tri-methyl pentane for GC-MSD).[6]

    • Inject an aliquot into the GC-MSD or HPLC-UV for quantification.

  • Quantification: Compare the peak area of the sample to a calibration curve prepared from the this compound analytical standard.

Mandatory Visualization

G This compound Mode of Action in Powdery Mildew cluster_fungus Fungal Spore Spore Spore G_Protein G-Protein Signaling Spore->G_Protein Host Recognition Signal Germination Germination G_Protein->Germination Appressorium Appressorium Formation Germination->Appressorium Infection Infection Appressorium->Infection This compound This compound This compound->G_Protein Disrupts G Experimental Workflow for this compound Field Trials Trial_Design Trial Design (Randomized Complete Block) Plot_Establishment Plot Establishment Trial_Design->Plot_Establishment Treatment_Application This compound Application (Defined Rates and Timings) Plot_Establishment->Treatment_Application Disease_Assessment Disease Assessment (Severity and Incidence) Treatment_Application->Disease_Assessment Residue_Sampling Residue Sampling (at Harvest) Treatment_Application->Residue_Sampling Data_Collection Data Collection (e.g., Yield) Disease_Assessment->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Residue_Sampling->Data_Analysis Results Results Data_Analysis->Results

References

Quinoxyfen Application Timing for Powdery Mildew Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic application of quinoxyfen for the control of powdery mildew, a persistent threat to a variety of agricultural crops. The information presented herein is intended to guide researchers and scientists in the development of effective disease management strategies.

Introduction to this compound

This compound is a protectant fungicide with a unique mode of action, primarily used for the control of powdery mildew diseases in crops such as grapes, cucurbits, and cereals.[1] As a preventative fungicide, its efficacy is maximized when applied before the onset of disease symptoms.[1][2] this compound functions by disrupting the signaling pathways of fungal spores, specifically by inhibiting their germination and the formation of appressoria, which are necessary for host penetration.[2][3] This disruption of early cell signaling events prevents the fungus from establishing an infection.[2][3]

Mechanism of Action: Disruption of G-Protein Signaling

This compound's fungicidal activity stems from its ability to interfere with G-protein mediated signal transduction pathways within the powdery mildew fungus.[3] Research on Blumeria graminis f.sp. hordei, the causative agent of powdery mildew in barley, has shown that this compound perturbs this critical signaling cascade.

The proposed mechanism involves the modulation of a Ras-type GTPase activating protein (GAP). In a normal infection cycle, the expression of the gap gene is transient. However, in the presence of this compound, the gap mRNA persists throughout the germling morphogenesis. This sustained presence of gap mRNA is believed to disrupt the normal signaling required for infection.[2][3] This initial disruption has downstream effects, altering the accumulation of transcripts for key signaling components such as Protein Kinase C (PKC) and the catalytic subunit of Protein Kinase A (PKA).[2]

Quinoxyfen_Signaling_Pathway cluster_fungus Powdery Mildew Spore cluster_signal G-Protein Signaling Cascade Spore Conidium Germination Germination Spore->Germination Appressorium Appressorium Formation Germination->Appressorium Infection Host Infection Appressorium->Infection GPCR G-Protein Coupled Receptor (GPCR) G_Protein G-Protein (inactive) GPCR->G_Protein Host Signal G_Protein_active G-Protein (active) G_Protein->G_Protein_active GTP G_Protein_active->G_Protein GTP -> GDP Downstream Downstream Effectors (PKA, PKC) G_Protein_active->Downstream GAP Ras-type GTPase Activating Protein (GAP) GAP->G_Protein_active Inactivates Downstream->Appressorium Regulates This compound This compound This compound->GAP Disrupts Regulation (maintains gap mRNA) Experimental_Workflow cluster_setup Trial Setup cluster_application Fungicide Application cluster_assessment Data Collection & Analysis Design Randomized Complete Block Design Plots Establishment of Replicated Plots Design->Plots Treatments Assignment of Treatments (Control, this compound, Standard) Plots->Treatments Timing Application at Pre-defined Crop Growth Stages Treatments->Timing Intervals Adherence to Application Intervals Timing->Intervals Disease_Assess Periodic Disease Assessment (Incidence & Severity) Intervals->Disease_Assess Data_Analysis Statistical Analysis (ANOVA) Disease_Assess->Data_Analysis Results Evaluation of Efficacy Data_Analysis->Results

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup in Quinoxyfen Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cleanup of quinoxyfen residues from various sample matrices using solid-phase extraction (SPE). The methodologies described are based on established analytical procedures and are intended to guide researchers in developing robust and reliable methods for this compound quantification.

Introduction

This compound is a fungicide widely used to control powdery mildew on various crops.[1] Accurate determination of its residues in environmental and agricultural samples is crucial for food safety and environmental monitoring. Solid-phase extraction is a highly effective technique for sample cleanup and concentration of this compound prior to chromatographic analysis, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample throughput.

This application note details two primary SPE-based cleanup methodologies: a traditional SPE method using aminopropyl cartridges and a more modern approach utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique.

Data Presentation

The following table summarizes the quantitative performance data for this compound analysis using SPE-based cleanup methods in various matrices.

MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)Analytical MethodReference
Grapes0.01965.50.010.03HPLC-UV[1]
Grapes1.0974.50.010.03HPLC-UV[1]
Peppers0.0187.711.30.010.03GC-MSD[1]
Peppers0.0599.14.20.010.03GC-MSD[1]
Sugar Beet (Roots)0.01965.50.010.03GC-MSD[1]
Sugar Beet (Tops)0.01875.60.010.03GC-MSD[1]
Various Foods0.01 - 0.170-120<200.001-0.010.003-0.03LC-MS/MS[2][3][4]
Soil0.01 - 0.586-102<110.00010.0003GC-MS/MS[5]
Water0.003 - 1.290-110<190.000060.0002UHPLC-MS/MS[4][6]

Experimental Protocols

Protocol 1: Traditional Solid-Phase Extraction (Method ERC 94.29 for Grapes)

This protocol is based on the established Method ERC 94.29 for the determination of this compound in grapes and can be adapted for other similar matrices.[1]

3.1.1. Materials and Reagents

  • Homogenized sample (e.g., grapes)

  • Acidic Acetone (e.g., Acetone with 0.1% v/v Acetic Acid)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Hexane

  • 1% Acetone in Hexane (v/v)

  • Acetonitrile

  • Deionized Water

  • Aminopropyl SPE Cartridges (e.g., 500 mg, 6 mL)

  • Sodium Sulfate (anhydrous)

  • This compound analytical standard

3.1.2. Sample Extraction

  • Weigh 10 g of the homogenized sample into a centrifuge tube.

  • Add 20 mL of acidic acetone and homogenize for 2-3 minutes.

  • Centrifuge at 3000-4000 rpm for 5 minutes.

  • Decant the supernatant into a clean tube.

  • Repeat the extraction of the solid residue with another 20 mL of acidic acetone.

  • Combine the supernatants.

3.1.3. Liquid-Liquid Partitioning

  • To the combined acetone extract, add 10 mL of saturated sodium bicarbonate solution and 20 mL of hexane.

  • Shake vigorously for 1-2 minutes.

  • Allow the layers to separate.

  • Collect the upper hexane layer and pass it through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Evaporate the hexane extract to dryness under a gentle stream of nitrogen at approximately 40°C.

3.1.4. Solid-Phase Extraction Cleanup

  • Conditioning: Condition the aminopropyl SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.

  • Sample Loading: Reconstitute the dried residue from the partitioning step in 2 mL of hexane and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of hexane to remove interfering co-extractives.

  • Elution: Elute the this compound from the cartridge with 10 mL of 1% acetone in hexane.

  • Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of acetonitrile/water for HPLC analysis or a compatible solvent for GC analysis.

Protocol 2: QuEChERS-based Cleanup

The QuEChERS method offers a more streamlined approach to sample preparation and is suitable for a wide range of food matrices.

3.2.1. Materials and Reagents

  • Homogenized sample

  • Acetonitrile

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • QuEChERS dispersive SPE cleanup tubes (containing primary secondary amine (PSA) and C18 sorbents)

  • This compound analytical standard

3.2.2. Sample Extraction

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile.

  • Add the QuEChERS extraction salts.

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

3.2.3. Dispersive SPE Cleanup

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a dispersive SPE cleanup tube.

  • Vortex for 30 seconds.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

  • The resulting supernatant is ready for direct analysis by LC-MS/MS or GC-MS after appropriate dilution and addition of an internal standard.

Visualizations

The following diagrams illustrate the experimental workflows for the described protocols.

SPE_Workflow cluster_extraction Sample Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_spe SPE Cleanup cluster_analysis Analysis A Homogenized Sample B Add Acidic Acetone & Homogenize A->B C Centrifuge B->C D Collect Supernatant C->D E Add NaHCO3 & Hexane D->E F Shake & Separate Layers E->F G Collect & Dry Hexane Layer F->G H Evaporate to Dryness G->H J Load Sample in Hexane H->J I Condition Cartridge (Hexane) I->J K Wash (Hexane) J->K L Elute (1% Acetone in Hexane) K->L M Evaporate & Reconstitute L->M N HPLC-UV or GC-MS Analysis M->N

Caption: Traditional SPE workflow for this compound analysis.

QuEChERS_Workflow cluster_extraction Sample Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis A Homogenized Sample B Add Acetonitrile & QuEChERS Salts A->B C Shake & Centrifuge B->C D Collect Acetonitrile Layer C->D E Transfer Aliquot to dSPE Tube D->E F Vortex & Centrifuge E->F G Collect Supernatant F->G H LC-MS/MS or GC-MS Analysis G->H

Caption: QuEChERS workflow for this compound analysis.

References

Synthesis of Quinoxyfen Photometabolites for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of quinoxyfen photometabolites, essential for research into its environmental fate, toxicology, and mode of action. This compound, a fungicide used to control powdery mildew, degrades into several photometabolites upon exposure to sunlight. Understanding the biological activity of these transformation products is crucial for comprehensive risk assessment and the development of more effective and safer agrochemicals.

Introduction

This compound is a quinoline-based fungicide that functions by disrupting G-protein signaling pathways in fungi, ultimately inhibiting spore germination and appressoria formation.[1] Environmental exposure to UV and solar radiation leads to the formation of several phototransformation products (TPs) through processes such as hydroxylation, cyclization, and cleavage.[2] The biological activity and potential toxicity of these TPs may differ significantly from the parent compound, necessitating the availability of pure analytical standards for research purposes. This application note details the synthesis of a key photometabolite and discusses the identification of others.

Identified Photometabolites of this compound

Several studies have focused on the identification of this compound's photometabolites in various aqueous matrices under different light conditions.[2] Using techniques like liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS), researchers have elucidated the structures of several key transformation products.[2] While synthetic routes are not established for all identified metabolites, their characterization data is crucial for guiding synthetic efforts.

Table 1: Identified Photometabolites of this compound

Transformation Product (TP)Molecular FormulaFormation Pathway
TP1 C15H9Cl2FN2O2Hydroxylation
TP2 C15H8Cl2FNO2Hydroxylation
TP3 C15H7Cl2FOCyclization
TP4 C15H8Cl2FN2OHydroxylation
TP5 C9H5Cl2NOCleavage
TP6 C6H4FO2Cleavage
TP7 C15H9Cl2FN OIsomer of this compound

Data sourced from studies on this compound phototransformation.[2]

Experimental Protocols: Synthesis of a Major Photometabolite

A significant advancement in the study of this compound photometabolites has been the development of a scalable synthetic route for 2-chloro-10-fluorochromeno[2,3,4-de]quinoline (TP3), a cyclized photoproduct. This method provides gram quantities of the material, a substantial improvement over the low yields obtained from direct photolysis of this compound.

Synthesis of 2-chloro-10-fluorochromeno[2,3,4-de]quinoline

This protocol is adapted from a published novel one-pot, two-step synthesis.

Materials:

  • This compound

  • (4-Fluoro-2-hydroxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Methanol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Brine

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), (4-fluoro-2-hydroxyphenyl)boronic acid (1.5 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Solvent and Base Addition: Add toluene and a 2M aqueous solution of potassium carbonate (3.0 eq).

  • Reaction: Heat the mixture to reflux and stir vigorously for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with ethyl acetate.

    • Wash the organic layer sequentially with water, 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-chloro-10-fluorochromeno[2,3,4-de]quinoline.

Table 2: Quantitative Data for the Synthesis of 2-chloro-10-fluorochromeno[2,3,4-de]quinoline

ParameterValue
Yield Good
Purity High (after chromatography)
Scale Gram quantities

This data is based on the reported scalable synthesis.

Proposed Synthetic Strategies for Other Photometabolites

  • Hydroxylated this compound Derivatives (TP1, TP2, TP4): These can potentially be synthesized through electrophilic aromatic substitution reactions on a suitable quinoline precursor. Directed ortho-lithiation followed by reaction with an electrophilic oxygen source (e.g., molecular oxygen or a peroxide) could be a viable route. Alternatively, the use of oxidizing agents on this compound under controlled conditions might yield the desired hydroxylated products.

  • Cleavage Products (TP5, TP6): The synthesis of these smaller fragments would involve standard organic synthesis methods for quinoline and fluorophenol derivatives, respectively. For 5,7-dichloro-4-hydroxyquinoline (TP5), a Conrad-Limpach or a Gould-Jacobs reaction could be employed. 4-Fluorobenzoic acid (related to TP6) is a commercially available starting material for further derivatization if needed.

Visualizing the Synthesis and Mode of Action

To aid in the understanding of the synthetic workflow and the biological target of this compound, the following diagrams have been generated.

G cluster_synthesis Synthesis Workflow This compound This compound Reaction One-pot, Two-step Synthesis (Pd(OAc)2, PPh3, K2CO3, Toluene) This compound->Reaction BoronicAcid (4-Fluoro-2-hydroxyphenyl)boronic acid BoronicAcid->Reaction Purification Purification (Column Chromatography) Reaction->Purification Photometabolite 2-chloro-10-fluorochromeno[2,3,4-de]quinoline Purification->Photometabolite

Caption: Synthetic workflow for the major photometabolite.

G cluster_pathway Fungal G-Protein Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Host Surface Cue) GPCR G-Protein Coupled Receptor (GPCR) Extracellular_Signal->GPCR G_Protein Heterotrimeric G-Protein (Gαβγ) GPCR->G_Protein G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP G_beta_gamma Gβγ G_Protein->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase G_alpha_GTP->Adenylyl_Cyclase MAPK_Cascade MAPK Cascade G_beta_gamma->MAPK_Cascade cAMP cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response (Germination, Appressorium Formation) PKA->Cellular_Response MAPK_Cascade->Cellular_Response Quinoxyfen_Metabolites This compound & Photometabolites Inhibition Inhibition Quinoxyfen_Metabolites->Inhibition Inhibition->G_Protein

Caption: this compound's proposed site of action.

Conclusion

The synthesis of this compound photometabolites is a critical step in understanding the full environmental and toxicological profile of this widely used fungicide. The protocol provided for the synthesis of 2-chloro-10-fluorochromeno[2,3,4-de]quinoline offers a reliable method for obtaining this key metabolite in sufficient quantities for research. Further investigation into the synthesis of other identified photoproducts is warranted to facilitate a more complete understanding of their biological activities and their potential impact on the G-protein signaling pathway in target and non-target organisms. The information and protocols presented here serve as a valuable resource for researchers in the fields of agrochemical development, environmental science, and toxicology.

References

Application Note: Analysis of Quinoxyfen Residues in Food Matrices Using a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and professionals in food safety and drug development.

Introduction Quinoxyfen is a quinoline-based fungicide primarily used to control powdery mildew on a variety of agricultural crops, including grapes, cherries, strawberries, and lettuce.[1][2] Due to its widespread use, regulatory bodies have established Maximum Residue Limits (MRLs) for this compound in various food commodities to ensure consumer safety.[3] Accurate monitoring of these residues is crucial, necessitating the use of certified reference standards for the calibration of analytical instruments and the validation of analytical methods. This document provides detailed protocols for the determination of this compound in food samples using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is essential for its proper handling, storage, and use in analytical procedures.

PropertyValueReference
IUPAC Name 5,7-dichloro-4-(4-fluorophenoxy)quinoline[1]
CAS Number 124495-18-7[1]
Molecular Formula C₁₅H₈Cl₂FNO[1]
Molecular Weight 308.13 g/mol [4]
Appearance Off-white flocculent solid[1]
Melting Point 106 – 107.5ºC[1]
Water Solubility (20°C) 0.128 g/L (pH 5), 0.047 g/L (pH 7), 0.036 g/L (pH 9)[5]
Solubility in Organic Solvents (g/L at 20°C) Dichloromethane (589), Toluene (272), Ethyl Acetate (179), Acetone (116), Methanol (21.5), Hexane (9.64)[5]
Stability Stable to hydrolysis at pH 7 and 9 in the dark at 25°C. Degrades more rapidly in light.[5]

Experimental Protocols

Preparation of this compound Standard Solutions

This protocol describes the preparation of stock and working standard solutions from a certified this compound reference material.

Materials:

  • This compound certified reference standard (PESTANAL® or equivalent)[4]

  • Class A volumetric flasks and pipettes

  • Analytical balance

  • HPLC-grade or equivalent solvents (e.g., Toluene, Methanol, Acetonitrile)

Procedure:

  • Stock Solution (e.g., 1000 mg/L):

    • Accurately weigh 25 mg of the this compound reference standard into a 25 mL amber volumetric flask.

    • Dissolve the standard in a suitable solvent, such as toluene, and bring it to volume.

    • Stopper the flask and sonicate for 10-15 minutes to ensure complete dissolution.

    • Store the stock solution at ≤ -18°C in the dark. Stock solutions in acetonitrile have been shown to be stable for at least 14 months under these conditions.[6]

  • Intermediate Standard Solution (e.g., 50 mg/L):

    • Pipette 2.5 mL of the 1000 mg/L stock solution into a 50 mL volumetric flask.

    • Dilute to the mark with the desired solvent for analysis (e.g., acetonitrile or a mobile phase mimic).

  • Working/Calibration Standards:

    • Perform serial dilutions of the intermediate standard solution to prepare a series of calibration standards.

    • A typical calibration range for HPLC analysis is 0.050 to 50.0 mg/L.[7]

    • Prepare fresh working standards daily.

Sample Preparation and Analysis Workflow

The following is a generalized workflow for the extraction and cleanup of this compound from food matrices prior to instrumental analysis. The method combines principles from established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and other solvent extraction methodologies.[1][7][8]

G cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Analysis Sample 1. Food Sample Collection (e.g., Grapes, Lettuce) Homogenize 2. Homogenization (Blend/chop to uniform consistency) Sample->Homogenize Extract 3. Solvent Extraction (e.g., Acidic Acetonitrile) Homogenize->Extract Partition 4. Liquid-Liquid Partitioning (Add salts, centrifuge) Extract->Partition SPE 5. Solid-Phase Extraction (SPE) (e.g., NH2 Cartridge for cleanup) Partition->SPE Evap 6. Evaporation & Reconstitution SPE->Evap Analysis 7. Instrumental Analysis (HPLC-UV/MS or GC-MSD) Evap->Analysis Quant 8. Quantification (vs. Reference Standard Curve) Analysis->Quant

Caption: General workflow for this compound residue analysis in food.
Detailed Protocol: Extraction and Cleanup

Materials:

  • Homogenized food sample

  • Acetonitrile (acidified with 1% acetic acid) or Ethyl Acetate[1][7]

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Aminopropyl (NH₂) SPE cartridges (500 mg, 6 mL)[7]

  • Hexane

  • Acetone

  • Centrifuge and tubes

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of acidified acetonitrile.

    • Add appropriate salting-out agents (e.g., 6 g anhydrous MgSO₄ and 1.5 g NaCl).

    • Cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Cleanup (Solid-Phase Extraction - SPE):

    • Take an aliquot of the supernatant (acetonitrile layer). For animal matrices, an additional gel permeation chromatography (GPC) step may be required before SPE.[7]

    • Condition an NH₂ SPE cartridge with 5 mL of hexane.

    • Load an aliquot of the sample extract (typically diluted in hexane) onto the cartridge.

    • Wash the cartridge to remove interferences (e.g., with a hexane/acetone mixture).

    • Elute the this compound from the cartridge using a suitable solvent, such as 1% acetone in hexane.[1]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approx. 40°C.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent for analysis (e.g., 0.1% corn oil in trimethylpentane for GC or acetonitrile/water for HPLC).[1]

Instrumental Analysis

This compound can be quantified by either Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1]

HPLC-UV Method

This method is suitable for a wide range of plant and animal food products.[7]

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector UV Absorbance at a specified wavelength (e.g., 245 nm or 300 nm)[1]
Column Temperature 30°C
GC-MSD Method

This method provides high selectivity and is often used as a confirmatory technique.[1]

ParameterCondition
Column Capillary column suitable for pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow
Injector Temperature 250°C
Oven Program Start at 70°C, ramp to 280°C (optimized for peak shape and separation)
Detector Mass Selective Detector (MSD) in Selected Ion Monitoring (SIM) mode
Ions to Monitor Select characteristic ions for this compound for quantification and confirmation.

Method Performance and Data

Analytical methods for this compound are validated to ensure they meet performance criteria for accuracy, precision, and sensitivity. The parent this compound compound is considered the sufficient marker for residue analysis in food.[8]

ParameterTypical ValueFood MatricesReference
Linearity Range 0.050 - 50.0 mg/LVarious[7]
Limit of Detection (LOD) 0.010 mg/kgVarious[7]
Limit of Quantification (LOQ) 0.01 mg/kgFruits, Vegetables, Grains, Animal Products[1][8]
Average Recovery 82% - 96%Soybean, Cherry, Wine, Pork, Chicken, etc.[7]
Relative Standard Deviation (RSD) 3.2% - 11.8%Soybean, Cherry, Wine, Pork, Chicken, etc.[7]

Logical Relationship in this compound Analysis

The accurate determination of this compound residues is dependent on the interplay between the reference standard, the sample matrix, and the validated analytical method.

G RefStd This compound Reference Standard Method Validated Analytical Method (Extraction, Cleanup, Instrumental Analysis) RefStd->Method Calibrates Result Final Residue Concentration (mg/kg) Method->Result Yields Sample Food Sample (Unknown this compound Conc.) Sample->Method Is Processed By

Caption: Relationship between core components in residue analysis.

References

Troubleshooting & Optimization

Quinoxyfen Application Optimization: A Technical Support Center for Crop Safety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on optimizing quinoxyfen application rates to ensure crop safety during experimental trials. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist researchers in achieving accurate and reliable results while minimizing the risk of phytotoxicity.

Troubleshooting Guide: Diagnosing and Addressing Crop Injury

This guide addresses common issues encountered during this compound application experiments.

Observed Symptom Potential Cause Recommended Action
Yellowing of Leaves (Chlorosis) - High Application Rate: Exceeding the recommended dosage for the specific crop and growth stage.[1] - Environmental Stress: High temperatures or drought can increase plant sensitivity to chemical applications.[1] - Improper Tank Mix: Incompatibility with other pesticides or adjuvants.- Verify application rate against recommended guidelines (see Tables 1, 2, and 3). - Ensure adequate soil moisture and avoid applications during extreme heat. - Review tank mix compatibility charts and conduct a small-scale jar test before application.
Leaf Distortion (Curling, Cupping) - Herbicide Contamination: Residue from previous herbicide applications in the spray tank.[1] - Surfactant Injury: Use of an inappropriate or excessive concentration of surfactant. - Varietal Sensitivity: Some crop varieties may be more susceptible to chemical injury.- Thoroughly clean spray equipment before use.[1] - Follow label recommendations for surfactant use. - Conduct a small-scale phytotoxicity test on the specific crop variety before treating the entire experiment (see Experimental Protocol 2).
Stunted Growth - Overapplication: Repeated applications at short intervals or exceeding the maximum seasonal rate. - Soil Factors: Poor soil health or pH imbalances can exacerbate chemical stress.[2]- Adhere to the recommended application intervals and maximum seasonal rates. - Ensure optimal soil conditions for the crop being tested.
Leaf Burn or Necrosis (Brown Spots) - High Concentration: Spraying a solution that is too concentrated. - Application During High Sunlight: Intense sunlight can increase the potential for leaf burn.[1]- Double-check calculations for spray solution preparation. - Apply this compound during cooler parts of the day, such as early morning or late evening.[1]
Poor Powdery Mildew Control - Preventative Application Not Timed Correctly: this compound is most effective when applied before disease symptoms appear.[3] - Inadequate Coverage: Poor spray application resulting in incomplete coverage of plant surfaces.- Initiate applications based on disease forecasting models or at the first sign of disease in the region. - Ensure thorough coverage of all plant surfaces, including the undersides of leaves.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is a quinoline fungicide that acts as a protectant.[4] Its primary mode of action is the disruption of signal transduction pathways in powdery mildew fungi, specifically interfering with germination and/or appressorium formation, which prevents the fungus from infecting the plant.[5]

Q2: Are there any known instances of phytotoxicity with this compound?

A2: Yes, there have been documented cases of phytotoxicity. For example, this compound has been shown to be phytotoxic to the cotyledons of some cucurbit species.[2] It is always recommended to conduct a small-scale test on a few plants before treating an entire crop, especially for new varieties or tank mixes.

Q3: Can environmental conditions influence crop safety when applying this compound?

A3: Yes, environmental factors play a significant role. High temperatures, high humidity, and intense sunlight can increase the risk of phytotoxicity.[1] It is advisable to apply this compound under moderate weather conditions to minimize the potential for crop injury.

Q4: What is the recommended waiting period before planting a new crop in a field treated with this compound?

A4: Crop rotation restrictions should always be followed to prevent injury to subsequent sensitive crops. While specific intervals can vary based on the crop and local regulations, it is crucial to consult the product label and local extension guidelines for detailed information on plant-back intervals.

Quantitative Data Summary

The following tables provide a summary of recommended this compound application rates for various crops based on available data. These are for guidance only; always refer to the specific product label for definitive instructions.

Table 1: this compound Application Rates for Grapes

Target Disease Application Rate (fl oz/acre) Maximum Applications per Season Pre-Harvest Interval (PHI)
Powdery Mildew4 - 6514 days

Table 2: this compound Application Rates for Cereals (Wheat, Barley)

Target Disease Application Timing Application Rate (fl oz/acre)
Powdery MildewApply at the first sign of disease, typically between flag leaf emergence and flowering.[6][7]Refer to specific product labels as rates can vary by formulation and region.

Table 3: this compound Application Rates for Cucurbits (Melons, Squash)

Target Disease Application Rate (fl oz/acre) Maximum Seasonal Application (fl oz/acre) Pre-Harvest Interval (PHI)
Powdery Mildew4 - 6243 days

Note: Data compiled from various sources.[8] Always consult the product label for the most accurate and up-to-date information.

Experimental Protocols

1. Dose-Response Assay for Efficacy Evaluation

This protocol outlines a method for determining the effective concentration of this compound for controlling powdery mildew.

  • Pathogen Culture: Maintain a culture of the target powdery mildew pathogen on susceptible host plants in a controlled environment.

  • Plant Preparation: Grow susceptible host plants (e.g., cucumber seedlings) to a uniform size (e.g., 2-3 true leaves).

  • Fungicide Dilutions: Prepare a series of this compound concentrations (e.g., 0, 0.1, 1, 10, 100 µg/mL) in sterile distilled water. Include a surfactant if recommended by the product label.

  • Application: Spray the plants with the different fungicide concentrations until runoff, ensuring complete coverage. Include a water-only control group.

  • Inoculation: After the spray has dried, inoculate the plants with a spore suspension of the powdery mildew pathogen.

  • Incubation: Place the plants in a growth chamber with conditions conducive to disease development (e.g., 20-25°C, high humidity).

  • Assessment: After a set period (e.g., 7-10 days), assess the disease severity on each leaf using a rating scale (e.g., 0 = no disease, 5 = >50% leaf area affected).

  • Data Analysis: Calculate the percent disease control for each concentration relative to the untreated control. Plot the data to generate a dose-response curve and determine the EC50 (the concentration that provides 50% control).[9][10]

2. Greenhouse Phytotoxicity Assay

This protocol is designed to assess the potential for this compound to cause crop injury.

  • Plant Material: Use healthy, actively growing plants of the desired crop and variety.[11]

  • Treatments: Prepare three treatment groups:

    • Untreated control (water spray)

    • Recommended application rate of this compound

    • Double the recommended application rate of this compound (to simulate spray overlap)[12]

  • Application: Apply the treatments to replicate sets of plants (at least 4-6 plants per treatment). Ensure thorough coverage.

  • Growing Conditions: Maintain the plants under typical greenhouse conditions for that crop.

  • Observation: Visually assess the plants for any signs of phytotoxicity (e.g., chlorosis, necrosis, stunting, malformation) at regular intervals (e.g., 3, 7, and 14 days after treatment).[11]

  • Data Collection: Record the presence and severity of any injury using a rating scale (e.g., 0 = no injury, 5 = severe injury). Measure plant height and fresh/dry weight at the end of the experiment.

  • Analysis: Compare the growth and injury ratings of the treated plants to the untreated control to determine if this compound causes any adverse effects at the tested rates.

Visualizations

Quinoxyfen_Mode_of_Action cluster_fungus Powdery Mildew Fungus Spore Spore Germination Appressorium Appressorium Formation Spore->Appressorium Signal Transduction Infection Host Plant Infection Appressorium->Infection This compound This compound This compound->Spore Inhibits This compound->Appressorium Inhibits

Caption: this compound's inhibitory effect on fungal development.

Troubleshooting_Workflow Start Crop Injury Observed CheckRate Application Rate Exceeded? Start->CheckRate CheckWeather Adverse Weather Conditions? CheckRate->CheckWeather No Solution1 Adjust Rate for Future Applications CheckRate->Solution1 Yes CheckTankMix Improper Tank Mix? CheckWeather->CheckTankMix No Solution2 Apply During Optimal Conditions CheckWeather->Solution2 Yes CheckVariety Varietal Sensitivity? CheckTankMix->CheckVariety No Solution3 Verify Compatibility / Jar Test CheckTankMix->Solution3 Yes Solution4 Conduct Small-Scale Phytotoxicity Test CheckVariety->Solution4 Yes End Document and Monitor Recovery CheckVariety->End No Solution1->End Solution2->End Solution3->End Solution4->End

Caption: A logical workflow for troubleshooting crop injury.

References

Technical Support Center: Optimizing Quinoxyfen Photometabolite Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the synthetic yield of quinoxyfen photometabolites. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the major photometabolites of this compound?

A1: Under UV and solar radiation, this compound degrades into several transformation products (TPs). The primary reactions involved are hydroxylation, cyclization, and cleavage of the parent molecule.[1] Key identified photometabolites include hydroxylated derivatives and cyclized products such as 2-chloro-10-fluorochromeno[2,3,4-de]quinoline.[1][2]

Q2: Why is the synthetic yield of this compound photometabolites, particularly 2-chloro-10-fluorochromeno[2,3,4-de]quinoline, often very low when using photolysis?

A2: The direct photolysis of this compound to produce certain photometabolites, such as 2-chloro-10-fluorochromeno[2,3,4-de]quinoline, is an inefficient process. Published studies have reported the yield for this specific photometabolite to be less than 1% via photolysis. This low efficiency is a significant challenge when gram quantities of the metabolite are required for further studies.

Q3: What are the key factors that influence the rate of this compound photolysis?

A3: The photodegradation rate of this compound is primarily influenced by the wavelength and intensity of the light source.[1] Shorter wavelengths, such as those in the UVC range (e.g., 254 nm), tend to result in faster degradation compared to UVA (e.g., 365 nm) or simulated solar light.[1] The half-life of this compound in aqueous solutions can range from a few minutes to several hours depending on these factors.[1] Interestingly, the nature of the aqueous matrix (e.g., ultrapure water, treated wastewater, river water) does not appear to play a significant role in the degradation kinetics.[1]

Q4: Can the choice of solvent affect the photolysis of this compound?

A4: While detailed studies on the effect of various organic solvents specifically on this compound photometabolite yields are limited, the choice of solvent is a critical parameter in photochemical reactions. The polarity and hydrogen-bonding capabilities of the solvent can influence the stability of the excited state of the molecule and the reaction pathway, potentially altering the distribution and yield of photoproducts. For other fungicides, the photolytic rates have been shown to vary significantly in different solvents like n-hexane, methanol, acetonitrile, and ethyl acetate.

Q5: Are there alternative methods to photolysis for producing this compound photometabolites?

A5: Yes, due to the low yields of photolysis, alternative chemical synthesis routes have been developed for certain photometabolites. For instance, a novel one-pot, two-step synthesis for 2-chloro-10-fluorochromeno[2,3,4-de]quinoline has been reported, which provides a much higher yield suitable for producing gram-scale quantities. This method involves a metal-catalyzed intramolecular cyclization.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of the desired photometabolite 1. Inappropriate light source: The wavelength of the UV lamp may not be optimal for the desired transformation. 2. Low light intensity: Insufficient photon flux will result in a slow reaction rate. 3. Incorrect solvent: The solvent may be quenching the photochemical reaction or favoring alternative degradation pathways. 4. Low concentration of this compound: The initial concentration of the starting material may be too low. 5. Reaction time is too short: The irradiation time may not be sufficient for the formation of the desired product.1. Optimize the light source: Experiment with different UV lamps (e.g., 254 nm, 365 nm) to find the optimal wavelength for your target metabolite.[1] 2. Increase light intensity: If possible, use a more powerful lamp or move the reaction vessel closer to the light source. 3. Solvent screening: Perform small-scale experiments with a range of solvents (e.g., acetonitrile, methanol, water) to identify the one that maximizes the yield of the desired product.[3] 4. Adjust concentration: Increase the initial concentration of this compound, but be mindful of potential solubility issues and inner filter effects. 5. Monitor reaction progress: Take aliquots at different time points and analyze them by HPLC-MS to determine the optimal reaction time.
Formation of multiple, undesired byproducts 1. Broad-spectrum light source: A light source with a wide emission spectrum can induce multiple, non-specific reactions. 2. Presence of photosensitizers: Impurities in the solvent or starting material, or the solvent itself, may be acting as photosensitizers, leading to undesired reactions. 3. Reaction conditions favor side reactions: Factors like pH and temperature may not be optimal for the desired transformation.1. Use a monochromatic light source: If possible, use a light source with a narrow wavelength range to target the specific absorption band of this compound that leads to the desired photometabolite. 2. Purify starting materials and solvents: Ensure the purity of your this compound and use high-purity solvents to minimize the presence of interfering substances. 3. Optimize reaction conditions: Investigate the effect of pH and temperature on the product distribution. For some photochemical reactions, a lower temperature can increase selectivity.
Degradation of the target photometabolite 1. Phot lability of the product: The desired photometabolite may itself be susceptible to degradation upon prolonged exposure to UV light.[1] 2. Reaction time is too long: Excessive irradiation can lead to the breakdown of the initially formed product.1. Protect the product from light: Once formed, the desired photometabolite should be shielded from further UV exposure. This can be achieved by using a flow reactor where the product is continuously removed from the irradiation zone. 2. Optimize reaction time: As determined by reaction monitoring, stop the reaction when the concentration of the desired product is at its maximum.
Inconsistent results between experiments 1. Fluctuations in lamp output: The intensity of UV lamps can decrease over time, leading to variability in reaction rates. 2. Inconsistent experimental setup: Variations in the distance from the light source, reaction volume, or temperature can affect the results. 3. Inconsistent sample preparation: Differences in the initial concentration or solvent purity can lead to inconsistent outcomes.1. Monitor lamp performance: Regularly check the output of your UV lamp using a photometer or by running a standard actinometric experiment. 2. Standardize the experimental setup: Ensure that all experimental parameters are kept constant between runs. Use a thermostated reaction vessel to maintain a consistent temperature. 3. Use standardized procedures: Prepare all solutions and samples using a consistent and well-documented protocol.

Experimental Protocols

General Protocol for this compound Photolysis

This protocol provides a general framework for conducting a this compound photolysis experiment. Optimization of specific parameters will be necessary depending on the desired photometabolite and available equipment.

Materials:

  • This compound (high purity)

  • Solvent (e.g., acetonitrile, methanol, or ultrapure water)

  • Photochemical reactor (e.g., quartz tube or a commercially available photoreactor)

  • UV light source (e.g., mercury lamp with emission at 254 nm or 365 nm)

  • Magnetic stirrer and stir bar

  • Inert gas supply (e.g., nitrogen or argon)

  • HPLC-MS system for analysis

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mg/L).

  • Transfer a specific volume of the this compound solution to the photochemical reactor.

  • If an inert atmosphere is required, purge the solution with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Place the reactor in the photochemical apparatus and start the magnetic stirrer.

  • Turn on the UV light source to initiate the photolysis reaction.

  • If the reactor is not temperature-controlled, monitor the temperature of the solution periodically.

  • At predetermined time intervals, withdraw small aliquots of the reaction mixture for analysis.

  • Analyze the aliquots by HPLC-MS to monitor the degradation of this compound and the formation of photometabolites.

  • Continue the reaction until the desired level of conversion is achieved or the concentration of the target photometabolite begins to decrease.

  • Upon completion, turn off the light source and process the reaction mixture to isolate the desired product.

Analytical Protocol for this compound and its Photometabolites using HPLC-MS

This protocol outlines a general method for the analysis of this compound and its photometabolites. Method development and validation will be required for specific applications.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole Time-of-Flight - QTOF)

Chromatographic Conditions (Example):

  • Column: A suitable C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient program starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute the compounds.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flows: Optimized for the specific instrument.

  • Acquisition Mode: Full scan mode for identification of unknown metabolites and targeted MS/MS for quantification of known compounds.

Visualizations

Quinoxyfen_Photodegradation_Pathway This compound This compound Hydroxylated_this compound Hydroxylated this compound This compound->Hydroxylated_this compound Hydroxylation Cyclized_Product 2-chloro-10-fluorochromeno [2,3,4-de]quinoline This compound->Cyclized_Product Intramolecular Cyclization Cleavage_Product_1 Quinoline moiety This compound->Cleavage_Product_1 Ether Bond Cleavage Cleavage_Product_2 Fluorophenyl moiety This compound->Cleavage_Product_2 Ether Bond Cleavage Further_Degradation Further Degradation Products Hydroxylated_this compound->Further_Degradation Cyclized_Product->Further_Degradation Cleavage_Product_1->Further_Degradation Cleavage_Product_2->Further_Degradation Troubleshooting_Workflow start Start: Low Photometabolite Yield check_light Check Light Source (Wavelength & Intensity) start->check_light check_solvent Screen Solvents check_light->check_solvent Optimal end End: Improved Yield check_light->end Sub-optimal, Adjust & Re-run check_time Optimize Reaction Time check_solvent->check_time Optimal check_solvent->end Sub-optimal, Adjust & Re-run check_conditions Optimize pH & Temperature check_time->check_conditions Optimal check_time->end Sub-optimal, Adjust & Re-run alternative_synthesis Consider Alternative Chemical Synthesis check_conditions->alternative_synthesis Yield still low check_conditions->end Yield improved alternative_synthesis->end

References

Technical Support Center: Troubleshooting Quinoxyfen Instability in Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinoxyfen analytical standards. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and resolving potential stability issues with this compound during analytical testing.

Frequently Asked Questions (FAQs)

Q1: My this compound analytical standard is showing lower than expected concentrations. What are the potential causes?

A1: Several factors can contribute to the degradation of this compound in analytical standards, leading to lower than expected concentrations. The primary causes include:

  • Photodegradation: this compound is susceptible to degradation upon exposure to light.[1] It contains chromophores that absorb light at wavelengths greater than 290 nm, which can lead to photolysis.

  • pH-dependent hydrolysis: While stable at neutral (pH 7) and alkaline (pH 9) conditions, this compound undergoes slow hydrolysis in acidic environments (pH 4).[1][2]

  • Improper storage: Exposure to high temperatures or freezing can affect the stability of the standard.[3][4] The general recommendation is to store it in a cool, dry, and well-ventilated place.[5]

  • Solvent interactions: The choice of solvent for dissolving the standard can impact its stability. Although information on specific solvent reactions is limited, it is crucial to use high-purity solvents recommended in validated analytical methods.

  • Microbial degradation: In non-sterile aqueous solutions, microbial activity could potentially contribute to degradation over time.

Q2: I am observing unexpected peaks in my chromatogram when analyzing my this compound standard. What could these be?

A2: The appearance of extraneous peaks in your chromatogram likely indicates the presence of degradation products. A known environmental transformation product of this compound is 3-hydroxy-quinoxyfen.[1] Depending on the degradation pathway, other byproducts may also form. Photolysis, for instance, can lead to different metabolites.[2] It is recommended to use a fresh, properly stored standard to confirm if the additional peaks are indeed degradants.

Q3: What are the recommended storage conditions for this compound analytical standards?

A3: To ensure the longevity and accuracy of your this compound analytical standard, adhere to the following storage guidelines:

  • Temperature: Store in a cool, dry place and avoid freezing.[3][4][5]

  • Light: Protect from light by storing in an amber vial or in a dark location.[1]

  • Container: Keep the container tightly closed to prevent contamination and solvent evaporation.[5]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to this compound instability.

Problem: Inconsistent or decreasing peak areas for this compound standard in repeat injections.

This issue often points to the ongoing degradation of the standard solution. Follow these steps to troubleshoot:

Step 1: Verify Storage Conditions

  • Question: Was the analytical standard solution protected from light during storage and handling?

  • Action: If the solution was exposed to light, prepare a fresh standard and store it in an amber autosampler vial or protect it from light.

  • Question: At what temperature was the standard solution stored?

  • Action: Ensure the storage temperature aligns with the manufacturer's recommendations (cool, dry place, avoid freezing).[3][4][5]

Step 2: Check Solution pH

  • Question: What is the pH of the solvent or mobile phase used to dissolve the this compound standard?

  • Action: this compound is most stable at pH 7 and 9. If your solvent is acidic (pH 4), the compound will degrade, with a reported half-life of approximately 75 days.[1][2] Consider buffering your solution to a neutral or slightly alkaline pH if the analytical method allows.

Step 3: Prepare a Fresh Standard

  • Action: Prepare a new stock solution from the neat (undiluted) analytical standard material. Use high-purity solvents and ensure all glassware is clean. Compare the performance of the fresh standard to the problematic one.

Step 4: Evaluate the Analytical Method

  • Question: Are there any reactive components in your mobile phase?

  • Action: While specific reactions are not widely documented, it is good practice to use freshly prepared mobile phases and avoid potentially reactive additives if not part of a validated method.

The following diagram illustrates the troubleshooting workflow:

Troubleshooting_Workflow start Start: Inconsistent this compound Peak Area storage Step 1: Verify Storage Conditions start->storage light Protected from light? storage->light temp Correct temperature? light->temp Yes ph Step 2: Check Solution pH light->ph No, protect from light temp->ph Yes temp->ph No, store correctly ph_check Is pH between 7 and 9? ph->ph_check fresh_std Step 3: Prepare Fresh Standard ph_check->fresh_std Yes ph_check->fresh_std No, adjust pH if possible fresh_std_check Does fresh standard work? fresh_std->fresh_std_check method Step 4: Evaluate Analytical Method fresh_std_check->method No end_good Issue Resolved fresh_std_check->end_good Yes end_bad Contact Technical Support method->end_bad

A flowchart for troubleshooting inconsistent this compound peak areas.

Quantitative Data Summary

The stability of this compound is significantly influenced by pH and light. The following table summarizes the available quantitative data.

ConditionHalf-life (DT50)Reference(s)
Hydrolysis at pH 4 (25 °C)75 days[1],[2]
Hydrolysis at pH 7 (25 °C)Stable[1],[2]
Hydrolysis at pH 9 (25 °C)Stable[1],[2]
Photolysis in water (June)1.7 hours[1]
Photolysis in water (Dec)22.8 hours[1]
Photolysis on soil> 1 year[1]

Experimental Protocols

Protocol for Assessing this compound Standard Stability in a Specific Solvent

This protocol outlines a procedure to determine the stability of a this compound analytical standard in a chosen solvent under specific storage conditions.

1. Materials:

  • This compound analytical standard (neat material)

  • High-purity solvent (e.g., acetonitrile, methanol)

  • Volumetric flasks (Class A)

  • Amber autosampler vials with caps

  • Analytical balance

  • HPLC or GC system with a suitable detector

2. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve the standard in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

  • Preparation of Working Standards:

    • Prepare several aliquots of a working standard (e.g., 10 µg/mL) by diluting the stock solution.

    • Transfer these aliquots into amber autosampler vials.

  • Initial Analysis (Time = 0):

    • Immediately analyze one of the freshly prepared working standards using a validated chromatographic method. This will serve as the baseline (T0) measurement.

  • Storage:

    • Store the remaining vials under the conditions you wish to evaluate (e.g., room temperature on the benchtop, refrigerated and protected from light).

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 24, 48, 72 hours, 1 week), retrieve a vial from storage and analyze it under the same chromatographic conditions as the T0 sample.

  • Data Analysis:

    • Compare the peak area of the this compound at each time point to the T0 peak area.

    • Calculate the percentage of degradation over time. A significant decrease in peak area indicates instability under the tested conditions.

Signaling Pathways and Degradation

The primary degradation pathways for this compound are hydrolysis under acidic conditions and photolysis. The following diagram illustrates these potential degradation routes.

Degradation_Pathways This compound This compound acid_hydrolysis Acidic Hydrolysis (pH 4) This compound->acid_hydrolysis Slow photolysis Photolysis (>290nm light) This compound->photolysis Rapid in water dchq DCHQ (Hydrolysis Product) acid_hydrolysis->dchq photo_metabolites Photometabolites (e.g., 3-hydroxy-quinoxyfen) photolysis->photo_metabolites

Potential degradation pathways for this compound.

References

Technical Support Center: Mitigating Phytotoxicity of Quinoxyfen on Non-target Plants

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While quinoxyfen is a widely used fungicide, detailed public-facing research on its specific phytotoxic effects on a broad range of non-target plants and corresponding mitigation strategies is limited. This guide provides troubleshooting advice and experimental protocols based on established principles of chemical phytotoxicity and its mitigation. The information herein should be adapted and validated by researchers for their specific experimental conditions and plant species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a systemic fungicide belonging to the quinoline class. Its primary mode of action in target fungi, such as powdery mildew, is the disruption of signal transduction pathways, which inhibits the formation of appressoria (specialized infection structures), thereby preventing fungal penetration into the host plant.

Q2: What are the known non-target plants susceptible to this compound phytotoxicity?

A2: Product labels and available literature indicate that this compound can be phytotoxic to certain ornamental plants, specifically some varieties of roses and cucurbits.[1] Researchers should exercise caution when working with these and other sensitive species.

Q3: What are the typical symptoms of this compound phytotoxicity?

A3: While specific symptoms for a wide range of plants are not extensively documented for this compound, general phytotoxicity symptoms from chemical exposure can include:

  • Leaf Burn: Necrotic (brown or black) spots or scorching on the leaf margins and tips.[2][3][4]

  • Chlorosis: Yellowing of leaf tissue due to chlorophyll degradation.[2][3][4]

  • Leaf Distortion: Curling, cupping, or twisting of leaves.[2][3][5]

  • Stunted Growth: Reduced overall plant size or slower development compared to untreated controls.[3][6]

  • Flower and Fruit Abnormalities: Discoloration, deformation, or abortion of flowers and developing fruits.[6]

Q4: How can I differentiate this compound phytotoxicity from other plant health issues?

A4: Phytotoxicity symptoms often appear relatively quickly after application (within 1-7 days) and are typically uniform across the treated area.[2] Unlike diseases, these symptoms will not spread to new, untreated plants.[5] The pattern of damage may also correspond to the application method (e.g., more severe on upper leaves for a foliar spray). New growth on the affected plant may appear healthy.[2]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Mitigation Strategies
Leaf scorch and necrosis on non-target plants after this compound application. High concentration of this compound, application during high temperatures or high light intensity, or plant stress (e.g., drought).[3]1. Verify Concentration: Ensure the correct dilution of this compound was used. 2. Optimize Application Conditions: Apply during cooler parts of the day and avoid application to water-stressed plants. 3. Conduct Dose-Response Experiment: Determine the maximum non-phytotoxic concentration for your specific plant species (see Experimental Protocol below).
Unexpectedly severe phytotoxicity when tank-mixing this compound with other chemicals. Chemical incompatibility or synergistic phytotoxic effects of the tank-mix partners.[3]1. Check Compatibility: Always consult product labels for known incompatibilities. 2. Perform a Jar Test: Mix the components in a small jar in the correct proportions to check for physical incompatibility (e.g., precipitation). 3. Test on a Small Batch: Before treating a large number of plants, apply the tank-mix to a small, representative sample to observe for any adverse effects.
Phytotoxicity symptoms are more pronounced with certain adjuvant formulations. The adjuvant itself may be phytotoxic at the used concentration, or it may be increasing the uptake of this compound to toxic levels.[7][8]1. Evaluate Adjuvant Alone: Treat a set of plants with the adjuvant alone (at the same concentration used in the mix) to check for inherent phytotoxicity. 2. Test Different Adjuvant Classes: Experiment with different types of adjuvants (e.g., non-ionic surfactants, crop oil concentrates) to find one that enhances efficacy without causing unacceptable phytotoxicity.[9][10][11]
Desire to use this compound near sensitive non-target plants. Inherent sensitivity of the plant species to this compound.1. Consider Using a Safener: Safeners are compounds that can increase a plant's tolerance to a chemical by boosting its natural detoxification mechanisms.[12][13][14] Conduct experiments to screen for effective safeners for this compound on your plant species of interest. 2. Establish Buffer Zones: Maintain a safe distance between the treated area and sensitive non-target plants to minimize spray drift.

Data Presentation: Illustrative Dose-Response Data

Disclaimer: The following tables present hypothetical data to illustrate how quantitative results on this compound phytotoxicity and the effect of a mitigating agent could be structured. This data is for exemplary purposes only and is not derived from actual experimental results.

Table 1: Illustrative Phytotoxicity of this compound on Nicotiana benthamiana

This compound Concentration (µM)Visual Phytotoxicity Score (0-5)*Plant Height Reduction (%)Chlorophyll Content (% of Control)
0 (Control)0.0 ± 0.00.0 ± 0.0100.0 ± 5.2
100.5 ± 0.22.1 ± 1.595.3 ± 4.8
501.8 ± 0.415.6 ± 3.282.1 ± 6.1
1003.5 ± 0.635.2 ± 5.865.7 ± 7.3
2004.8 ± 0.368.9 ± 7.140.2 ± 8.5

*Visual Phytotoxicity Score: 0 = no visible injury, 1 = slight leaf discoloration, 2 = moderate chlorosis, 3 = severe chlorosis and some necrosis, 4 = severe necrosis, 5 = plant death.

Table 2: Illustrative Effect of a Safener on Mitigating this compound Phytotoxicity on Nicotiana benthamiana

TreatmentVisual Phytotoxicity Score (0-5)Plant Height Reduction (%)Chlorophyll Content (% of Control)
Control0.0 ± 0.00.0 ± 0.0100.0 ± 5.0
100 µM this compound3.6 ± 0.536.1 ± 5.564.5 ± 6.9
10 µM Safener X0.1 ± 0.10.5 ± 0.398.9 ± 4.7
100 µM this compound + 10 µM Safener X1.2 ± 0.38.9 ± 2.189.7 ± 5.3

Experimental Protocols

Protocol 1: Dose-Response Assay for this compound Phytotoxicity

Objective: To determine the concentration-dependent phytotoxic effects of this compound on a non-target plant species.

Materials:

  • Non-target plant seedlings of uniform size and developmental stage.

  • This compound stock solution (e.g., in DMSO).

  • Final growth medium (soil, hydroponics, etc.).

  • Appropriate solvent for this compound (e.g., DMSO) for the control group.

  • Foliar spray applicator or drenching equipment.

  • Ruler or caliper for height measurements.

  • Chlorophyll meter or materials for solvent extraction and spectrophotometry.

  • Controlled environment growth chamber or greenhouse.

Methodology:

  • Plant Preparation: Grow a sufficient number of plants to have at least 5-10 replicates per treatment group. Ensure all plants are healthy and acclimated to the growth conditions.

  • Preparation of Treatment Solutions: Prepare a serial dilution of this compound in the final application medium (e.g., water with a minimal amount of solvent). A typical concentration range to test might be 0, 10, 25, 50, 100, and 200 µM. The control group should receive the same concentration of solvent as the highest this compound concentration.

  • Application: Randomly assign plants to treatment groups. Apply the this compound solutions uniformly. For foliar application, spray until leaves are just wet. For soil drench, apply a consistent volume to each pot.

  • Incubation: Return plants to the controlled environment (e.g., 22°C, 16h light/8h dark cycle).

  • Data Collection (e.g., 7-14 days post-application):

    • Visual Assessment: Score each plant for visible signs of phytotoxicity using a predefined scale (e.g., 0-5 as described in Table 1).

    • Growth Measurement: Measure plant height from the soil line to the apical meristem. Calculate the percentage of height reduction relative to the control group.

    • Physiological Measurement: Measure chlorophyll content using a chlorophyll meter or by extracting chlorophyll with a solvent (e.g., acetone, ethanol) and measuring absorbance.

  • Data Analysis: Calculate the mean and standard error for each parameter at each concentration. Plot the data to generate dose-response curves.[15][16][17][18]

Visualization of Signaling Pathways and Workflows

general_plant_stress_response cluster_perception Chemical Stress Perception cluster_signaling Early Signaling Events cluster_downstream Downstream Cellular Response This compound This compound Application ROS Reactive Oxygen Species (ROS) Burst This compound->ROS Triggers Ca2 Ca2+ Influx This compound->Ca2 MAPK MAP Kinase Cascade Activation ROS->MAPK Phyto Phytotoxicity Symptoms (Chlorosis, Necrosis) ROS->Phyto Causes Oxidative Damage Ca2->MAPK Hormone Phytohormone Signaling (e.g., SA, JA, ABA) MAPK->Hormone TF Activation of Stress-Responsive Transcription Factors MAPK->TF Hormone->TF Detox Upregulation of Detoxification Genes (GSTs, P450s) TF->Detox Induces TF->Phyto Leads to

Caption: Generalized plant stress response pathway to a chemical stressor.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment Application cluster_incubation Incubation & Observation cluster_data Data Collection & Analysis A 1. Grow uniform non-target plants B 2. Prepare this compound and Safener/Adjuvant solutions A->B C 3. Randomly assign plants to treatment groups: - Control - this compound alone - Safener/Adjuvant alone - this compound + Safener/Adjuvant B->C D 4. Apply treatments (foliar spray or drench) C->D E 5. Incubate in controlled environment D->E F 6. Assess phytotoxicity: - Visual scores - Growth measurements - Physiological assays E->F G 7. Analyze data and generate dose-response curves F->G

Caption: Workflow for assessing mitigation of this compound phytotoxicity.

References

Technical Support Center: Fitness Penalty of Quinoxyfen-Resistant Fungal Isolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the fitness costs associated with quinoxyfen resistance in fungal pathogens.

Frequently Asked Questions (FAQs)

Q1: What is a "fitness penalty" in the context of fungicide resistance?

A fitness penalty, or fitness cost, refers to an evolutionary trade-off where a mutation that confers resistance to a fungicide simultaneously reduces the pathogen's ability to survive, reproduce, or infect a host in the absence of the fungicide.[1][2][3] These penalties can manifest as reductions in various life-cycle stages, such as mycelial growth, spore production, infection efficiency, or overwintering survival.[4] The presence and magnitude of a fitness penalty are critical for resistance management strategies, as they influence whether a resistant population will decline if the fungicide is withdrawn.[1][4]

Q2: Do this compound-resistant fungal isolates always exhibit a fitness penalty?

No, the presence and severity of a fitness penalty in this compound-resistant isolates are highly dependent on the fungal species.

  • Evidence for a strong fitness penalty: In laboratory studies with Blumeria graminis f. sp. hordei (barley powdery mildew), this compound-resistant isolates exhibited a significant fitness penalty and could only survive when the fungicide was actively applied.[5][6] These resistant strains were often defective in sporulation.[7] Similarly, in Blumeria graminis f. sp. tritici (wheat powdery mildew), reduced sporulation has been weakly associated with decreased sensitivity to quinone outside inhibitor (QoI) fungicides, suggesting a potential fitness cost.[8]

  • Evidence for a slight or no fitness penalty: The situation is different for Erysiphe necator, the causal agent of grape powdery mildew. In field studies, the frequency of this compound-resistant isolates declined very slowly over three years (from 65% to 46%) after the cessation of this compound applications, suggesting at most a slight fitness penalty.[9][10] Laboratory-based competition assays with E. necator also indicated a lack of a significant fitness cost, with resistant isolates proving to be highly competitive against their sensitive counterparts.[11]

Q3: My this compound-resistant Blumeria graminis isolates show reduced growth and sporulation compared to the wild type. How can I experimentally confirm this is a fitness penalty?

To confirm that your observations constitute a fitness penalty, you should systematically compare several key fitness components between your resistant isolates and sensitive (wild-type) isolates in a controlled, fungicide-free environment.

  • Direct Competition Assay: Co-inoculate a host plant with a 1:1 ratio of resistant and sensitive spores. After several generations of pathogen reproduction, use a quantitative method like qPCR to determine the new ratio of resistant to sensitive genotypes. A significant decrease in the proportion of the resistant isolate confirms a competitive disadvantage.[12]

  • Pathogenicity Assessment: Inoculate separate host plants with standardized spore concentrations of resistant and sensitive isolates. Measure and compare disease severity, including metrics like lesion size, infection efficiency (percentage of spores that successfully cause infection), and the latent period (time from inoculation to new spore production).

  • Quantify Mycelial Growth and Sporulation: Perform in vitro assays on a suitable growth medium or on detached leaves. Measure the colony diameter over time and quantify the number of spores produced per colony or per unit area.[2] A statistically significant reduction in these parameters for the resistant isolate supports the fitness penalty hypothesis.

Q4: I am not observing a clear fitness penalty in my Erysiphe necator isolates during lab experiments. Is this an expected result?

Yes, this is a plausible and documented outcome for Erysiphe necator. Unlike the situation in cereal powdery mildews, several studies on grape powdery mildew have found that this compound-resistant isolates are highly competitive and may not suffer a significant fitness cost.[5][11] In one vineyard, resistant populations persisted at high frequencies for years even after this compound use was discontinued.[9][12] The persistence of these highly fit resistant isolates has significant implications for disease management, suggesting that simply rotating away from this compound may not be sufficient to reduce the frequency of resistance in the population.

Q5: What is the proposed mechanism of action for this compound, and how might it relate to fitness costs?

The precise molecular target of this compound (FRAC Group 13) is not fully understood, which complicates the study of its resistance mechanisms.[13][14] Unlike other fungicides that target specific enzymes, this compound is thought to disrupt an early stage of the infection process, specifically interfering with signal transduction pathways that regulate appressorium formation.[14] Research suggests it may impact G-protein signaling and the downstream MAPK (Mitogen-Activated Protein Kinase) cascade.[14]

The fitness cost could arise if the mutation conferring resistance alters the efficiency of this essential signaling pathway. For example, if resistance is caused by a modification in a G-protein or a downstream kinase, this alteration might make the fungus less efficient at forming infection structures even in the absence of the fungicide, leading to reduced pathogenicity and a demonstrable fitness penalty.

Quantitative Data on Fitness Penalty

The following table summarizes experimental findings on the fitness costs associated with this compound resistance in different fungal species.

Fungal SpeciesFitness Component AssessedObserved EffectReference
Blumeria graminis f. sp. hordeiSurvival, SporulationStrong Penalty : Required this compound for survival in culture; defective sporulation.[5][6][7]
Erysiphe necatorPopulation Frequency (in field)Slight Penalty : Slow decline from 65% to 46% resistant isolates over 3 years without this compound.[9][10]
Erysiphe necatorCompetitiveness (lab assay)No Penalty : Resistant isolates were highly competitive in mixed populations.[11]
Blumeria graminis f. sp. triticiSporulationPotential Penalty : Isolate sporulation was weakly negatively associated with reduced QoI sensitivity.[8]

Visualizations: Workflows and Pathways

Experimental_Workflow_for_Fitness_Assessment cluster_0 Isolate Preparation cluster_1 Fitness Component Analysis (Fungicide-Free Conditions) cluster_2 Data Analysis & Conclusion start Start Collect Sensitive (S) & Resistant (R) Isolates culture Single-Spore Purification Culture on Host Tissue or Media start:f1->culture:f0 confirm Confirm Resistance Phenotype EC50 Determination via Bioassay culture:f1->confirm:f0 growth Mycelial Growth Assay (Colony Diameter) confirm:f1->growth spores Sporulation Assay (Spores / Area) confirm:f1->spores germ Germination Assay (% Germination) confirm:f1->germ patho Pathogenicity Assay (Disease Severity on Host) confirm:f1->patho compete Competition Assay (Measure R:S Ratio over time) confirm:f1->compete analysis Statistical Comparison (S vs. R Isolates) growth->analysis spores->analysis germ->analysis patho->analysis compete->analysis conclusion Fitness Penalty Confirmed? analysis->conclusion Quinoxyfen_Signaling_Pathway cluster_0 Proposed this compound Mode of Action This compound This compound G_Protein G-Protein Signaling (e.g., Gα subunit) This compound->G_Protein Inhibits No_Infection Infection Blocked MAPK_Cascade MAPK Cascade (Kinase Phosphorylation) G_Protein->MAPK_Cascade Activates TF Transcription Factors MAPK_Cascade->TF Activates Appressorium Appressorium Formation & Pathogenicity TF->Appressorium Regulates Infection Successful Host Infection Appressorium->Infection

References

Enhancing Quinoxyfen Efficacy: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Enhancing Quinoxyfen Efficacy with Tank-Mixing Partners. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in combination with other fungicidal agents. Here, you will find detailed experimental protocols, quantitative data summaries, and visual aids to support your research and development efforts.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during experiments aimed at enhancing this compound's efficacy through tank-mixing.

Q1: My this compound tank-mix is not providing the expected synergistic or additive effect against powdery mildew. What are the potential reasons?

A1: Several factors could contribute to a lack of enhanced efficacy. Consider the following troubleshooting steps:

  • Incorrect Partner Fungicide: Ensure the tank-mix partner has a different mode of action (MoA) than this compound (FRAC Group 13). Combining fungicides with different MoAs is a key strategy for improved efficacy and resistance management.[1][2][3] For example, this compound has been used in programs with Demethylation Inhibitors (DMIs, FRAC Group 3) like myclobutanil and tebuconazole, or with Succinate Dehydrogenase Inhibitors (SDHIs, FRAC Group 7) like boscalid.[4][5]

  • Application Timing: this compound is primarily a protectant fungicide with limited curative activity.[6] For optimal results, it should be applied before or in the very early stages of fungal infection. The efficacy of this compound can decrease significantly when applied after infection has been established.

  • Fungicide Resistance: The target pathogen population may have developed resistance to this compound or the tank-mix partner. It is crucial to monitor for resistance and rotate fungicide chemistries.[7]

  • Incompatible Formulation: Physical or chemical incompatibility between the tank-mix partners can lead to reduced efficacy. Always perform a jar test to check for compatibility before mixing in the spray tank.

  • Suboptimal Application: Inadequate spray coverage can lead to poor disease control. Ensure proper calibration of spray equipment and appropriate spray volume to achieve thorough coverage of the target plant tissues.

Q2: I am observing phytotoxicity on my plants after applying a this compound tank-mix. What could be the cause?

A2: Phytotoxicity can arise from several factors:

  • Adjuvants and Surfactants: Certain adjuvants or surfactants, when mixed with fungicides, can increase the risk of phytotoxicity. Always check the product labels for any restrictions on the use of adjuvants.

  • Environmental Conditions: Applying fungicides under stressful environmental conditions, such as high temperatures or humidity, can increase the likelihood of plant injury.

  • Sensitive Crop Varieties: Some plant varieties may be more sensitive to certain fungicide combinations. It is advisable to test the tank-mix on a small area before treating the entire crop.

  • Improper Mixing Order: The order in which you add products to the spray tank can be critical. Always follow the recommended mixing order, which is typically to add water-dispersible granules (WG) and wettable powders (WP) first, followed by suspension concentrates (SC) like this compound, and then emulsifiable concentrates (EC).

Q3: How can I quantitatively assess the synergistic effect of a this compound tank-mix in my experiments?

A3: A common method for quantifying synergy is to calculate the Fractional Inhibitory Concentration (FIC) index using a checkerboard assay. This involves testing a range of concentrations of each fungicide alone and in combination. The FIC index is calculated, and a value ≤ 0.5 typically indicates synergy. For detailed instructions, refer to the Experimental Protocols section below.

Data Presentation: Efficacy of this compound Tank-Mixes

While specific quantitative data on direct tank-mixes of this compound is often presented within broader spray programs, the following tables summarize findings from studies evaluating programs that include this compound in combination with other fungicides. This data can help guide the selection of potential tank-mix partners.

Table 1: Efficacy of Spray Programs Containing this compound Against Grape Powdery Mildew (Erysiphe necator)

Treatment ProgramDisease Incidence (%)Disease Severity (%)Reference
Untreated Control85 a55 a
This compound (4 applications)15 b5 b
This compound (2 early applications) followed by Myclobutanil + Boscalid rotation10 b3 b

In this study, a program with early applications of this compound followed by a rotation with myclobutanil and boscalid showed slightly better control of foliar disease incidence compared to a program with four this compound applications.[4]

Table 2: Efficacy of Spray Programs Containing this compound Against Pumpkin Powdery Mildew (Podosphaera xanthii)

Treatment ProgramUpper Leaf Surface Incidence (%)Upper Leaf Surface Severity (colonies/cm²)Reference
Water Control78.3 a0.48 a[8]
This compound0.0 b0.00 b[8]
Myclobutanil/Quinoxyfen/Trifloxystrobin Program1.7 b0.00 b[8]
Myclobutanil/Penthiopyrad/Trifloxystrobin Program0.0 b0.00 b[8]
Tea Tree Oil + this compound Program11.7 b0.01 b[8][9]
Streptomyces lydicus + this compound Program20.0 b0.04 b[8][9]

This field trial demonstrated that mixed programs including this compound provided excellent control of powdery mildew on pumpkin.[8] Notably, programs integrating tea tree oil or Streptomyces lydicus with this compound also significantly reduced disease incidence and severity, suggesting the potential for integrated pest management strategies.[8][9]

Experimental Protocols

1. In Vitro Synergy Testing: The Checkerboard Assay

This protocol outlines a method to determine the synergistic, additive, or antagonistic effects of this compound when combined with a partner fungicide against a target fungal pathogen in vitro.

Materials:

  • This compound (technical grade)

  • Partner fungicide (technical grade)

  • Appropriate solvent for each fungicide (e.g., DMSO)

  • Fungal isolate of interest

  • Liquid growth medium (e.g., Potato Dextrose Broth)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Methodology:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of this compound and the partner fungicide in a suitable solvent.

  • Serial Dilutions:

    • In a 96-well plate, perform serial two-fold dilutions of this compound along the rows.

    • Perform serial two-fold dilutions of the partner fungicide down the columns.

    • This creates a matrix of wells with varying concentrations of both fungicides, as well as wells with each fungicide alone and a no-fungicide control.

  • Inoculation: Add a standardized suspension of fungal spores or mycelial fragments to each well.

  • Incubation: Incubate the plates at the optimal temperature for fungal growth for a predetermined period.

  • Growth Assessment: Determine fungal growth in each well by measuring the optical density (OD) at a specific wavelength using a spectrophotometer or by visual assessment.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each fungicide alone and in combination. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each fungicide in the combination:

      • FICA = MIC of drug A in combination / MIC of drug A alone

      • FICB = MIC of drug B in combination / MIC of drug B alone

    • Calculate the FIC Index (FICI): FICI = FICA + FICB

    • Interpret the results:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive or Indifference

      • FICI > 4.0: Antagonism

2. In Vivo Efficacy Trial: Field Spray Application

This protocol describes a general procedure for evaluating the efficacy of a this compound tank-mix in a field setting.

Materials:

  • This compound formulation

  • Partner fungicide formulation

  • Calibrated spray equipment

  • Experimental plots with the target crop

  • Disease assessment tools (e.g., rating scales, imaging equipment)

Methodology:

  • Experimental Design:

    • Establish a randomized complete block design with multiple replications for each treatment.

    • Include the following treatments:

      • Untreated control

      • This compound alone

      • Partner fungicide alone

      • This compound + partner fungicide tank-mix

  • Application:

    • Apply the fungicide treatments at the recommended rates and timings for the target crop and disease.

    • Ensure uniform spray coverage.

  • Disease Assessment:

    • At regular intervals after application, assess disease incidence (percentage of infected plants or plant parts) and disease severity (percentage of tissue area affected) in each plot.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the treatments.

    • If the tank-mix treatment shows significantly better disease control than either fungicide applied alone, it suggests an additive or synergistic effect.

Mandatory Visualizations

This compound's Mode of Action: Disruption of G-Protein Signaling

This compound's unique mode of action involves the disruption of G-protein signaling pathways in fungi.[10] These pathways are crucial for sensing environmental cues and initiating developmental processes like spore germination and appressorium formation, which is the structure used by the fungus to penetrate the host plant. By interfering with this signaling cascade, this compound effectively prevents the fungus from establishing an infection.

G_Protein_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Environmental Cue (e.g., host surface) GPCR G-Protein Coupled Receptor (GPCR) Signal->GPCR Binding G_Protein_inactive Inactive G-Protein (GDP-bound αβγ) GPCR->G_Protein_inactive Activation G_Protein_active Active G-Protein (GTP-bound α + βγ) G_Protein_inactive->G_Protein_active GTP/GDP Exchange Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein_active->Effector Activation cAMP cAMP Effector->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Targets (Transcription Factors) PKA->Downstream Phosphorylation Germination Spore Germination & Appressorium Formation Downstream->Germination This compound This compound This compound->G_Protein_inactive Disruption Experimental_Workflow Start Start: Hypothesis of Synergy In_Vitro In Vitro Screening (Checkerboard Assay) Start->In_Vitro Data_Analysis_In_Vitro Data Analysis (Calculate FICI) In_Vitro->Data_Analysis_In_Vitro Decision Synergy Observed? Data_Analysis_In_Vitro->Decision In_Vivo In Vivo Validation (Greenhouse/Field Trial) Decision->In_Vivo Yes Stop Stop or Re-evaluate Partners Decision->Stop No Data_Analysis_In_Vivo Data Analysis (Disease Assessment) In_Vivo->Data_Analysis_In_Vivo Conclusion Conclusion on Efficacy & Recommendations Data_Analysis_In_Vivo->Conclusion Resistance_Management Single_MoA Repeated Use of Single MoA Fungicide High_Selection High Selection Pressure Single_MoA->High_Selection Resistance Increased Risk of Fungicide Resistance High_Selection->Resistance Tank_Mix Tank-Mix with Different MoA Partner Low_Selection Reduced Selection Pressure Tank_Mix->Low_Selection Rotation Rotation of Different MoA Fungicides Rotation->Low_Selection Sustainable_Control Sustainable Disease Control Low_Selection->Sustainable_Control

References

Quinoxyfen Stability in Aqueous Solutions: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of quinoxyfen in various pH solutions. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to assist in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions at different pH levels?

This compound is stable in neutral and alkaline aqueous solutions but undergoes slow degradation under acidic conditions.[1]

Q2: What is the half-life of this compound at different pH values?

At 25°C, this compound is stable at pH 7 and pH 9. However, at pH 4, its half-life is approximately 75 days.[1][2] Temperature significantly impacts the degradation rate. For instance, at 50°C, the half-life at pH 4 decreases to 7 days.[1]

Q3: What is the primary degradation product of this compound hydrolysis?

The main product of this compound hydrolysis under acidic conditions is 5,7-dichloro-4-hydroxyquinoline (DCHQ).[1][3]

Q4: What analytical methods are suitable for determining this compound concentrations in stability studies?

High-Performance Liquid Chromatography (HPLC) is a commonly used and effective method for the quantitative determination of this compound residues in various matrices.[4]

Data Summary: Hydrolytic Stability of this compound

The following table summarizes the degradation half-life (t½) of this compound under different pH and temperature conditions.

pHTemperature (°C)Half-life (t½)
425~75 days
725Stable
925Stable
4507 days
750Stable
950Stable

Experimental Protocols

This section provides a detailed methodology for conducting a study on the hydrolytic stability of this compound as a function of pH, based on established international guidelines such as those from the OECD.

Protocol: Hydrolysis of this compound as a Function of pH

1. Principle:

This experiment aims to determine the rate of hydrolytic degradation of this compound in sterile aqueous buffer solutions at pH 4, 7, and 9 under controlled temperature conditions in the dark. The concentration of this compound and its primary degradation product, DCHQ, are monitored over time.

2. Materials and Reagents:

  • This compound (analytical standard, purity >98%)

  • 5,7-dichloro-4-hydroxyquinoline (DCHQ) standard

  • Sterile, high-purity water

  • Buffer solutions (pH 4, 7, and 9), sterilized

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable modifier for HPLC)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Incubator or water bath capable of maintaining a constant temperature (e.g., 25°C and 50°C)

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • Analytical column suitable for this compound analysis (e.g., C18)

3. Preparation of Test Solutions:

  • Prepare sterile aqueous buffer solutions of pH 4, 7, and 9.

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Spike the buffer solutions with the this compound stock solution to achieve a final concentration that is less than half its water solubility and detectable by the analytical method. The final concentration of the organic solvent should be minimal (typically <1%).

4. Experimental Procedure:

  • Transfer aliquots of the spiked buffer solutions into sterile, sealed glass vessels.

  • Place the vessels in a temperature-controlled incubator or water bath in the dark at the desired temperatures (e.g., 25°C and 50°C).

  • At predetermined time intervals, withdraw samples from each pH/temperature condition. The sampling frequency should be adjusted based on the expected degradation rate (more frequent for pH 4, especially at 50°C).

  • Immediately analyze the samples for the concentration of this compound and DCHQ using a validated HPLC method.

  • Continue the experiment until at least 50% degradation is observed or for a maximum of 90 days.

5. Data Analysis:

  • Plot the concentration of this compound against time for each pH and temperature.

  • Determine the degradation kinetics (typically first-order for hydrolysis).

  • Calculate the degradation rate constant (k) and the half-life (t½ = ln(2)/k) for each condition.

G Experimental Workflow for this compound pH Stability Testing cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffers Prepare & Sterilize pH 4, 7, 9 Buffers spike Spike Buffers with this compound prep_buffers->spike prep_stock Prepare this compound Stock Solution prep_stock->spike incubate_25 Incubate at 25°C (Dark) spike->incubate_25 incubate_50 Incubate at 50°C (Dark) spike->incubate_50 sampling Sample at Time Intervals incubate_25->sampling incubate_50->sampling hplc HPLC Analysis (this compound & DCHQ) sampling->hplc data_analysis Data Analysis (Kinetics & Half-life) hplc->data_analysis

Caption: Workflow for determining the hydrolytic stability of this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the experimental and analytical phases of this compound stability studies.

Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting) in HPLC Analysis

  • Possible Cause:

    • Interaction of the analyte with active sites on the column.

    • Inappropriate mobile phase pH.

    • Column overload.

  • Solution:

    • Ensure the mobile phase is adequately buffered. For this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape on a C18 column.

    • Reduce the injection volume or the concentration of the sample.

    • Use a high-quality, end-capped analytical column.

Issue 2: Inconsistent Retention Times

  • Possible Cause:

    • Fluctuations in mobile phase composition or flow rate.

    • Temperature variations.

    • Insufficient column equilibration.

  • Solution:

    • Ensure the mobile phase is well-mixed and degassed.

    • Use a column oven to maintain a constant temperature.

    • Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.

Issue 3: No Degradation Observed at pH 4

  • Possible Cause:

    • Experimental temperature is too low to observe significant degradation within the study timeframe.

    • Inaccurate buffer preparation.

  • Solution:

    • Verify the pH of the buffer solution.

    • Increase the temperature of the experiment (e.g., to 50°C) to accelerate hydrolysis, as this compound degrades slowly at 25°C.

Issue 4: Mass Balance Issues (Sum of this compound and DCHQ is not constant)

  • Possible Cause:

    • Formation of other degradation products not being monitored.

    • Adsorption of the analyte to the container walls.

    • Analytical error.

  • Solution:

    • Analyze for other potential minor degradation products if a mass balance discrepancy is significant.

    • Use silanized glassware to minimize adsorption.

    • Re-evaluate the analytical method for accuracy and precision.

G Troubleshooting Logic for this compound Stability Studies cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution peak_shape Poor Peak Shape cause_peak Mobile Phase pH Column Overload Active Sites peak_shape->cause_peak retention Inconsistent Retention cause_retention Flow/Temp Fluctuation Poor Equilibration retention->cause_retention no_degradation No Degradation at pH 4 cause_degradation Low Temperature Incorrect Buffer pH no_degradation->cause_degradation mass_balance Mass Balance Issue cause_mass Other Products Adsorption Analytical Error mass_balance->cause_mass sol_peak Adjust Mobile Phase Reduce Sample Load Use End-capped Column cause_peak->sol_peak sol_retention Use Column Oven Ensure Degassing Increase Equilibration Time cause_retention->sol_retention sol_degradation Increase Temperature Verify Buffer pH cause_degradation->sol_degradation sol_mass Analyze for Other Products Use Silanized Glassware Validate Method cause_mass->sol_mass

Caption: A logical guide to troubleshooting common experimental issues.

References

Technical Support Center: Reducing Quinoxyfen Residues in Processed Commodities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the reduction of quinoxyfen residues in processed commodities.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its residue a concern in processed commodities?

This compound is a fungicide used to control powdery mildew on various crops.[1] While effective, its residues can persist on produce and may be transferred to processed commodities. Regulatory agencies in many countries set maximum residue limits (MRLs) for pesticides in food products to ensure consumer safety. Therefore, it is crucial to develop and validate methods to reduce this compound residues in processed foods.

2. What are the primary methods for reducing this compound residues during processing?

Common methods for reducing pesticide residues, including this compound, in processed commodities include:

  • Washing: Rinsing produce with water or specific washing solutions can remove surface residues.[2][3][4][5]

  • Peeling: Removing the outer layer of fruits and vegetables can significantly reduce residue levels, as many pesticides accumulate in the peel.[6][7]

  • Cooking: Thermal processes such as boiling, blanching, and stir-frying can degrade or remove pesticide residues.[8][9]

  • Fermentation: The fermentation process, particularly in winemaking, has been shown to be effective in reducing this compound residues.[1][10]

  • Drying: The effect of drying depends on the method. Sun-drying has been shown to eliminate this compound residues in grapes, while oven-drying did not show a similar effect.[1]

  • Distillation: This process can effectively remove this compound from liquid products.[1]

3. How does the chemical nature of this compound affect its removal?

This compound is a fat-soluble compound. This property influences the effectiveness of different removal techniques. For instance, washing with plain water may be less effective than solutions that can help solubilize or dislodge the residue from the waxy surfaces of produce.

4. Are there any known degradation products of this compound that I should be aware of during analysis?

Under hydrolytic conditions simulating pasteurization, boiling, and sterilization, minor degradation products of this compound have been identified as 4-fluorophenol and dichloro-hydroxyquinoline (DCHQ).[8] It is important to consider these in analytical methods to get a complete picture of residue reduction.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected reduction of this compound residues after washing.
Possible Cause Troubleshooting Step
Inadequate washing time or agitation. Increase the washing duration and/or the vigor of agitation. For firm produce, consider gentle scrubbing.[2]
Washing solution is not effective. Experiment with different washing solutions. While tap water can be effective, solutions of baking soda (1-2%) or vinegar (10%) have shown to be more effective for some pesticides.[3][4][5] Prepare fresh solutions for each experiment.
High affinity of this compound for the commodity's surface. Consider a pre-rinse with a small amount of a food-grade surfactant or a short soak in a slightly alkaline solution (e.g., baking soda) to help dislodge the residue before the main wash.
Systemic uptake of this compound. If this compound has been absorbed into the plant tissue, surface washing will be less effective. In this case, other methods like peeling or cooking may be necessary.
Issue 2: Matrix effects interfering with this compound residue analysis.
Possible Cause Troubleshooting Step
Co-extraction of interfering compounds from the sample matrix. Optimize the sample clean-up procedure. Techniques like dispersive solid-phase extraction (dSPE) within a QuEChERS protocol can be tailored by using different sorbents (e.g., PSA, C18, GCB) to remove specific interferences.
Ion suppression or enhancement in LC-MS/MS analysis. Prepare matrix-matched calibration standards to compensate for matrix effects. Diluting the sample extract can also mitigate these effects.
Inappropriate analytical column or mobile phase. Experiment with different LC columns (e.g., C18, phenyl-hexyl) and mobile phase compositions to improve the separation of this compound from matrix components.
Instrument source contamination. Regularly clean the mass spectrometer's ion source to prevent build-up of non-volatile matrix components that can cause signal instability.

Data Presentation

Table 1: Reduction of this compound Residues in Grapes and Grape Products

Processing Step Initial Residue (mg/kg) Final Residue (mg/kg) % Reduction Reference
Vinification (without maceration)0.38< 0.19> 50%[1]
FermentationPresent in mustNot determinable in wine~100%[1]
Centrifugation of must (lees separation)Present in mustNot detectable~100%[1]
Sun-drying (raisins)0.38Not detectable~100%[1]
Oven-drying (raisins)0.380.380%[1]
Double distillation of leesFortified< 0.01> 99%[1]

Table 2: General Efficacy of Household Processing on Pesticide Residue Reduction (Examples)

Commodity Processing Method Pesticide Class % Reduction Range Reference
Chinese KaleBoiling (10 min)Carbamates, Organophosphates, Pyrethroids18 - 71%[9]
Chinese KaleBlanchingCarbamates, Organophosphates, Pyrethroids36 - 100%[9]
Yard Long BeansBoiling (5 min)Organophosphates, Organochlorines, Pyrethroids6 - 37%[9]
TomatoesWashing (10% vinegar)Variousup to 93%[11][12]
TomatoesPeelingVariousCan remove the majority of surface residues[13][14]

Experimental Protocols

Protocol 1: Standardized Washing Procedure for Leafy Greens
  • Sample Preparation: Weigh a representative 100 g sample of the leafy greens.

  • Washing Solution Preparation: Prepare a 2% (w/v) sodium bicarbonate (baking soda) solution by dissolving 20 g of sodium bicarbonate in 1 L of deionized water.

  • Washing Process:

    • Submerge the leafy greens in the washing solution in a clean glass beaker.

    • Agitate gently for 15 minutes on an orbital shaker at 100 rpm.

    • Decant the washing solution.

  • Rinsing: Rinse the leafy greens thoroughly with deionized water for 1 minute to remove any remaining washing solution.

  • Drying: Gently pat the leaves dry with paper towels.

  • Analysis: Proceed with the established analytical method for this compound residue determination.

Protocol 2: Evaluation of Peeling on this compound Residue Reduction in Apples
  • Sample Selection: Select a batch of apples with known or spiked this compound residues.

  • Sub-sampling: Divide the batch into two sub-samples: "unpeeled" and "to be peeled".

  • Processing:

    • Unpeeled: Homogenize the whole apples from the "unpeeled" sub-sample.

    • Peeled: Carefully peel the apples from the "to be peeled" sub-sample using a stainless-steel peeler. Separate the peels and the peeled apples (pulp). Homogenize the peels and pulp separately.

  • Extraction and Analysis:

    • Extract this compound residues from the homogenized unpeeled apples, peels, and pulp using a validated extraction method (e.g., QuEChERS).

    • Analyze the extracts by LC-MS/MS or GC-MS.

  • Calculation: Calculate the percentage of residue reduction due to peeling by comparing the concentration in the unpeeled apples to the concentration in the peeled apples.

Protocol 3: Assessing the Effect of Boiling on this compound Residues in Green Beans
  • Sample Preparation: Prepare a homogenous batch of green beans with a known concentration of this compound.

  • Control Sample: Take a representative portion of the raw green beans for baseline analysis.

  • Boiling Procedure:

    • Bring a pot of deionized water to a rolling boil (100°C).

    • Add a known weight of green beans to the boiling water (maintain a 1:4 ratio of beans to water).

    • Boil for 10 minutes.

  • Post-Cooking Processing:

    • Immediately after boiling, drain the green beans and cool them in an ice bath to stop the cooking process.

    • Homogenize the cooked green beans.

  • Analysis: Analyze both the raw (control) and cooked green bean homogenates for this compound residues using a validated analytical method.

  • Data Interpretation: Compare the residue levels in the raw and cooked samples to determine the percentage reduction.

Mandatory Visualizations

Quinoxyfen_Signaling_Pathway cluster_fungal_cell Fungal Cell This compound This compound gpcr G-Protein Coupled Receptor (GPCR) This compound->gpcr Disrupts Signaling g_protein Heterotrimeric G-Protein (Gαβγ) gpcr->g_protein Activates g_alpha_gtp Gα-GTP (Active) g_protein->g_alpha_gtp g_beta_gamma Gβγ Dimer g_protein->g_beta_gamma adenylate_cyclase Adenylate Cyclase g_alpha_gtp->adenylate_cyclase Activates mapk_cascade MAPK Cascade g_beta_gamma->mapk_cascade Activates camp cAMP adenylate_cyclase->camp Produces pka Protein Kinase A (PKA) camp->pka Activates transcription_factors Transcription Factors pka->transcription_factors Phosphorylates mapk_cascade->transcription_factors Phosphorylates gene_expression Altered Gene Expression (Appressorium Formation) transcription_factors->gene_expression Regulates

Caption: Fungal G-Protein signaling pathway disrupted by this compound.

Experimental_Workflow_Washing start Start: Contaminated Commodity prep Sample Preparation (100g) start->prep wash Wash Sample (15 min agitation) prep->wash wash_sol Prepare 2% Baking Soda Solution wash_sol->wash rinse Rinse with Deionized Water (1 min) wash->rinse dry Dry Sample rinse->dry analyze Residue Analysis (LC-MS/MS) dry->analyze end End: Quantify Residue Reduction analyze->end

Caption: Experimental workflow for residue reduction by washing.

Experimental_Workflow_Peeling start Start: Contaminated Produce subsample Divide into two sub-samples start->subsample unpeeled Sub-sample 1: Unpeeled subsample->unpeeled peeled Sub-sample 2: Peeled subsample->peeled homogenize_unpeeled Homogenize Whole Produce unpeeled->homogenize_unpeeled separate Separate Peel and Pulp peeled->separate analyze_unpeeled Analyze Unpeeled homogenize_unpeeled->analyze_unpeeled homogenize_peel Homogenize Peel separate->homogenize_peel homogenize_pulp Homogenize Pulp separate->homogenize_pulp analyze_peel Analyze Peel homogenize_peel->analyze_peel analyze_pulp Analyze Pulp homogenize_pulp->analyze_pulp compare Compare Residue Levels analyze_unpeeled->compare analyze_pulp->compare end End: Determine % Reduction compare->end

References

Technical Support Center: Detecting Quinoxyfen Resistance in the Field

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in detecting quinoxyfen resistance in phytopathogenic fungi, particularly powdery mildews.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing reduced efficacy of this compound in the field, but our lab-based bioassays show variable results. What could be the reason for this discrepancy?

A1: This is a significant challenge in this compound resistance monitoring. Several factors can contribute to this disparity:

  • "Quantitative" vs. "Qualitative" Resistance: this compound resistance can be "quantitative," meaning there's a gradual decrease in sensitivity across a population, rather than a clear-cut "qualitative" resistant-or-susceptible profile. This can lead to a range of responses in bioassays that may not directly correlate with a complete loss of control in the complex field environment.

  • Fitness Penalties: Some this compound-resistant isolates of powdery mildew, such as Blumeria graminis f. sp. hordei, have shown fitness penalties in laboratory studies.[1] These resistant isolates may be less competitive in the absence of this compound selection pressure in the field, leading to fluctuations in their frequency and a potential overestimation of field resistance based on lab assays alone.

  • Inoculum Density in Bioassays: High inoculum density in leaf disk sporulation assays can sometimes overestimate the frequency of resistant isolates for protectant fungicides like this compound.[2]

  • Obligate Biotrophic Nature of Powdery Mildew: Powdery mildews are obligate biotrophs, meaning they can only grow on living host tissue.[3] This makes it impossible to use standardized in-vitro mycelial growth assays on artificial media, a common method for many other fungi.[4] Assays on leaf tissue can introduce variability due to the physiological state of the host tissue.

Troubleshooting Steps:

  • Standardize Inoculum: Carefully control the concentration of spores used for inoculation in your bioassays.

  • Host Plant Condition: Use healthy, young, and uniform host plant material for leaf disk assays to minimize variability.

  • Include Reference Isolates: Always include known sensitive and, if available, resistant isolates as controls in your assays.

  • Complement with Molecular Data: When possible, use molecular methods to supplement bioassay data and get a clearer picture of resistance allele frequencies.

Q2: What is the recommended bioassay for detecting this compound resistance in powdery mildew, and what are the critical parameters?

A2: The most common method is the leaf disk bioassay . This assay assesses the ability of the fungus to grow and sporulate on leaf tissue treated with a discriminatory dose of this compound.

Key Parameters:

  • Discriminatory Dose: This is a crucial parameter. It's a specific concentration of the fungicide that inhibits sensitive isolates but allows resistant ones to grow. This dose needs to be carefully determined for the target pathogen.

  • Host Material: Use young, fully expanded leaves from healthy, fungicide-free plants.

  • Incubation Conditions: Maintain consistent temperature, light, and humidity to ensure optimal fungal growth.

Troubleshooting Common Bioassay Issues:

Problem Possible Cause Solution
No growth on any disks (including controls) Poor spore viability, incorrect incubation conditions, or poor host tissue quality.Check spore germination rates before the assay. Optimize temperature, light, and humidity. Use fresh, healthy leaf tissue.
Variable growth within replicates Uneven spray application, inconsistent inoculum density, or variation in leaf disk quality.Ensure a uniform spray coverage on leaves. Standardize the spore suspension concentration. Use a cork borer to create uniform leaf disks.
Growth of sensitive isolates on treated disks Fungicide concentration too low, or degradation of the fungicide.Verify the discriminatory dose. Prepare fresh fungicide solutions for each experiment.

Q3: Since the mode of action for this compound is not fully understood, how can we develop molecular assays for resistance detection?

A3: The unknown mode of action of this compound prevents the development of simple molecular tests that target mutations in a specific gene.[5][6] However, researchers have successfully used next-generation sequencing approaches to identify molecular markers associated with resistance.

Approaches for Molecular Marker Discovery:

  • Pool-Seq (Pooled Sequencing): This technique involves sequencing pooled DNA from multiple resistant and sensitive isolates. By comparing the genomic data, researchers can identify single nucleotide polymorphisms (SNPs) and other genetic variations that are consistently present in the resistant pool but absent in the sensitive pool.[5]

  • Transcriptomics (RNA-Seq): This method analyzes the gene expression profiles of resistant and sensitive isolates in the presence and absence of this compound. Differentially expressed genes in resistant isolates can provide clues about the resistance mechanism and serve as potential markers.[2][5]

Once potential markers are identified, they can be used to develop diagnostic tools like quantitative PCR (qPCR) assays for more rapid screening of field populations.[7]

Quantitative Data Summary

Table 1: Discriminatory Doses of this compound Used in Leaf Disk Bioassays for Powdery Mildew Species.

Powdery Mildew Species Host Discriminatory Dose Reference
Erysiphe necatorGrapevine30 mg/L[4][8]
Erysiphe necatorGrapevine50 mg/L[4]
Podosphaera xanthiiCucurbits10 mg/L[2]
Podosphaera xanthiiCucurbits40 mg/L and 80 mg/L[1]
Podosphaera xanthiiCucurbits200 mg/L[1][3]

Table 2: Reported Frequencies of this compound Resistance in Field Populations of Erysiphe necator in a Virginia Vineyard.

Year Frequency of Resistant Isolates in Untreated Plots Reference
201465%[2]
201646%[4]

Experimental Protocols

Protocol 1: Leaf Disk Bioassay for this compound Resistance in Powdery Mildew

This protocol is a generalized guide. Specific parameters like discriminatory dose and incubation times may need to be optimized for your specific pathogen and host system.

Materials:

  • Healthy, young, fungicide-free host plants

  • Formulated this compound

  • Sterile distilled water

  • Petri dishes with water agar (0.75 - 1%)

  • Cork borer (12-15 mm diameter)

  • Fine paintbrush or inoculation needle

  • Stereomicroscope

Procedure:

  • Prepare Fungicide Solutions: Prepare a stock solution of this compound and make serial dilutions to obtain the desired discriminatory concentration. Include a water-only control.

  • Treat Leaf Material: Spray the upper and lower surfaces of detached leaves or whole seedlings with the fungicide solutions until runoff. Allow the leaves to dry completely overnight in a fume hood.

  • Prepare Leaf Disks: Use a sterile cork borer to cut disks from the treated leaves. Place the disks, adaxial (upper) side up, on the surface of the water agar in the Petri dishes.

  • Inoculation: Collect fresh spores from a single, sporulating powdery mildew colony using a fine paintbrush or needle. Gently transfer the spores to the center of each leaf disk.

  • Incubation: Seal the Petri dishes with parafilm and incubate them in a growth chamber with appropriate light and temperature conditions for the specific powdery mildew species (e.g., 12-hour photoperiod at 20-25°C).

  • Assessment: After 10-14 days, examine the leaf disks under a stereomicroscope. An isolate is typically considered resistant if it shows visible growth and sporulation on the treated disks. The extent of growth can be rated on a scale (e.g., 0 = no growth, 4 = profuse growth and sporulation).

Protocol 2: Workflow for Identifying Molecular Markers for this compound Resistance using Pool-Seq

This protocol outlines the general steps for using a pooled-sequencing approach to identify genetic markers associated with this compound resistance.

1. Isolate Collection and Phenotyping:

  • Collect a large number of single-spore isolates of the powdery mildew from the field.
  • Phenotype each isolate for this compound resistance using the leaf disk bioassay (Protocol 1) to definitively classify them as either resistant (R) or sensitive (S).

2. DNA Extraction and Pooling:

  • Culture each isolate on fungicide-free host plants to obtain sufficient mycelium for DNA extraction.
  • Extract high-quality genomic DNA from each individual isolate.
  • Create two DNA pools: one by combining equal amounts of DNA from a set number of resistant isolates (e.g., 10-20) and another by pooling DNA from an equal number of sensitive isolates.

3. Library Preparation and Sequencing:

  • Prepare sequencing libraries for each DNA pool.
  • Perform high-throughput, paired-end sequencing of the libraries on a platform like Illumina HiSeq to achieve deep coverage of the genome (e.g., >30x).[5]

4. Bioinformatic Analysis:

  • Align the sequencing reads from both pools to a reference genome of the powdery mildew species.
  • Identify single nucleotide polymorphisms (SNPs) and other genetic variants.
  • Calculate the allele frequency for each variant in both the resistant and sensitive pools.
  • Identify candidate resistance-associated markers by looking for variants with high allele frequencies in the resistant pool and low or zero frequency in the sensitive pool. Statistical tests, such as Fisher's exact test, can be used to identify highly differentiated markers.[5]

5. Marker Validation:

  • Validate the candidate markers by genotyping individual isolates (not from the original pools) with known resistance phenotypes using methods like Sanger sequencing or qPCR.

Visualizations

experimental_workflow Experimental Workflow for this compound Resistance Detection cluster_field Field Observation cluster_lab Laboratory Analysis cluster_data Data Interpretation field_obs Reduced this compound Efficacy bioassay Leaf Disk Bioassay field_obs->bioassay Isolate Collection molecular Molecular Analysis (Pool-Seq) field_obs->molecular Isolate Collection phenotype Phenotypic Resistance Profile bioassay->phenotype genotype Genomic Resistance Markers molecular->genotype correlation Correlate Lab and Field Data phenotype->correlation genotype->correlation

Caption: Workflow for investigating this compound field resistance.

troubleshooting_workflow Troubleshooting Discrepancies Between Lab and Field Results cluster_investigate Investigation Steps cluster_action Actionable Insights start Discrepancy Observed check_bioassay Review Bioassay Protocol (Discriminatory Dose, Inoculum) start->check_bioassay check_fitness Consider Fitness Cost (Stability of Resistance) start->check_fitness check_field_factors Evaluate Field Conditions (Application Timing, Coverage) start->check_field_factors refine_assay Refine Bioassay Parameters check_bioassay->refine_assay molecular_validation Validate with Molecular Markers check_fitness->molecular_validation integrated_strategy Develop Integrated Resistance Management check_field_factors->integrated_strategy

Caption: Troubleshooting workflow for inconsistent this compound resistance data.

References

Improving detection limits for quinoxyfen in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of quinoxyfen. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the detection limits of this compound in complex matrices.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting this compound residues?

A1: The most prevalent methods for the determination of this compound in various matrices are chromatographic techniques. These include High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry (MS) detectors, and Gas Chromatography (GC) with a Mass Selective Detector (MSD) or tandem mass spectrometry (MS/MS).[1][2][3] For rapid screening, alternative methods like enzyme-linked immunosorbent assays (ELISA) are also being developed.[4][5]

Q2: What is the QuEChERS method, and why is it frequently recommended for this compound analysis in complex samples?

A2: QuEChERS stands for Q uick, E asy, C heap, E ffective, R ugged, and S afe. It is a streamlined sample preparation technique that has become a standard for pesticide residue analysis in food and agricultural products.[6] The method involves two main steps: a solvent extraction of the sample with acetonitrile and salts, followed by a cleanup step called dispersive solid-phase extraction (dSPE) to remove interfering matrix components like fats, sugars, and pigments.[7][8] Its advantages include high analyte recovery, reduced solvent usage, and simplicity, making it highly effective for complex matrices.[6][7]

Q3: What are "matrix effects," and how can they compromise my this compound analysis?

A3: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[9] This phenomenon is a significant challenge in methods using mass spectrometry, such as LC-MS/MS or GC-MS.[10] It can manifest as either signal suppression (most common) or enhancement, leading to inaccurate and unreliable quantification of this compound.[9][10] The complexity of the matrix directly correlates with the severity of these effects.[11]

Q4: How can I mitigate or compensate for matrix effects?

A4: Several strategies can be employed to reduce the impact of matrix effects:

  • Effective Sample Cleanup: Utilizing robust sample preparation techniques like QuEChERS with appropriate dSPE sorbents can remove many interfering compounds.[7][8]

  • Chromatographic Separation: Optimizing the LC or GC method to separate this compound from co-eluting matrix components.[9]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to ensure that the standards and samples experience similar matrix effects.[10]

  • Use of Internal Standards: Introducing a stable isotope-labeled version of the analyte (if available) can effectively compensate for signal variations.[9]

Q5: What are the typical recovery rates and limits of detection (LOD) for this compound?

A5: Method performance depends on the matrix, sample preparation, and analytical instrument. However, well-established methods report excellent results. For instance, an HPLC method for various foodstuffs achieved average recoveries of 82% - 96% with an LOD of 0.010 mg/kg.[1] Methods using the QuEChERS sample preparation technique typically achieve recoveries in the range of 70-120% with relative standard deviations (RSDs) below 20%.[7][12]

Section 2: Troubleshooting Guide

Problem: Low or Inconsistent Analyte Recovery

Possible CauseRecommended Solution
Inefficient Extraction Ensure the sample is properly homogenized for maximum surface area contact with the solvent. Verify that the correct solvent (typically acetonitrile for QuEChERS) and extraction salts are used.[8] For dry samples like raisins or nuts, a pre-wetting step with water is crucial before extraction.[8]
Analyte Loss During Cleanup The choice of dSPE sorbent is critical. For highly pigmented samples (e.g., spinach), Graphitized Carbon Black (GCB) is effective but may adsorb planar molecules like this compound. Use the minimum amount necessary or consider alternative sorbents. Ensure proper phase separation after centrifugation to avoid aspirating part of the sample pellet or debris.
pH Issues The pH of the extraction buffer can influence the stability and extraction efficiency of certain pesticides. The standard QuEChERS methods (AOAC and EN) use different buffering systems.[7] Ensure the chosen method is appropriate for this compound and the specific matrix.

Problem: Significant Signal Suppression or Enhancement (Matrix Effects)

Possible CauseRecommended Solution
Insufficient Cleanup The sample extract contains a high concentration of co-eluting matrix components. Select dSPE sorbents targeted to your matrix type (see Table 2). For example, C18 is used for removing fats, while PSA (Primary Secondary Amine) removes sugars and organic acids.[8]
Suboptimal Chromatographic Conditions Modify the LC gradient or GC temperature program to improve the separation between this compound and interfering peaks from the matrix.
Inadequate Calibration Strategy If matrix effects are still present after optimizing sample prep and chromatography, switch from a solvent-based calibration curve to matrix-matched standards.[10] This is the most reliable way to compensate for unavoidable matrix effects.

Problem: High Background Noise or Interfering Peaks

Possible CauseRecommended Solution
Contamination Ensure all glassware is scrupulously clean and use high-purity solvents. Run a solvent blank and a matrix blank with each batch to identify sources of contamination.
Carryover from Previous Injection Implement a robust needle wash protocol in the autosampler, using a strong organic solvent, to prevent carryover from highly concentrated samples.
Highly Complex Matrix For extremely challenging matrices like certain botanical supplements or animal tissues, a more rigorous cleanup may be needed. This could involve using a different SPE cartridge-based cleanup method post-extraction or employing techniques like Gel Permeation Chromatography (GPC) for fatty samples.[1][13]

Section 3: Experimental Protocols

Protocol 1: General QuEChERS Method for this compound in Plant-Based Matrices

This protocol is based on the widely used EN 15662 method.[8]

1. Sample Preparation and Homogenization:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • For dry samples, add a specified amount of water to rehydrate before proceeding.[8]

  • Add 10 mL of acetonitrile.

  • If required, add an internal standard.

  • Shake vigorously for 1 minute.

2. Extraction:

  • Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[8]

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3,000 g for 5 minutes.

3. Dispersive SPE (dSPE) Cleanup:

  • Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile supernatant to a 2 mL microcentrifuge tube containing the appropriate dSPE sorbents (see Table 2).

  • For general produce, a common mixture is 150 mg anhydrous MgSO₄ and 25 mg PSA.[8]

  • Shake for 30 seconds.

  • Centrifuge at high speed (e.g., ≥5,000 g) for 2 minutes.

  • The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS. For LC-MS/MS, a dilution step may be required.[8]

Protocol 2: Example Instrumental Conditions
  • LC-MS/MS:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with water and methanol (both containing 0.1% formic acid and 5 mM ammonium formate).

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • MS/MS Transitions: Monitor at least two specific precursor-product ion transitions for quantification and confirmation.

  • GC-MSD:

    • Column: Fused silica capillary column, such as an HP-5MS (or equivalent).[2]

    • Injector: Splitless mode.

    • Carrier Gas: Helium.

    • MSD Mode: Selected Ion Monitoring (SIM).

    • Monitored Ions: Quantitation ion m/z 237, confirmation ion m/z 272.[3]

Section 4: Data Presentation

Table 1: Comparison of Performance for this compound Detection Methods

MethodMatrix TypeRecovery (%)RSD (%)LOD (mg/kg)Reference
HPLC-UVVarious Foodstuffs82 - 963.2 - 11.80.010[1]
GC-MSDGrapes75 - 1033.5 - 13.00.01[3]
LC-MS/MS (QuEChERS)Grapes, Rice, Tea70 - 120<200.01[12]

Table 2: QuEChERS dSPE Sorbent Selection Guide

SorbentTarget InterferencesCommon Matrices
PSA (Primary Secondary Amine)Sugars, organic acids, fatty acidsFruits, vegetables
C18 (Octadecylsilane)Non-polar interferences (fats, lipids)High-fat samples (e.g., nuts, avocado)
GCB (Graphitized Carbon Black)Pigments (chlorophyll), sterolsDeeply colored samples (e.g., spinach, peppers)
MgSO₄ (Magnesium Sulfate)Residual waterUsed in all dSPE applications

Section 5: Visual Guides

experimental_workflow General Workflow for this compound Residue Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Sample Collection (e.g., Grapes, Soil) Homogenize 2. Homogenization (e.g., Cryogenic Grinding) Sample->Homogenize Extract 3. QuEChERS Extraction (Acetonitrile + Salts) Homogenize->Extract Cleanup 4. dSPE Cleanup (PSA, C18, GCB) Extract->Cleanup Analysis 5. LC-MS/MS or GC-MS Analysis Cleanup->Analysis Data 6. Data Processing & Quantification Analysis->Data

Caption: A typical experimental workflow for analyzing this compound.

troubleshooting_logic Troubleshooting Logic for Low Analyte Recovery Problem Problem: Low or Inconsistent Recovery Cause1 Is extraction efficient? Problem->Cause1 Cause2 Is analyte lost during cleanup? Problem->Cause2 Cause1->Cause2 Yes Sol1a Optimize Homogenization (e.g., smaller particle size) Cause1->Sol1a No Sol1b Verify Correct Solvent/Salts (QuEChERS Kit) Cause1->Sol1b No Sol1c Add Water to Dry Samples (Pre-wetting step) Cause1->Sol1c No Sol2a Select Matrix-Appropriate dSPE Sorbents (PSA, C18) Cause2->Sol2a No Sol2b Reduce GCB Amount (for pigmented samples) Cause2->Sol2b No Sol2c Ensure Clean Phase Separation (Avoid aspirating debris) Cause2->Sol2c No

Caption: A decision tree for troubleshooting low this compound recovery.

signaling_pathway This compound's Mode of Action in Powdery Mildew cluster_cell Fungal Pathogen Cell Signal Host Surface Signal (Recognition) G_Protein G-Protein Activation (e.g., Ras GTPase) Signal->G_Protein Kinases Downstream Signaling (e.g., Protein Kinase C) G_Protein->Kinases Morphogenesis Appressorium Formation (Infection Structure) Kinases->Morphogenesis Infection Host Infection Morphogenesis->Infection leads to This compound This compound This compound->G_Protein DISRUPTS

Caption: this compound disrupts G-protein signaling in powdery mildew.[14]

References

Technical Support Center: Optimizing GC-MS/MS Parameters for Quinoxyfen Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) parameters for the accurate detection of quinoxyfen.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound by GC-MS/MS.

Problem: Poor Peak Shape (Tailing or Fronting)

Q1: My this compound peak is showing significant tailing. What are the potential causes and how can I resolve this?

A1: Peak tailing for this compound can be caused by several factors. Here's a systematic approach to troubleshoot this issue:

  • Active Sites in the GC System: this compound, with its quinoline ring structure, can interact with active sites (silanol groups) in the GC inlet liner, the column, or the transfer line.

    • Solution:

      • Inlet Liner: Replace the inlet liner with a new, deactivated liner. Use of liners with a glass wool packing can sometimes exacerbate tailing for certain compounds; consider a liner without wool or with deactivated wool.

      • Column Maintenance: Trim the first 10-20 cm of the analytical column to remove any accumulated non-volatile matrix components or active sites.

      • Column Choice: Ensure you are using a high-quality, inert GC column, such as a DB-5ms Ultra Inert or equivalent.

  • Improper Column Installation: An incorrect installation depth in the injector or detector can create dead volumes, leading to peak tailing.

    • Solution: Reinstall the column according to the manufacturer's instructions, ensuring a clean, square cut at both ends.

  • Suboptimal Temperature: If the transfer line temperature is too low, it can cause condensation and subsequent tailing.

    • Solution: Ensure the transfer line temperature is appropriate for the analysis, typically around 280-300°C.

  • Matrix Effects: Co-eluting matrix components can interact with the analyte and the column, causing peak distortion.

    • Solution: Enhance sample cleanup procedures. For complex matrices like fruits, consider using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with appropriate d-SPE (dispersive solid-phase extraction) cleanup sorbents like C18 and PSA (primary secondary amine).

Problem: Low Sensitivity or No Signal

Q2: I am observing a weak or no signal for my this compound standard. What should I check?

A2: Low sensitivity for this compound can stem from various instrument and method parameters.

  • Incorrect MRM Transitions: The selection of precursor and product ions is critical for sensitivity in MS/MS.

    • Solution: Verify that you are using the correct Multiple Reaction Monitoring (MRM) transitions for this compound. The most common precursor ion for this compound is m/z 307. Common product ions are m/z 272 and 237.[1]

  • Suboptimal Collision Energy: The collision energy (CE) directly impacts the fragmentation efficiency and, consequently, the signal intensity of the product ions.

    • Solution: Optimize the collision energy for each MRM transition on your specific instrument. This is a critical step as the optimal CE can vary between different mass spectrometer models.

  • Ion Source Contamination: Accumulation of non-volatile matrix components in the ion source can suppress the ionization of this compound.

    • Solution: Clean the ion source according to the manufacturer's recommended procedure. Regular cleaning is crucial when analyzing complex matrices.

  • Injector Issues: A leaking septum or a contaminated inlet liner can lead to sample loss and reduced signal.

    • Solution: Replace the septum and the inlet liner. Ensure the syringe is functioning correctly and the injection volume is appropriate.

  • Degradation of this compound: this compound may degrade in the injector if the temperature is too high.

    • Solution: Optimize the injector temperature. A starting point is typically 250°C.

Problem: Matrix Effects (Signal Suppression or Enhancement)

Q3: I am experiencing significant signal suppression for this compound when analyzing fruit samples. How can I mitigate this?

A3: Matrix effects are a common challenge in the analysis of pesticides in complex matrices like fruits.[2]

  • Enhanced Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering co-extractives.

    • Solution: Employ a robust sample preparation method like QuEChERS with a d-SPE cleanup step tailored to your matrix. For fruits, a combination of PSA (to remove sugars and organic acids) and C18 (to remove non-polar interferences) is often effective. Graphitized carbon black (GCB) can also be used, but it may retain planar molecules like this compound, so its use should be carefully evaluated.

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples.

    • Solution: Prepare a series of calibration standards by fortifying blank fruit extract with known concentrations of this compound. This will help to compensate for signal suppression or enhancement caused by the matrix.

  • Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the most accurate way to correct for matrix effects and variations in sample preparation and instrument response.

    • Solution: If available, add a known amount of the SIL-IS to all samples, blanks, and calibration standards at the beginning of the sample preparation process.

Problem: Inconsistent Results and Poor Reproducibility

Q4: My quantitative results for this compound are not reproducible between injections. What could be the cause?

A4: Poor reproducibility can be frustrating and can point to a number of issues.

  • Injector Contamination and Carryover: Residues from a previous high-concentration sample can carry over to subsequent injections, leading to inaccurate results.

    • Solution: Implement a thorough wash sequence for the autosampler syringe between injections. Injecting a solvent blank after a high-concentration sample can help assess and mitigate carryover. Ensure the injector liner is replaced regularly.

  • Fluctuations in Instrument Performance: Drifts in ion source performance or detector sensitivity can lead to inconsistent results.

    • Solution: Regularly perform instrument tuning and calibration checks as recommended by the manufacturer. Monitor the response of an internal standard or a quality control sample throughout the analytical run to detect any instrument drift.

  • Sample Preparation Inconsistency: Variations in the sample preparation procedure can introduce significant variability in the final results.

    • Solution: Ensure that the sample preparation protocol is followed precisely for all samples. Use calibrated pipettes and balances, and ensure consistent extraction and cleanup times.

Frequently Asked Questions (FAQs)

Q5: What are the recommended MRM transitions and collision energies for this compound?

A5: The recommended MRM transitions for this compound are generally based on its fragmentation pattern in the mass spectrometer. The precursor ion is typically the molecular ion [M]+ at m/z 307.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - ExampleInstrument Type
30727215 - 25Agilent Triple Quadrupole
30723720 - 30Agilent Triple Quadrupole

Note: The optimal collision energy is instrument-dependent and should be empirically determined on your specific GC-MS/MS system to achieve the best sensitivity.

Q6: What are the potential degradation products of this compound that I might see in my chromatogram?

A6: Under certain conditions, this compound can degrade. Two potential degradation products that have been identified are a p-hydroxyphenoxy degradate and a 2-oxo metabolite.[3] The presence of these peaks could indicate sample degradation during storage or analysis. It is important to be aware of these potential interferences and, if necessary, develop analytical methods to distinguish them from the parent compound.

Q7: What is a typical GC temperature program for this compound analysis?

A7: A typical GC temperature program for the analysis of pesticides, including this compound, often involves a starting temperature of around 70-100°C, followed by a ramp to a final temperature of 280-300°C.

ParameterValue
Initial Temperature80°C (hold for 1 min)
Ramp 125°C/min to 180°C
Ramp 25°C/min to 280°C (hold for 5 min)

Note: This is an example program and should be optimized for your specific column dimensions and analytical requirements to ensure good separation and peak shape for this compound and any other target analytes.

Q8: How can I confirm the identity of this compound in a complex matrix?

A8: In addition to matching the retention time of a known standard, confirmation of this compound in a sample is typically achieved by monitoring at least two MRM transitions. The ratio of the quantifier ion to the qualifier ion in the sample should match that of a standard analyzed under the same conditions, typically within a certain tolerance (e.g., ±30%).

Experimental Protocols

Sample Preparation using QuEChERS for Fruit Samples

  • Homogenization: Homogenize 10 g of the fruit sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing MgSO₄ and PSA (and C18 if necessary).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract:

    • Take the supernatant and filter it through a 0.22 µm filter into a GC vial.

    • The sample is now ready for GC-MS/MS analysis.

Visualization

TroubleshootingWorkflow start Problem with this compound Analysis peak_shape Poor Peak Shape? start->peak_shape Identify Issue sensitivity Low/No Signal? start->sensitivity matrix_effects Matrix Effects (Suppression/Enhancement)? start->matrix_effects reproducibility Poor Reproducibility? start->reproducibility check_active_sites Check for Active Sites (Liner, Column) peak_shape->check_active_sites Yes verify_mrm Verify MRM Transitions sensitivity->verify_mrm Yes enhance_cleanup_me Enhance Sample Cleanup (d-SPE) matrix_effects->enhance_cleanup_me Yes check_carryover Check for Carryover (Wash Sequence, Blanks) reproducibility->check_carryover Yes check_column_install Verify Column Installation check_active_sites->check_column_install check_temp Optimize Temperatures (Injector, Transfer Line) check_column_install->check_temp improve_cleanup Enhance Sample Cleanup check_temp->improve_cleanup solution Problem Resolved improve_cleanup->solution optimize_ce Optimize Collision Energy verify_mrm->optimize_ce clean_source Clean Ion Source optimize_ce->clean_source check_injector Check Injector (Septum, Liner, Syringe) clean_source->check_injector check_injector->solution use_matrix_matched Use Matrix-Matched Calibration enhance_cleanup_me->use_matrix_matched use_sil_is Use Isotope-Labeled Internal Standard use_matrix_matched->use_sil_is use_sil_is->solution instrument_performance Monitor Instrument Performance (Tune, QC) check_carryover->instrument_performance sample_prep_consistency Ensure Sample Prep Consistency instrument_performance->sample_prep_consistency sample_prep_consistency->solution

References

Quinoxyfen Resistance Management: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting quinoxyfen spray programs to delay the onset of fungicide resistance.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing reduced efficacy of this compound in our experiments, even at recommended concentrations. Could this be due to resistance?

A1: Yes, reduced efficacy is a primary indicator of potential resistance. Fungal populations can develop resistance to fungicides over time, especially with repeated applications of the same mode of action.[1][2] It is crucial to first rule out other factors such as improper application technique, incorrect dosage, or extreme disease pressure. If these are ruled out, it is highly advisable to perform a fungicide sensitivity assay to confirm resistance.

Q2: How can we definitively confirm this compound resistance in our fungal isolates?

A2: Confirmation of resistance requires a laboratory-based fungicide sensitivity assay.[3][4] This typically involves comparing the growth of your fungal isolates on media amended with varying concentrations of this compound to the growth of a known sensitive or "wild-type" isolate. The output of this assay is often an EC50 value (the effective concentration that inhibits 50% of fungal growth), which can be compared to baseline sensitivity data. A significant increase in the EC50 value of your isolate compared to the baseline indicates resistance.

Q3: We have confirmed this compound resistance. What are the immediate next steps for our spray program?

A3: Immediately cease the use of this compound as a standalone treatment. The primary strategy to manage existing resistance is to switch to a fungicide with a different mode of action. This compound is in FRAC (Fungicide Resistance Action Committee) Group 13.[5] You should select a fungicide from a different FRAC group. Additionally, implementing an integrated pest management (IPM) program that includes non-chemical control methods is essential to reduce disease pressure and reliance on fungicides.

Q4: What is the recommended strategy for incorporating this compound into a spray program to proactively delay resistance?

A4: To delay resistance, it is critical to use this compound strategically. The following practices are recommended:

  • Rotation: Never apply this compound consecutively. Always rotate with fungicides from different FRAC groups.[2]

  • Mixtures: When appropriate, tank-mix this compound with a fungicide from a different FRAC group that is effective against the target pathogen.

  • Limit Applications: Adhere to the recommended maximum number of applications per season for this compound and other fungicides in the same FRAC group.

  • Preventative Application: Apply this compound preventatively, before the establishment of the disease, to keep the fungal population low.

  • Use Recommended Rates: Always use the manufacturer's recommended application rates. Using lower rates can contribute to the selection of resistant individuals.

Q5: Is there cross-resistance between this compound and other fungicides?

A5: Cross-resistance has been reported between this compound and other fungicides within the same FRAC group (Group 13), such as proquinazid.[5] Therefore, it is crucial to manage these fungicides as a single group for resistance management purposes.

Quantitative Data on this compound Resistance

The following table summarizes the effective concentration required to inhibit 50% of fungal growth (EC50) for both sensitive and resistant isolates of Podosphaera xanthii, the causal agent of cucurbit powdery mildew. This data illustrates the significant shift in sensitivity that occurs with the development of resistance.

Fungal Isolate StatusEC50 (mg/L of formulated product)Resistance Factor (RF)
Sensitive< 0.54-
Highly Resistant> 1000> 1840

Note: The Resistance Factor (RF) is calculated by dividing the mean EC50 value of the resistant population by the mean EC50 value of the sensitive population.[3] A higher RF indicates a greater level of resistance.

Experimental Protocols

Protocol: In Vitro Fungicide Sensitivity Assay for this compound

This protocol outlines a method for determining the EC50 value of a fungal isolate for this compound using an agar dilution assay.

1. Materials:

  • Pure culture of the fungal isolate to be tested

  • Known this compound-sensitive isolate (as a control)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Technical grade this compound

  • Sterile distilled water

  • Sterile petri dishes (90 mm)

  • Micropipettes and sterile tips

  • Incubator

  • Ruler or calipers

2. Preparation of Fungicide Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or ethanol) at a high concentration (e.g., 10,000 mg/L).

  • Perform serial dilutions of the stock solution to create a range of concentrations to be tested (e.g., 0.01, 0.1, 1, 10, 100, 1000 mg/L).

3. Media Preparation:

  • Prepare the growth medium (e.g., PDA) according to the manufacturer's instructions and autoclave.

  • Allow the medium to cool to approximately 45-50°C in a water bath.

  • Add the appropriate volume of each this compound dilution to individual flasks of molten agar to achieve the desired final concentrations. Also, prepare a control set of plates with the solvent alone and a set with no amendments.

  • Pour the amended media into sterile petri dishes and allow them to solidify.

4. Inoculation:

  • From an actively growing culture of the fungal isolate, take a mycelial plug (e.g., 5 mm diameter) from the edge of the colony.

  • Place the mycelial plug, mycelium-side down, in the center of each this compound-amended and control plate.

  • Use a separate, sterile tool for each isolate.

5. Incubation:

  • Incubate the plates at the optimal temperature for the growth of the fungal species in the dark.

  • Incubation time will vary depending on the fungus but is typically 5-7 days or until the colony in the control plate has reached a suitable size for measurement.

6. Data Collection and Analysis:

  • Measure the diameter of the fungal colony in two perpendicular directions for each plate and calculate the average diameter.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control using the following formula:

    • % Inhibition = ((Diameter of Control - Diameter of Treatment) / Diameter of Control) * 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Use statistical software to perform a probit or logistic regression analysis to determine the EC50 value.[6]

Visualizations

Resistance_Management_Workflow start Start: Plan Fungicide Application is_quinoxyfen_planned Is this compound (FRAC 13) Planned? start->is_quinoxyfen_planned check_previous_app Check Previous Application's FRAC Group is_quinoxyfen_planned->check_previous_app Yes rotate Rotate to a Different FRAC Group is_quinoxyfen_planned->rotate No is_group_13 Was Previous Group 13? check_previous_app->is_group_13 is_group_13->rotate Yes apply_this compound Apply this compound (Solo or Tank-Mix) is_group_13->apply_this compound No monitor_efficacy Monitor Disease Control Efficacy rotate->monitor_efficacy apply_this compound->monitor_efficacy is_efficacy_reduced Is Efficacy Reduced? monitor_efficacy->is_efficacy_reduced troubleshoot_application Troubleshoot Application (Rate, Coverage, etc.) is_efficacy_reduced->troubleshoot_application Yes end End: Effective Disease Management is_efficacy_reduced->end No conduct_assay Conduct Fungicide Sensitivity Assay troubleshoot_application->conduct_assay is_resistance_confirmed Resistance Confirmed? conduct_assay->is_resistance_confirmed stop_this compound Stop Using FRAC 13 Fungicides is_resistance_confirmed->stop_this compound Yes implement_ipm Implement/Enhance IPM Strategies is_resistance_confirmed->implement_ipm No, review program stop_this compound->implement_ipm implement_ipm->end Fungicide_Sensitivity_Assay_Workflow start Start: Isolate Fungus prepare_stock Prepare this compound Stock & Serial Dilutions start->prepare_stock prepare_media Prepare Growth Media Amended with this compound Concentrations prepare_stock->prepare_media inoculate_plates Inoculate Plates with Fungal Plugs prepare_media->inoculate_plates incubate Incubate Plates under Optimal Conditions inoculate_plates->incubate measure_growth Measure Colony Diameter incubate->measure_growth calculate_inhibition Calculate Percent Growth Inhibition measure_growth->calculate_inhibition plot_data Plot % Inhibition vs. Log(Concentration) calculate_inhibition->plot_data determine_ec50 Determine EC50 using Regression Analysis plot_data->determine_ec50 compare_baseline Compare EC50 to Baseline/Sensitive Isolate determine_ec50->compare_baseline resistance_confirmed Resistance Confirmed compare_baseline->resistance_confirmed EC50 Significantly Higher sensitive Isolate is Sensitive compare_baseline->sensitive EC50 Similar end End: Report Findings resistance_confirmed->end sensitive->end

References

Validation & Comparative

Quinoxyfen vs. Myclobutanil: A Comparative Guide to Grape Powdery Mildew Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used fungicides, quinoxyfen and myclobutanil, for the management of grape powdery mildew, caused by the obligate biotrophic ascomycete Erysiphe necator. This document synthesizes experimental data on their efficacy, mechanisms of action, resistance profiles, and the methodologies employed in their evaluation.

Mechanisms of Action

This compound and myclobutanil employ distinct biochemical strategies to inhibit the growth of Erysiphe necator. Understanding these different modes of action is crucial for developing effective and sustainable disease management programs.

This compound , a quinoline fungicide (FRAC Group 13), acts as a signal transduction inhibitor.[1] While its precise molecular target is not fully elucidated, it is known to interfere with the early stages of fungal development, including germination and pre-infection development.[2] Gene-expression analysis suggests that this compound and another quinoline fungicide, proquinazid, may have different molecular targets despite both affecting signal transduction.[3]

Myclobutanil , a triazole fungicide, belongs to the De-Methylation Inhibitors (DMI) group (FRAC Group 3).[4] It functions as a steroid biosynthesis inhibitor, specifically targeting the C14-demethylase enzyme (CYP51) involved in ergosterol production.[5][6] Ergosterol is a vital component of fungal cell membranes, and its inhibition disrupts membrane integrity and function, ultimately leading to fungal cell death.[5]

cluster_this compound This compound cluster_myclobutanil Myclobutanil q_start This compound Application q_target Signal Transduction Pathway (G-proteins) q_start->q_target Interference q_effect Inhibition of Appressorium Formation & Germination q_target->q_effect Disruption m_start Myclobutanil Application m_target CYP51 Enzyme (14α-demethylase) m_start->m_target Inhibition m_pathway Ergosterol Biosynthesis m_target->m_pathway Blocks m_effect Disruption of Fungal Cell Membrane m_pathway->m_effect

Figure 1: Simplified signaling pathways illustrating the distinct mechanisms of action of this compound and myclobutanil against Erysiphe necator.

Comparative Efficacy: Field and Laboratory Studies

Numerous studies have evaluated the efficacy of this compound and myclobutanil in controlling grape powdery mildew. The following tables summarize key quantitative data from field trials, providing a comparative overview of their performance.

Table 1: Efficacy of this compound vs. Myclobutanil in Field Trials

YearLocationCultivarTreatmentApplication TimingDisease Severity (% control vs. untreated)Foliar Disease Incidence (% control vs. untreated)Citation
2014Virginia, USANot SpecifiedThis compoundNot Specified99% (cluster)92% (foliar)[7]
2014Virginia, USANot SpecifiedMyclobutanil/Boscalid RotationNot Specified89-94% (cluster)96-100% (foliar)[7]
2015Virginia, USAPinot noirThis compound3 applications84% (cluster)60% (foliar, late season)[7][8]
2015Virginia, USAPinot noirMyclobutanil/Boscalid + Sulfur3 applications90% (cluster)97-98% (foliar, late season)[7][8]
2016Virginia, USANot SpecifiedThis compound (2 early applications) + Myclobutanil/Boscalid + SulfurBloom and 2 weeks laterGood and statistically indistinguishable from other treatmentsSlightly better than 4 this compound applications[8][9]
2016Virginia, USANot SpecifiedThis compound (4 applications)Not SpecifiedGood and statistically indistinguishable from other treatmentsSlightly less effective than the 2 early application rotation[8][9]

Key Observations:

  • Both this compound and myclobutanil have demonstrated effective control of grape powdery mildew.[7][8]

  • In some trials, this compound provided excellent control of powdery mildew on grape clusters, comparable or even superior to myclobutanil-based programs.[7]

  • However, the efficacy of this compound against foliar infection, particularly late in the season, was sometimes weaker compared to myclobutanil-containing treatments.[7][8]

  • The timing of application appears to be a critical factor, with early-season applications of this compound showing strong performance.[8][9]

Resistance Profile

The development of fungicide resistance in Erysiphe necator populations is a significant concern for sustainable disease management.

This compound Resistance: Isolates of E. necator with reduced sensitivity to this compound have been detected in both Europe and the United States.[7][10] In a Virginia vineyard, the frequency of this compound lab resistance (QLR) was found to be as high as 65% in 2014, declining to 46% by 2016 in vines not treated with this compound.[7][9] Despite the presence of resistant isolates, this compound often continued to provide effective disease control in the field, a phenomenon that requires further research.[7][9] Cross-resistance between this compound and proquinazid has been reported in E. necator.[1]

Myclobutanil Resistance: Resistance to DMI fungicides, including myclobutanil, is a well-documented issue.[11][12] Studies in Virginia have shown that many E. necator isolates exhibit reduced sensitivity to myclobutanil, with a high median resistance factor.[11][12][13] The Y136F mutation in the CYP51 gene is associated with DMI resistance in E. necator.[13][14] Cross-resistance among different DMI fungicides is common.[10][11]

Experimental Protocols

The following sections detail the methodologies used in the cited studies to evaluate the efficacy of this compound and myclobutanil.

Field Trial Design and Execution

A common experimental design for evaluating fungicides for grape powdery mildew control is the randomized complete block design.[15][16][17]

cluster_setup Experimental Setup cluster_application Fungicide Application cluster_assessment Disease Assessment vineyard Select Vineyard (e.g., Chardonnay, Pinot noir) design Randomized Complete Block Design vineyard->design plots Define Experimental Plots (e.g., 2 vines per plot) design->plots replicates Replicate Treatments (e.g., 4-5 times) plots->replicates treatments Prepare Fungicide Treatments (this compound, Myclobutanil, Control) application Apply Treatments at Predetermined Intervals (e.g., 7-21 days) treatments->application equipment Use Standardized Equipment (e.g., backpack mist blower) application->equipment timing Assess Disease at Key Growth Stages incidence Calculate Disease Incidence (% of infected leaves/clusters) timing->incidence severity Rate Disease Severity (e.g., using a 0-5 scale) timing->severity analysis Statistical Analysis (e.g., ANOVA) incidence->analysis severity->analysis

Figure 2: A generalized workflow for conducting field trials to evaluate fungicide efficacy against grape powdery mildew.

  • Experimental Unit: Typically consists of a small number of adjacent vines (e.g., 2 vines).[17][18]

  • Treatments: Include an unsprayed control, and various fungicide programs.[18]

  • Application: Fungicides are applied at specified intervals (e.g., 7, 14, or 21 days) using equipment such as backpack mist blowers to ensure thorough coverage.[15][17]

  • Disease Assessment: Disease incidence (percentage of infected leaves or clusters) and severity (area of tissue affected) are evaluated at key time points during the growing season.[15][19] A common method for assessing severity is using a standardized rating scale (e.g., 0-5).[19]

  • Data Analysis: Statistical methods, such as Analysis of Variance (ANOVA), are used to compare the performance of different treatments.[18]

Laboratory Bioassays (Leaf Disc Assay)

Leaf disc assays are frequently used to determine the sensitivity of Erysiphe necator isolates to fungicides in a controlled laboratory setting.[2][11][13]

  • Leaf Disc Preparation: Healthy, young grape leaves are collected and surface-sterilized. Discs of a uniform size are then punched from the leaves and placed on a supportive medium (e.g., water agar) in petri dishes.

  • Fungicide Application: The leaf discs are treated with a range of fungicide concentrations.

  • Inoculation: The treated leaf discs are inoculated with a suspension of E. necator conidia.

  • Incubation: The inoculated discs are incubated under controlled conditions (temperature, light) to allow for fungal growth.

  • Assessment: After a set incubation period, the growth of the powdery mildew fungus on the leaf discs is assessed, often by measuring the percentage of the disc area covered by mycelium.

  • Data Analysis: The effective concentration that inhibits 50% of fungal growth (EC50) is calculated to determine the sensitivity of the isolate to the fungicide.[7]

Conclusion

Both this compound and myclobutanil are valuable tools for the management of grape powdery mildew. Myclobutanil, a DMI fungicide, has a long history of effective use but is prone to resistance development. This compound, with its distinct mode of action, provides an excellent rotational partner to mitigate resistance risk. However, its performance against foliar infections may vary, and the emergence of resistant isolates necessitates careful monitoring.

For researchers and drug development professionals, the continued investigation into the precise molecular target of this compound and the mechanisms underlying field performance in the presence of resistant isolates are key areas for future research. Furthermore, the development of novel fungicides with new modes of action remains a critical priority for the long-term sustainable management of this economically important disease.

References

Cross-Resistance Analysis of Quinoxyfen and Proquinazid in Powdery Mildew Fungi: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This guide provides a comprehensive comparison of the cross-resistance relationship between two key fungicides, quinoxyfen and proquinazid, used for the management of powdery mildew diseases. Both fungicides belong to the FRAC (Fungicide Resistance Action Committee) Group 13, classified as azanaphthalenes, and share a common mode of action by interfering with fungal signal transduction pathways essential for appressorium formation. This document synthesizes experimental data on their efficacy, cross-resistance patterns, and the underlying molecular mechanisms. Detailed experimental protocols for assessing fungicide sensitivity and resistance are provided, along with visual diagrams of the pertinent signaling pathways and experimental workflows to support researchers, scientists, and professionals in the field of drug development and plant pathology.

Introduction

Powdery mildew, caused by various species of fungi in the order Erysiphales, poses a significant threat to a wide range of agricultural crops worldwide. Chemical control remains a primary strategy for managing this disease, with quinoline fungicides such as this compound and proquinazid being effective options. These fungicides disrupt the early stages of infection by inhibiting the formation of the appressorium, a specialized structure required for host penetration.[1]

This compound and proquinazid are both categorized under FRAC Group 13, indicating a shared target site or mechanism of action.[2] Consequently, the development of resistance to one of these fungicides can confer resistance to the other, a phenomenon known as cross-resistance. Understanding the dynamics of cross-resistance is crucial for developing sustainable disease management strategies and mitigating the evolution of fungicide-resistant pathogen populations.[1] This guide presents a detailed analysis of the cross-resistance between this compound and proquinazid, supported by experimental data and methodologies.

Quantitative Data on Cross-Resistance

Studies have demonstrated a positive correlation in the sensitivity of powdery mildew fungi to this compound and proquinazid, indicating the presence of cross-resistance. The following tables summarize key quantitative data from published research on Blumeria graminis f. sp. tritici (wheat powdery mildew) and Erysiphe necator (grapevine powdery mildew).

Table 1: In Vitro Sensitivity (EC50 values) of Blumeria graminis f. sp. tritici to Proquinazid and this compound

FungicideEC50 Range (mg/L)Number of IsolatesReference
Proquinazid0.000078 - 0.0251[3]
This compoundNot explicitly stated in the same study for all 51 isolates, but a positive correlation (r = 0.617) with proquinazid sensitivity was found.51[3]

Table 2: In Vitro Sensitivity (EC50 values) of Erysiphe necator to Proquinazid and this compound

FungicideEC50 Range (mg/L)Number of IsolatesReference
Proquinazid0.001 - 0.365[3]
This compoundNot explicitly stated in the same study for all 65 isolates, but a strong positive correlation (r = 0.874) with proquinazid sensitivity was observed.65[3]

Table 3: Baseline Sensitivity of Powdery Mildew Fungi to this compound

Fungal SpeciesEC50 / ED50 Range (mg/L)NotesReference(s)
Blumeria graminis<0.001 - 0.16Baseline sensitivity before widespread commercial use.[4]
Erysiphe necator0.008 - 2.6Baseline sensitivity.[4]
Erysiphe necatorup to nearly 100High resistance observed in some European field isolates.[4]

Experimental Protocols

Accurate assessment of fungicide resistance is fundamental to understanding and managing its evolution. The following are detailed protocols for two common bioassays used to determine the sensitivity of powdery mildew fungi to this compound and proquinazid.

Leaf Disc Bioassay for Fungicide Sensitivity

This method assesses the ability of a fungal isolate to grow on leaf tissue treated with a fungicide.

Materials:

  • Healthy, young, susceptible host plant leaves (e.g., wheat, barley, or grape)

  • Fungicides (this compound, proquinazid) and appropriate solvents (e.g., acetone or ethanol)

  • Sterile distilled water

  • Petri dishes (90 mm)

  • Water agar (1-1.5%)

  • Cork borer or biopsy punch (10-15 mm diameter)

  • Micropipettes

  • Stereomicroscope

  • Incubation chamber with controlled light and temperature

Procedure:

  • Preparation of Fungicide Solutions: Prepare stock solutions of this compound and proquinazid in a suitable solvent. Create a dilution series of each fungicide in sterile distilled water to achieve the desired test concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, 100 mg/L). Include a solvent-only control.

  • Leaf Disc Preparation: Detach healthy young leaves from the host plant. Use a cork borer to cut discs of a uniform size.

  • Fungicide Treatment: Float the leaf discs, adaxial (upper) side up, on the surface of the different fungicide solutions in petri dishes for a defined period (e.g., 24 hours). Ensure complete contact of the disc with the solution. For the control, float leaf discs on the solvent-water solution.

  • Inoculation: After the treatment period, transfer the leaf discs to fresh petri dishes containing water agar, with the adaxial side facing up. Inoculate the center of each leaf disc with fresh conidia from a single-spore isolate of the powdery mildew fungus using a fine brush or by gently tapping an infected leaf over the discs.

  • Incubation: Seal the petri dishes with parafilm and incubate them in a controlled environment chamber (e.g., 20-22°C with a 12-hour photoperiod) for 7-14 days.

  • Assessment: After the incubation period, examine the leaf discs under a stereomicroscope. Assess the percentage of the leaf disc area covered by mycelial growth and sporulation for each fungicide concentration.

  • Data Analysis: Calculate the EC50 value (the effective concentration that inhibits 50% of fungal growth compared to the control) for each isolate and fungicide using probit or log-logistic regression analysis.

Spore Germination Assay

This assay determines the effect of fungicides on the germination of fungal spores.

Materials:

  • Freshly collected powdery mildew conidia

  • Fungicide solutions at various concentrations

  • Sterile distilled water

  • Glass microscope slides or multi-well plates

  • Micropipettes

  • Humid chamber (e.g., a petri dish with moist filter paper)

  • Compound microscope

Procedure:

  • Spore Suspension Preparation: Gently brush fresh conidia from an infected leaf into a small volume of sterile distilled water containing a wetting agent (e.g., 0.01% Tween 20) to create a spore suspension. Determine the spore concentration using a hemocytometer and adjust to a standardized concentration (e.g., 1 x 10^5 spores/mL).

  • Fungicide Treatment: On a glass slide or in the wells of a microtiter plate, mix a small volume of the spore suspension with an equal volume of the desired fungicide concentration. Include a control with sterile distilled water instead of the fungicide solution.

  • Incubation: Place the slides in a humid chamber to prevent drying and incubate at a suitable temperature (e.g., 20-22°C) in the dark for 6-24 hours.

  • Assessment: After incubation, place a drop of a lactophenol cotton blue solution on the slide to stop germination and stain the spores. Examine at least 100 spores per replicate under a compound microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Data Analysis: Calculate the percentage of spore germination for each fungicide concentration. Determine the EC50 value for germination inhibition using appropriate statistical software.

Visualizing Experimental and Biological Pathways

To better understand the processes involved in cross-resistance analysis and the mode of action of this compound and proquinazid, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_collection Isolate Collection and Maintenance cluster_bioassay Fungicide Bioassays cluster_analysis Data Collection and Analysis A Collect Powdery Mildew Infected Plant Samples B Isolate Single Spores A->B C Establish and Maintain Pure Cultures B->C D Prepare Fungicide Dilution Series (this compound & Proquinazid) C->D E Perform Leaf Disc or Spore Germination Assays D->E F Incubate under Controlled Conditions E->F G Assess Fungal Growth or Spore Germination F->G H Calculate EC50 Values G->H I Determine Resistance Factors (RF) H->I J Statistical Analysis of Cross-Resistance (Correlation) I->J

Caption: Experimental workflow for cross-resistance analysis.

signaling_pathway cluster_surface Host Surface Recognition cluster_transduction Signal Transduction Cascades cluster_inhibition Fungicide Inhibition cluster_output Cellular Response Spore Conidium Surface_Signal Host Surface Cues (Hydrophobicity, Hardness) Spore->Surface_Signal MAPK MAPK Pathway (e.g., Pmk1) Surface_Signal->MAPK cAMP cAMP-PKA Pathway Surface_Signal->cAMP Appressorium Appressorium Formation MAPK->Appressorium cAMP->Appressorium Inhibition This compound & Proquinazid (FRAC 13) Inhibition->MAPK Inhibition->cAMP Penetration Host Penetration Appressorium->Penetration

Caption: Fungal signaling pathways for appressorium formation and the target of this compound and proquinazid.

Discussion and Conclusion

The available data strongly support the existence of cross-resistance between this compound and proquinazid in major powdery mildew species. The positive correlations observed in sensitivity assays for both B. graminis f. sp. tritici and E. necator suggest that a resistance mechanism effective against one fungicide is likely to confer resistance to the other.[3] This has significant implications for disease management, as the sequential or rotational use of these two fungicides may not be an effective resistance management strategy.

Both this compound and proquinazid target signal transduction pathways that are crucial for the fungus to recognize the host surface and initiate the formation of an appressorium.[5][6] While their exact molecular targets within these complex pathways may have some differences, the overlap in their mode of action is sufficient to result in cross-resistance.[7] The development of resistance is likely a quantitative trait, involving modifications in multiple genes, which can lead to a gradual decrease in fungicide efficacy in the field.[1][7]

For researchers and drug development professionals, the study of cross-resistance between this compound and proquinazid provides a valuable model for understanding the evolution of resistance to signal transduction-inhibiting fungicides. Future research should focus on elucidating the specific molecular basis of resistance to this chemical group, which could aid in the design of new fungicides that are less prone to resistance or that can overcome existing resistance mechanisms. Furthermore, the development of rapid molecular diagnostics for detecting resistance alleles would be a valuable tool for guiding fungicide use in the field.

References

A Comparative Guide to the Quantification of Quinoxyfen: Validating the HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of quinoxyfen, a widely used fungicide, is critical for ensuring product efficacy, safety, and regulatory compliance. This guide provides a detailed comparison of the validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against other analytical techniques for this compound quantification, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection stands as a robust and widely adopted method for the quantification of this compound in various matrices. Its popularity stems from a combination of sensitivity, specificity, and accessibility. This guide will delve into the validation of the HPLC-UV method and compare its performance with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

A validated HPLC-UV method for this compound determination is detailed below, providing a procedural foundation for accurate and reproducible analysis.

Sample Preparation:

The sample preparation protocol is crucial for removing interfering matrix components and concentrating the analyte. A common procedure involves the following steps:

  • Extraction: this compound residues are typically extracted from the sample matrix (e.g., plant tissues, soil, water) using an organic solvent. A common choice is acidic acetonitrile.[1]

  • Partitioning: Following extraction, a partitioning step is often employed. An aliquot of the extract is mixed with a sodium bicarbonate solution, and this compound is then partitioned into an immiscible organic solvent like hexane.[1]

  • Cleanup: Solid Phase Extraction (SPE) is a frequently used cleanup technique to further purify the sample. An aminopropyl (NH2) SPE cartridge can be conditioned and used to remove polar interferences.[2] For certain complex matrices, such as animal tissues, an additional cleanup step using Gel Permeation Chromatography (GPC) may be necessary prior to SPE.[2]

  • Reconstitution: The purified extract is then evaporated to dryness and reconstituted in a suitable solvent, such as a mixture of 0.1% corn oil in trimethylpentane (TMP) or the mobile phase used for HPLC analysis.[1]

HPLC-UV Analysis:

The instrumental analysis is performed using a High-Performance Liquid Chromatography system equipped with a UV detector.

  • Chromatographic Column: A reverse-phase column, such as a C18 column, is commonly used for the separation of this compound.

  • Mobile Phase: The mobile phase composition will depend on the specific column and desired separation. A typical mobile phase might consist of a mixture of methanol and water or acetonitrile and water.

  • Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.

  • UV Detection: The UV detector is set to a wavelength where this compound exhibits maximum absorbance, which is crucial for achieving high sensitivity.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to a calibration curve constructed from standards of known concentrations.

Method Validation and Performance Comparison

Method validation is essential to ensure that the analytical method is suitable for its intended purpose. The key validation parameters for this compound quantification using HPLC-UV and a comparison with other methods are summarized below.

Parameter HPLC-UV GC-MSD LC-MS/MS
Linearity (Concentration Range) 0.050 - 50.0 mg/L[2]--
Accuracy (Recovery) 82% - 96%[2]--
Precision (RSD) 3.2% - 11.8%[2]--
Limit of Detection (LOD) 0.010 mg/kg[2]--
Limit of Quantification (LOQ) ---

Data for GC-MSD and LC-MS/MS are not explicitly detailed in the provided search results but are generally known to offer high sensitivity and specificity.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the comparative aspects of the analytical methods, the following diagrams are provided.

HPLC-UV Method Validation Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_validation Method Validation Extraction Extraction Partitioning Partitioning Extraction->Partitioning Acetonitrile Hexane Cleanup (SPE) Cleanup (SPE) Partitioning->Cleanup (SPE) NH2 Cartridge Reconstitution Reconstitution Cleanup (SPE)->Reconstitution Mobile Phase Injection Injection Reconstitution->Injection Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation C18 Column UV Detection UV Detection Chromatographic Separation->UV Detection Absorbance Quantification Quantification UV Detection->Quantification Peak Area vs. Calibration Curve Linearity Linearity Quantification->Linearity Accuracy Accuracy Quantification->Accuracy Precision Precision Quantification->Precision LOD/LOQ LOD/LOQ Quantification->LOD/LOQ

Caption: Workflow for the validation of an HPLC-UV method for this compound quantification.

Comparison of Analytical Methods HPLC-UV HPLC-UV Good Sensitivity Wide Availability Cost-Effective GC-MSD GC-MSD High Specificity Good for Volatile Compounds Requires Derivatization for some analytes LC-MS/MS LC-MS/MS Very High Sensitivity High Specificity Higher Cost and Complexity This compound Quantification This compound Quantification This compound Quantification->HPLC-UV Commonly Used This compound Quantification->GC-MSD Alternative This compound Quantification->LC-MS/MS High Sensitivity Alternative

Caption: Comparison of key features of analytical methods for this compound quantification.

References

A Comparative Analysis of Quinoxyfen and Strobilurin Fungicides for Effective Disease Management

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review for researchers and agricultural scientists on the performance, mechanisms, and experimental evaluation of two pivotal fungicide classes.

In the ongoing battle against fungal pathogens that threaten global crop production, quinoxyfen and strobilurin fungicides represent two distinct and powerful classes of chemical control. While both offer effective solutions for disease management, they differ significantly in their mode of action, spectrum of activity, and resistance profiles. This guide provides a detailed comparative study of this compound and strobilurins, supported by experimental data, to inform targeted and sustainable disease control strategies.

At a Glance: Key Differences

FeatureThis compoundStrobilurins (QoI Fungicides)
FRAC Group 1311
Mode of Action Disrupts G-protein signaling pathways, interfering with early fungal development (spore germination and appressorium formation).[1]Inhibit mitochondrial respiration by blocking the Quinone outside (Qo) site in the cytochrome bc1 complex, preventing ATP synthesis.[2][3][4]
Spectrum of Activity Primarily targets powdery mildew species.[5][6]Broad-spectrum, effective against Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes (e.g., powdery mildews, downy mildews, rusts, leaf spots).[7]
Resistance Risk Medium risk; resistance has been documented in some powdery mildew populations.[6][8]High risk; resistance can develop from a single point mutation (G143A) in the cytochrome b gene, leading to cross-resistance among all strobilurins.[9]
Cross-Resistance No cross-resistance with strobilurins or other fungicide classes.High level of cross-resistance within the strobilurin group.

Performance Data: A Quantitative Comparison

The efficacy of fungicides is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of a fungicide that inhibits 50% of a fungal population's growth. Lower EC50 values indicate higher efficacy. Field trials provide practical validation of a fungicide's performance under real-world conditions.

Table 1: In Vitro Efficacy (EC50) Against Powdery Mildew
FungicidePathogenCropMean EC50 (mg/L)Reference
This compoundPodosphaera xanthiiPumpkin>60 (for resistant isolates)[8]
TrifloxystrobinErysiphe necatorGrapevine12.8 µg/L[10]
AzoxystrobinSclerotinia sclerotiorumRapeseed2.73 ppm[11]
PicoxystrobinSclerotinia sclerotiorumRapeseed3.12 ppm[11]

Note: EC50 values can vary significantly based on the specific fungal isolate and its resistance profile.

Table 2: Field Trial Efficacy for Powdery Mildew Control
CropFungicide(s)Disease Reduction (%)Key FindingsReference
CantaloupeThis compound98.1Provided excellent control, comparable to other top-performing fungicides.[12]
Trifloxystrobin83.9Effective, but less so than this compound in this study.[12]
Pyraclostrobin76.4[12]
Azoxystrobin57.4[12]
GrapevineThis compoundSimilar to or slightly less than myclobutanil and boscalidProvided good control even in a vineyard with isolates showing reduced sensitivity in lab tests.[4]
WheatThis compoundGood controlA permit has been issued for its use in wheat for powdery mildew control.[13][14]
Azoxystrobin (Group 11)Increased frequency of resistance mutationApplication of QoI fungicides increased the frequency of the G143A resistance mutation.[13]

Experimental Protocols

The following outlines a general methodology for a comparative field evaluation of this compound and a strobilurin fungicide (e.g., azoxystrobin) for the control of grapevine powdery mildew (Erysiphe necator).

Objective

To compare the field efficacy of this compound and azoxystrobin in controlling grapevine powdery mildew and their impact on disease incidence and severity.

Materials
  • Commercial formulations of this compound and azoxystrobin.

  • A vineyard with a history of powdery mildew, using a susceptible grape variety (e.g., Chardonnay).

  • Standard vineyard spraying equipment.

  • Disease assessment tools (e.g., rating scales for disease severity).

Experimental Design
  • Layout: The trial is set up in a randomized complete block design with multiple replicates (typically 4-5) for each treatment to ensure statistical validity.[15]

  • Treatments:

    • Untreated control.

    • This compound applied at the recommended label rate.

    • Azoxystrobin applied at the recommended label rate.

    • A rotational program of this compound and azoxystrobin.

  • Application: Fungicides are applied at regular intervals (e.g., 14-21 days) starting from the early stages of grape development, before the onset of visible disease symptoms.[15]

Data Collection and Analysis
  • Disease Incidence: The percentage of leaves or clusters showing any powdery mildew symptoms is recorded for a set number of samples per plot at multiple time points during the growing season.

  • Disease Severity: The area of leaf or cluster surface covered by powdery mildew is estimated using a standardized rating scale.

  • Data Analysis: The collected data is subjected to analysis of variance (ANOVA) to determine statistically significant differences between the treatments.

A generalized workflow for such a comparative study is illustrated in the diagram below.

G cluster_setup Experimental Setup cluster_treatment Fungicide Application cluster_data Data Collection & Analysis cluster_results Outcome start Trial Design (Randomized Block) plot Plot Establishment (Susceptible Grape Variety) start->plot prep Fungicide Preparation (this compound & Strobilurin) plot->prep spray Scheduled Spraying (e.g., 14-day intervals) prep->spray assess Disease Assessment (Incidence & Severity) spray->assess Multiple time points analysis Statistical Analysis (ANOVA) assess->analysis end Efficacy Comparison & Conclusion analysis->end

Fig. 1: Experimental workflow for a comparative fungicide field trial.

Signaling Pathways and Mechanisms of Action

The fundamental difference between this compound and strobilurins lies in their molecular targets within the fungal cell.

This compound: Disruption of G-Protein Signaling

This compound's mode of action is the disruption of signal transduction pathways that are critical for the early stages of fungal development.[1] It is believed to interfere with G-protein signaling, which is essential for a fungus to recognize the host surface and initiate the formation of an appressorium, the structure used to penetrate the host plant's cells.[4] By disrupting this signaling cascade, this compound effectively prevents the fungus from establishing an infection.

G spore Fungal Spore host Host Plant Surface spore->host Contact g_protein G-Protein Signaling host->g_protein Signal Recognition appressorium Appressorium Formation g_protein->appressorium infection Infection appressorium->infection This compound This compound This compound->g_protein Disrupts

Fig. 2: this compound's disruption of the fungal infection signaling pathway.
Strobilurins: Inhibition of Mitochondrial Respiration

Strobilurins, also known as QoI (Quinone outside Inhibitor) fungicides, target the powerhouse of the fungal cell: the mitochondria.[2][3] Specifically, they bind to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[4] This binding blocks the transfer of electrons, which is a crucial step in the production of adenosine triphosphate (ATP), the cell's primary energy currency.[3] Without an adequate supply of ATP, the fungal cell cannot carry out essential metabolic processes and ultimately dies.

G cluster_mito Mitochondrial Electron Transport Chain complex_i Complex I q Coenzyme Q complex_i->q complex_ii Complex II complex_ii->q complex_iii Complex III (Cytochrome bc1) q->complex_iii cytochrome_c Cytochrome c complex_iii->cytochrome_c complex_iv Complex IV cytochrome_c->complex_iv atp_synthase ATP Synthase complex_iv->atp_synthase atp ATP (Energy) atp_synthase->atp strobilurin Strobilurin (QoI) strobilurin->complex_iii Inhibits

Fig. 3: Strobilurins' inhibition of the mitochondrial respiratory chain.

Conclusion and Recommendations

Both this compound and strobilurin fungicides are valuable tools in the management of fungal diseases. This compound offers a highly specific and effective solution for powdery mildew control with a different mode of action that is beneficial for resistance management programs. Strobilurins provide broad-spectrum control against a wide range of pathogens but must be used judiciously due to the high risk of resistance development.

For researchers and drug development professionals, understanding these distinct mechanisms of action is crucial for designing new fungicides and developing integrated pest management strategies that are both effective and sustainable. The key to long-term success lies in the strategic rotation and mixture of fungicides with different FRAC group classifications to delay the onset of resistance and preserve the efficacy of these vital agricultural tools. Further research into synergistic combinations and the development of novel modes of action will continue to be paramount in the face of evolving pathogen populations.

References

Quinoxyfen in Rotation: A Comparative Guide to Fungicide Efficacy for Powdery Mildew Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quinoxyfen's performance in rotation with other fungicide classes for the effective management of powdery mildew. The data presented is synthesized from multiple field studies, offering insights into optimal rotation strategies to enhance disease control and manage fungicide resistance.

Comparative Efficacy of this compound and Rotation Programs

This compound, a Group 13 fungicide, has demonstrated high efficacy in controlling powdery mildew across various crops. Its unique mode of action, which involves the disruption of fungal signal transduction, makes it a valuable tool in resistance management programs.

Field trials have consistently shown that rotation programs incorporating this compound with fungicides from different FRAC (Fungicide Resistance Action Committee) groups can provide superior and more sustainable disease control compared to standalone applications.

Table 1: Efficacy of this compound and Other Fungicides Applied Alone for Powdery Mildew Control on Cantaloupe
Fungicide (Active Ingredient)FRAC GroupMean Disease Severity Reduction (%)
Wettable SulfurM2100
Triflumizole (Procure)3 (DMI)99.3
This compound (Quintec) 13 98.1
Trifloxystrobin (Flint)11 (QoI)83.9
Pyraclostrobin (Cabrio)11 (QoI)76.4
Azoxystrobin (Quadris)11 (QoI)57.4
Thiophanate-methyl (Topsin M)1 (MBC)39.8
Potassium Bicarbonate (Kaligreen)NC31.1
Kresoxim-methyl (Sovran)11 (QoI)30.0
Bacillus subtilis (Serenade)BM0228.6

Data synthesized from field trials conducted in 2008 and 2009.

Table 2: Efficacy of this compound in Rotational Programs for Powdery Mildew Control on Cantaloupe
Fungicide Rotation ProgramMean Disease Severity Reduction (%)
Microthiol Disperss (Sulfur), Procure (Triflumizole), and Quintec (this compound) 97.5 - 100
Quintec or Procure (1st & 3rd applications) rotated with Cabrio, Flint, Kaligreen, Quadris, Serenade, Sovran, or Topsin M (2nd & 4th applications)86.0 - 100
Procure, Streptomyces lydicus (Actinovate), Procure, and Actinovate69.1
Procure, Kaligreen, Procure, and Kaligreen78.7

Data from multiple field trials demonstrating the effectiveness of robust rotation strategies.

Experimental Protocols

The data presented in this guide is based on standardized field trial methodologies designed to evaluate the efficacy of fungicide treatments under natural disease pressure.

Key Experimental Parameters:
  • Experimental Design: Randomized complete block design with four or five replications per treatment.

  • Plot Size: Typically, each plot consists of a single row of plants, approximately 25 feet in length.

  • Crop: Cantaloupe (Cucumis melo) cultivars susceptible to powdery mildew, such as 'Topmark'.

  • Fungicide Application: Fungicides are applied at labeled rates using calibrated sprayers to ensure thorough coverage of plant foliage. Applications are typically initiated before the onset of disease or at the first sign of symptoms and continue at 7- to 14-day intervals.

  • Disease Assessment: Disease severity is evaluated on both upper and lower leaf surfaces. A common method involves randomly selecting 10 mature leaves per plot and rating the percentage of leaf area covered by powdery mildew on a scale of 0 to 5, where:

    • 0 = No powdery mildew

    • 1 = 1-5 colonies

    • 2 = 6-10 colonies

    • 3 = 11-25% of leaf area affected

    • 4 = 26-50% of leaf area affected

    • 5 = >50% of leaf area affected

  • Data Analysis: The collected data is subjected to statistical analysis, typically an analysis of variance (ANOVA), to determine significant differences between treatment means.

Visualizing Mechanisms and Workflows

To better understand the application and underlying principles of this compound in a fungicide rotation program, the following diagrams illustrate its proposed mode of action and a typical experimental workflow.

quinoxyfen_mechanism cluster_fungal_cell Fungal Spore/Hypha Spore Fungal Spore G_Protein G-Protein Spore->G_Protein Germination Cue Signal_Cascade Signal Transduction Cascade G_Protein->Signal_Cascade Activation Appressorium_Formation Appressorium Formation Signal_Cascade->Appressorium_Formation Infection Host Plant Infection Appressorium_Formation->Infection This compound This compound This compound->G_Protein Disruption

Figure 1. Proposed mechanism of action for this compound in disrupting fungal signaling.

fungicide_rotation_workflow cluster_planning Phase 1: Experimental Setup cluster_application Phase 2: Fungicide Application cluster_evaluation Phase 3: Data Collection & Analysis A Randomized Complete Block Design B Plot Establishment (e.g., Cantaloupe) A->B C Week 1: Apply Fungicide A (e.g., this compound - FRAC 13) B->C D Week 2: Apply Fungicide B (e.g., DMI - FRAC 3) C->D E Week 3: Apply Fungicide A (e.g., this compound - FRAC 13) D->E F Week 4: Apply Fungicide C (e.g., QoI - FRAC 11) E->F G Disease Severity Assessment F->G H Statistical Analysis (ANOVA) G->H I Comparative Efficacy Report H->I

Figure 2. Generalized workflow for a fungicide rotation efficacy trial.

Quinoxyfen's Efficacy Against DMI-Resistant Powdery Mildew: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of fungicide resistance in powdery mildew populations poses a significant threat to agriculture worldwide. Demethylation inhibitor (DMI) fungicides, a cornerstone of disease management, are increasingly compromised by resistant strains of pathogens like Blumeria graminis and Erysiphe necator. This guide provides a comparative analysis of quinoxyfen, a fungicide with a distinct mode of action, and its performance against DMI-resistant powdery mildew, supported by available experimental data and detailed methodologies.

Introduction to this compound and DMI Resistance

This compound is a protective fungicide belonging to the quinoline chemical class (FRAC Group 13).[1][2] It is utilized to manage powdery mildew on a variety of crops, including cereals and grapes.[1][3] Its unique mode of action makes it a valuable tool in resistance management programs, particularly where DMI resistance is prevalent.

DMIs (FRAC Group 3) function by inhibiting the C14-demethylase enzyme (encoded by the Cyp51 gene), which is crucial for sterol biosynthesis in fungi.[4] Resistance to DMIs in powdery mildew typically arises from specific point mutations in the Cyp51 gene, such as Y136F and K147Q, or through the overexpression of the target gene, which reduces the fungicide's binding efficacy.[4]

Comparative Performance of this compound

Field observations and studies indicate that this compound can provide effective control of powdery mildew populations that exhibit reduced sensitivity to DMI fungicides. Due to its different target site, there is no cross-resistance between this compound and DMI fungicides.

A study on Blumeria graminis f. sp. tritici (wheat powdery mildew) demonstrated that proquinazid, which is in the same chemical group as this compound and shares a positive cross-resistance relationship, effectively controlled isolates that were resistant or less sensitive to the DMI fungicide tebuconazole.[5][6] Furthermore, field trials in vineyards with confirmed DMI and QoI resistance have shown that this compound (Quintec) still provides excellent efficacy against grape powdery mildew.[7] In one multi-year study at a vineyard with detected this compound-resistant isolates, this compound's performance in controlling grape powdery mildew was comparable to, or only slightly less effective than, the DMI myclobutanil and the SDHI boscalid.[2][8]

Data Summary: Fungicide Performance
Fungicide ClassActive IngredientFRAC CodeTarget PathogenResistance Status of PathogenPerformance SummaryCitation(s)
Quinoline This compound 13Erysiphe necator (Grape Powdery Mildew)DMI-ResistantProvided good control, similar to or slightly less than myclobutanil.[2][7][8]
Quinoline Proquinazid (cross-resistance with this compound)13Blumeria graminis f. sp. tritici (Wheat Powdery Mildew)Tebuconazole-Resistant/Less SensitiveControlled resistant isolates effectively.[5][6]
DMI Myclobutanil3Erysiphe necator (Grape Powdery Mildew)Mixed PopulationStandard fungicide, used as a comparative benchmark. Performance can be compromised by resistance.[2][8]
DMI Tebuconazole3Blumeria graminis f. sp. tritici (Wheat Powdery Mildew)Sensitive vs. ResistantEfficacy is significantly reduced against isolates with Cyp51 mutations.[9]
Other Alternatives Metrafenone50Erysiphe necator (Grape Powdery Mildew)Mixed PopulationProvided excellent powdery mildew control.[8]
Other Alternatives Benzovindiflupyr7Erysiphe necator (Grape Powdery Mildew)Mixed PopulationProvided excellent powdery mildew control.[8]

Signaling Pathways and Resistance Mechanisms

This compound's Mode of Action

This compound's primary mode of action is the disruption of signal transduction pathways in the early stages of fungal development. It interferes with G-protein signaling, which is essential for host recognition, germination, and the formation of the appressorium (the structure used to penetrate the host plant).[10] By disrupting these initial infection steps, it acts as a potent protectant fungicide. Recent studies also suggest that this compound may inhibit serine esterase activity, which has downstream effects on the signaling cascade.[10]

Quinoxyfen_Pathway cluster_fungus Fungal Spore cluster_action This compound Action Spore Powdery Mildew Spore HostSignal Host Surface Signal GPCR G-Protein Coupled Receptor (GPCR) HostSignal->GPCR 1. Perception G_Protein G-Protein Complex (αβγ) GPCR->G_Protein 2. Activation Effector Downstream Effectors (e.g., Protein Kinases) G_Protein->Effector 3. Signal Relay Appressorium Appressorium Formation Effector->Appressorium 4. Differentiation Infection Host Infection Appressorium->Infection This compound This compound Block Disruption of Signal Transduction This compound->Block Block->G_Protein Inhibits Activation

Caption: this compound disrupts G-protein signaling, preventing appressorium formation.

DMI Resistance Mechanism

Resistance to DMI fungicides in powdery mildew is a quantitative trait that develops gradually.[9] The primary mechanisms involve the target of the fungicide, the Cyp51 gene.

  • Target Site Modification: Point mutations (single nucleotide polymorphisms) in the Cyp51 gene lead to amino acid substitutions in the C14-demethylase enzyme. These changes alter the three-dimensional structure of the enzyme's active site, reducing its binding affinity for DMI fungicides while still allowing it to perform its essential function in sterol biosynthesis.

  • Gene Overexpression: Fungal isolates may develop mechanisms to increase the production of the C14-demethylase enzyme. With an excess of the target protein, the standard dose of the DMI fungicide is insufficient to inhibit all enzyme activity, allowing the fungus to survive.

  • Combined Mechanisms: Often, the highest levels of resistance are observed in isolates that possess both target site mutations and exhibit overexpression of the Cyp51 gene.[9]

DMI_Resistance cluster_dmi DMI Fungicide Action cluster_resistance Mechanisms of Resistance DMI DMI Fungicide Cyp51 Cyp51 Enzyme (14α-demethylase) DMI->Cyp51 Inhibits Ergosterol Ergosterol Synthesis Cyp51->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Mutation Target Site Mutation (e.g., Y136F in Cyp51 gene) ReducedBinding Reduced Fungicide Binding Mutation->ReducedBinding Overexpression Overexpression of Cyp51 gene IncreasedTarget Increased Target Enzyme Overexpression->IncreasedTarget ReducedBinding->DMI Counteracts Inhibition IncreasedTarget->DMI Counteracts Inhibition

Caption: DMI resistance occurs via Cyp51 mutation or overexpression, reducing fungicide efficacy.

Experimental Protocols

Fungicide Sensitivity Bioassay (Detached Leaf Method)

This protocol is a standard method for determining the effective concentration (EC50) of a fungicide required to inhibit 50% of fungal growth.

Objective: To assess the sensitivity of powdery mildew isolates to various concentrations of this compound and DMI fungicides.

Materials:

  • Healthy, young, susceptible host plant leaves (e.g., wheat, barley, or grape).

  • Fungicide stock solutions (e.g., this compound, tebuconazole) of known concentrations.

  • Sterile distilled water.

  • Agar medium (e.g., 1% water agar).

  • Petri dishes or multi-well plates.

  • Freshly collected powdery mildew spores from sensitive (wild-type) and suspected resistant isolates.

  • Micropipettes, sterile inoculation tools.

  • Incubation chamber with controlled light, temperature, and humidity.

  • Stereomicroscope for assessment.

Methodology:

  • Leaf Preparation: Detach young, fully expanded leaves from healthy, unsprayed host plants. Wash them gently with sterile water and place them adaxial (upper) side up on the surface of the agar in Petri dishes.

  • Fungicide Dilution Series: Prepare a serial dilution of each fungicide to be tested. A typical series might include concentrations of 0, 0.01, 0.1, 1, 10, and 100 mg/L, plus a water-only control. The specific range should be optimized to capture the full dose-response curve for both sensitive and resistant isolates.

  • Treatment Application: Apply a precise volume (e.g., 50-100 µL) of each fungicide dilution evenly onto the surface of the prepared leaf discs. Allow the solution to dry in a laminar flow hood.

  • Inoculation: Using a fine brush or by gently tapping an infected leaf, inoculate the treated leaf discs with powdery mildew conidia. Aim for a uniform, but not overly dense, spore distribution.

  • Incubation: Seal the plates and incubate them in a controlled environment chamber (e.g., 20-22°C with a 12-hour photoperiod) for 7-14 days, depending on the pathogen and host.

  • Assessment: After the incubation period, assess the percentage of the leaf area covered by powdery mildew mycelium under a stereomicroscope for each fungicide concentration.

  • Data Analysis: Calculate the percent inhibition of fungal growth for each concentration relative to the untreated control. Use probit analysis or non-linear regression to determine the EC50 value for each isolate-fungicide combination.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Leaf Discs on Agar Plates C 3. Apply Fungicide to Leaf Discs A->C B 2. Create Fungicide Serial Dilutions B->C D 4. Inoculate with Powdery Mildew Spores C->D E 5. Incubate (7-14 days) D->E F 6. Assess Disease Severity (% Leaf Area Covered) E->F G 7. Calculate EC50 Values (Probit Analysis) F->G

Caption: Workflow for a detached leaf fungicide sensitivity bioassay.

Conclusion and Recommendations

This compound remains an effective tool for managing powdery mildew, including populations with established resistance to DMI fungicides. Its unique mode of action, which disrupts fungal signal transduction, prevents cross-resistance with site-specific fungicides like DMIs, QoIs, and SDHIs.

For sustainable disease control and to mitigate the development of resistance to this compound itself, the following strategies are recommended:

  • Fungicide Rotation: Alternate applications of this compound (FRAC 13) with fungicides from different FRAC groups, such as SDHIs (FRAC 7) or benzophenones (FRAC 50).[8]

  • Mixtures: When appropriate and permitted by labels, use tank-mixtures of this compound with a multi-site fungicide (e.g., sulfur) to broaden the spectrum of control and reduce selection pressure.

  • Integrated Pest Management (IPM): Combine chemical control with cultural practices such as selecting resistant cultivars, ensuring proper air circulation, and managing irrigation to create an environment less favorable for disease development.

  • Monitoring: Regularly monitor pathogen populations for shifts in fungicide sensitivity to guide treatment decisions and preserve the efficacy of available fungicides.

References

A Comparative Analysis of Quinoxyfen and Metrafenone for Powdery Mildew Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two key fungicides, quinoxyfen and metrafenone, used in the management of powdery mildew across various agricultural settings. The following sections detail their respective modes of action, comparative efficacy based on available experimental data, and the methodologies employed in key studies.

Executive Summary

This compound and metrafenone are both effective fungicides against powdery mildew, but they differ significantly in their mode of action, application timing, and spectrum of activity. This compound is primarily a preventative fungicide that disrupts early fungal development by interfering with signal transduction pathways. In contrast, metrafenone exhibits both preventative and curative properties by targeting the fungal cytoskeleton, leading to morphological disruptions. The choice between these two fungicides may depend on the specific crop, the developmental stage of the pathogen, and resistance management strategies.

Mode of Action

This compound: Disruption of G-protein Signaling

This compound's primary mode of action is the disruption of the G-protein signaling pathway in powdery mildew fungi.[1][2] This interference occurs early in the infection process, specifically inhibiting the formation of appressoria, the specialized structures fungi use to penetrate host plant cells.[1] Research has shown that this compound alters the accumulation of transcripts for key signaling proteins like Protein Kinase C (PKC) and the catalytic subunit of Protein Kinase A (PKA).[1] Furthermore, it affects the expression of a GTPase activating protein (GAP), which is crucial for regulating G-protein activity.[1] By disrupting these signaling cascades, this compound effectively prevents the fungus from recognizing the host and initiating infection.

dot

Quinoxyfen_Pathway cluster_fungus Powdery Mildew Spore This compound This compound G_Protein G-Protein Signaling (Ras-type GTP binding protein) This compound->G_Protein disrupts GAP GTPase Activating Protein (GAP) G_Protein->GAP PKAC Protein Kinase A (PKA) Catalytic Subunit G_Protein->PKAC PKC Protein Kinase C (PKC) G_Protein->PKC Appressorium Appressorium Formation PKAC->Appressorium PKC->Appressorium Metrafenone_Pathway cluster_fungus Powdery Mildew Hyphae Metrafenone Metrafenone Actin Actin Cytoskeleton Organization Metrafenone->Actin disrupts Actin_Cap Apical Actin Cap Actin->Actin_Cap Vesicle_Transport Apical Vesicle Transport Actin_Cap->Vesicle_Transport Hyphal_Growth Polarized Hyphal Growth Vesicle_Transport->Hyphal_Growth In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare conidial suspension (e.g., 4 x 10³ conidia/ml) C Mix one drop of conidial suspension with one drop of fungicide solution on a cavity slide A->C B Prepare serial dilutions of fungicides B->C D Incubate in a moist chamber at room temperature (e.g., 25 ± 1°C) for 24 hours C->D E Observe spore germination under a microscope (40x) D->E F Calculate Percent Spore Germination Inhibition E->F Field_Trial_Workflow cluster_setup Trial Setup cluster_treatment Treatment Application cluster_assessment Disease Assessment cluster_data Data Analysis A Randomized complete block design with multiple replications B Inoculate with powdery mildew (if natural infection is low) A->B C Apply fungicides at specified rates and intervals (e.g., 7-14 days) B->C E Assess disease incidence (% of infected leaves) and severity (% of leaf area infected) C->E D Include an untreated control D->E F Repeat assessments at regular intervals E->F G Calculate Percent Disease Control (PDC) F->G H Statistical analysis (e.g., ANOVA, Tukey's test) G->H

References

A Comparative Guide to the Validation of Multi-Residue Methods for Quinoxyfen in Produce

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely adopted multi-residue methods for the quantification of the fungicide quinoxyfen in various produce matrices: the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The information presented is compiled from various validation studies to offer a comprehensive overview of their performance characteristics.

I. Comparison of Method Performance

The following table summarizes the key validation parameters for the analysis of this compound using QuEChERS extraction followed by either LC-MS/MS or GC-MS/MS detection. These values represent a synthesis of data from multiple studies on various fruit and vegetable matrices, including grapes and pomegranates.

ParameterQuEChERS with LC-MS/MSQuEChERS with GC-MS/MS
Linearity (Correlation Coefficient, r²) >0.99>0.991
Recovery (%) 70-110%70-110%
Precision (Relative Standard Deviation, RSD) <20%<12%
Limit of Detection (LOD) 0.001 - 0.005 mg/kg0.001 - 0.005 mg/kg
Limit of Quantification (LOQ) 0.005 - 0.020 mg/kg0.005 - 0.020 mg/kg

II. Experimental Workflows and Protocols

The general workflow for both methods involves sample preparation, extraction, and chromatographic analysis. The primary difference lies in the final detection system.

G cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenization Homogenization of Produce Sample Weighing Weighing of Homogenized Sample Homogenization->Weighing Solvent_Addition Addition of Acetonitrile (or Ethyl Acetate) Weighing->Solvent_Addition Salts_Addition Addition of MgSO4, NaCl, and Citrate Salts Solvent_Addition->Salts_Addition Shaking Vigorous Shaking Salts_Addition->Shaking Centrifugation1 Centrifugation Shaking->Centrifugation1 Supernatant_Transfer Transfer of Supernatant Centrifugation1->Supernatant_Transfer dSPE_Addition Addition of d-SPE Sorbents (PSA, C18, GCB) Supernatant_Transfer->dSPE_Addition Vortexing Vortexing dSPE_Addition->Vortexing Centrifugation2 Centrifugation Vortexing->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS GC_MSMS GC-MS/MS Analysis Final_Extract->GC_MSMS

Figure 1: General workflow for the multi-residue analysis of this compound in produce using the QuEChERS method.

A. QuEChERS with LC-MS/MS Protocol

This method is highly effective for a broad range of pesticides, including the moderately polar fungicide this compound.

1. Sample Preparation:

  • Homogenize a representative sample of the produce (e.g., grapes, pomegranates) to a uniform consistency.

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate.

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄ and 25-50 mg of Primary Secondary Amine (PSA) sorbent. For produce with higher pigment content, C18 or Graphitized Carbon Black (GCB) may also be included.

  • Vortex the tube for 30 seconds.

  • Centrifuge at a high speed (e.g., 10,000 rpm) for 2 minutes.

4. LC-MS/MS Analysis:

  • Take an aliquot of the cleaned extract and dilute it with an appropriate solvent (e.g., mobile phase) before injection into the LC-MS/MS system.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is typically used.

  • Separation: A C18 reversed-phase column is commonly employed for chromatographic separation.

  • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for this compound to ensure accurate identification and quantification.

B. QuEChERS with GC-MS/MS Protocol

This method serves as a robust alternative, particularly for pesticides that are amenable to gas chromatography.

1. Sample Preparation:

  • Follow the same homogenization procedure as for the LC-MS/MS method.

2. Extraction:

  • The extraction procedure can be identical to the one described for LC-MS/MS. Alternatively, some protocols utilize ethyl acetate as the extraction solvent.[1][2]

  • For a 10 g sample, add 10 mL of ethyl acetate and shake vigorously.[2]

  • Add a salt mixture (e.g., MgSO₄ and NaCl) to induce phase separation.[2]

  • Centrifuge to separate the layers.[2]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the ethyl acetate supernatant to a d-SPE tube.[2]

  • The d-SPE tube typically contains anhydrous MgSO₄ and PSA. For complex matrices, GCB may be added to remove pigments, though it can also retain planar pesticides.[2]

  • Vortex and centrifuge as described in the LC-MS/MS protocol.[2]

4. GC-MS/MS Analysis:

  • The final extract is injected into the GC-MS/MS system.

  • Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer.

  • Separation: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used for separation.

  • Detection: Similar to LC-MS/MS, detection is performed in MRM mode for selective and sensitive quantification of this compound.

III. Concluding Remarks

Both QuEChERS-based methods, whether coupled with LC-MS/MS or GC-MS/MS, have been demonstrated to be effective for the multi-residue analysis of this compound in a variety of produce. The choice between the two often depends on the specific range of pesticides being targeted in a single run, the available instrumentation, and the nature of the sample matrix. The LC-MS/MS approach is generally more suitable for a wider range of polar and thermally labile pesticides, while GC-MS/MS remains a powerful technique for volatile and semi-volatile compounds. The validation data indicates that both methods can achieve the low detection and quantification limits required to meet regulatory standards for this compound in produce.

References

Persistence of Quinoxyfen: A Comparative Analysis with Newer Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the environmental persistence of the quinoline fungicide quinoxyfen in comparison to more recent classes of fungicides, including Succinate Dehydrogenase Inhibitors (SDHIs), Quinone outside Inhibitors (QoIs), and Demethylation Inhibitors (DMIs). This guide provides quantitative persistence data, detailed experimental methodologies, and visual representations of the fungicides' modes of action to inform researchers, scientists, and drug development professionals.

This compound, a member of the quinoline class of fungicides, has been a valuable tool in the management of powdery mildew. However, its environmental persistence has been a subject of scrutiny. Understanding how its longevity in various environmental compartments compares to that of newer fungicide classes is crucial for sustainable agricultural practices and the development of future crop protection agents. This guide presents a data-driven comparison of the persistence of this compound with that of selected newer fungicides, supported by detailed experimental protocols and visual pathway diagrams.

Comparative Persistence Data

The environmental persistence of a fungicide is often quantified by its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. The following tables summarize the DT50 values for this compound and representative newer fungicides in soil, water, and on plant surfaces.

Table 1: Persistence in Soil (Aerobic Laboratory Studies)

Fungicide ClassActive IngredientSoil DT50 (days)Reference(s)
QuinolineThis compound106 - 577[1][2]
SDHIBoscalid96 - 578[2][3]
SDHIPydiflumetofenNot specified, but considered to have some persistence[4]
QoIPyraclostrobin35 - 323[5][6]
DMIEpoxiconazole78 - 184 (enantiomer dependent)[7]

Table 2: Persistence in Water

Fungicide ClassActive IngredientConditionWater DT50Reference(s)
QuinolineThis compoundPhotolysis (pH 7)< 1 day[8]
QuinolineThis compoundHydrolysis (pH 4, 25°C)75 days[1]
QuinolineThis compoundHydrolysis (pH 7 & 9, 25°C)Stable[1]
SDHIBoscalidAerobic Aquatic MetabolismNot specified, but generally low persistence in water column[2]
QoIPyraclostrobinAqueous Photolysis0.062 days[5]
DMIEpoxiconazoleRiver Water9.3 - 33.2 days (enantiomer dependent)[9]

Table 3: Persistence on Plant Surfaces (Field/Greenhouse Studies)

Fungicide ClassActive IngredientCropPlant Surface DT50 (days)Reference(s)
QuinolineThis compoundGrapesNot explicitly stated, but residues decline over time
SDHIFluxapyroxad & PenthiopyradPerilla LeavesResidues declined to 50% and 44.2% respectively after 7 days[10]
QoIPyraclostrobinRosa roxburghii6.20 - 7.79[11]
DMIEpoxiconazoleRice Straw4.7 - 5.9[12]
DMIMyclobutanilSquash Leaf8.2[13]

Experimental Protocols

The data presented in this guide are derived from studies following standardized methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (US EPA).

Soil Persistence (Aerobic)

A key guideline for assessing the transformation of chemicals in soil is the OECD Test Guideline 307: Aerobic and Anaerobic Transformation in Soil .[14][15][16][17][18]

  • Objective: To determine the rate and pathway of degradation of a test substance in soil under aerobic conditions.

  • Methodology:

    • Soil Selection: A minimum of three different soil types are typically used, representing a range of textures, organic matter content, and pH.

    • Test Substance Application: The fungicide, often radiolabeled (e.g., with ¹⁴C), is applied to fresh soil samples at a concentration relevant to its agricultural use.

    • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content for a period of up to 120 days. A continuous flow of air is maintained to ensure aerobic conditions.

    • Sampling and Analysis: At regular intervals, soil samples are taken and extracted. The concentrations of the parent fungicide and its transformation products are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Data Analysis: The dissipation of the parent fungicide over time is used to calculate the DT50 value, typically assuming first-order kinetics.

Water Persistence (Photolysis & Hydrolysis)

The degradation of fungicides in water is assessed through photolysis and hydrolysis studies.

  • Photolysis: The US EPA OCSPP 835.2210 and related guidelines are followed. The fungicide is dissolved in a buffered aqueous solution and exposed to a light source that simulates natural sunlight. The concentration of the fungicide is monitored over time to determine the photolytic half-life.

  • Hydrolysis: The OECD Test Guideline 111: Hydrolysis as a Function of pH is the standard protocol. The fungicide is incubated in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and a constant temperature. The degradation rate is measured to determine the hydrolytic half-life at each pH.

Plant Surface Persistence

Field dissipation studies, such as those following the principles of US EPA OCSPP 835.4100: Terrestrial Field Dissipation , are conducted to determine the persistence of fungicides on plant surfaces under real-world conditions.

  • Methodology:

    • Field Plots: The study is conducted in field plots with the target crop.

    • Fungicide Application: The fungicide is applied to the crop at the recommended rate and timing.

    • Sampling: Samples of the treated plant material (e.g., leaves, fruit) are collected at various intervals after application.

    • Residue Analysis: The amount of fungicide residue on the plant samples is quantified using appropriate analytical methods.

    • Data Analysis: The decline in residue levels over time is used to calculate the dissipation half-life on the plant surface.

Signaling Pathways and Modes of Action

The persistence of a fungicide is intrinsically linked to its mode of action. Understanding these biochemical pathways is crucial for predicting potential resistance development and for designing novel, less persistent alternatives.

This compound: Disruption of G-Protein Signaling

This compound's unique mode of action involves the disruption of G-protein signaling pathways in fungi, which are essential for processes like appressorium formation, a critical step in fungal infection.

Quinoxyfen_Pathway cluster_membrane Fungal Cell Membrane GPCR G-Protein Coupled Receptor (GPCR) G_protein G-Protein Complex (αβγ subunits) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Appressorium Appressorium Formation (Inhibited) PLC->Appressorium Leads to This compound This compound This compound->G_protein Disrupts Signaling Signal External Signal (e.g., host surface cue) Signal->GPCR Activates

Caption: this compound disrupts G-protein signaling, inhibiting appressorium formation.

Succinate Dehydrogenase Inhibitors (SDHIs): Inhibition of Mitochondrial Respiration

SDHIs target Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain, blocking cellular respiration and energy production in the fungus.[19][20][21][22][23][24]

SDHI_Pathway cluster_mitochondrion Mitochondrial Inner Membrane Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III e- Fumarate Fumarate Complex_II->Fumarate Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP Production (Inhibited) ATP_Synthase->ATP SDHI SDHI Fungicide SDHI->Complex_II Inhibits Succinate Succinate Succinate->Complex_II Oxidized to e_flow Electron Flow

Caption: SDHIs block the mitochondrial electron transport chain at Complex II.

Quinone outside Inhibitors (QoIs): Inhibition of Mitochondrial Respiration

QoIs, also known as strobilurins, inhibit the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain, thereby blocking ATP synthesis.

QoI_Pathway cluster_mitochondrion Mitochondrial Inner Membrane Complex_I Complex I Complex_III Complex III (Cytochrome bc1) Complex_I->Complex_III e- Complex_II Complex II Complex_II->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP Production (Inhibited) ATP_Synthase->ATP QoI QoI Fungicide QoI->Complex_III Inhibits at Qo site e_flow Electron Flow

Caption: QoIs inhibit the mitochondrial electron transport chain at Complex III.

Demethylation Inhibitors (DMIs): Disruption of Sterol Biosynthesis

DMIs inhibit the C14-demethylase enzyme, a critical step in the biosynthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to the accumulation of toxic sterol precursors and ultimately cell death.[25][26][27][28][29][30]

DMI_Pathway Acetyl_CoA Acetyl-CoA Lanosterol Lanosterol Acetyl_CoA->Lanosterol Multiple Steps C14_Demethylase C14-Demethylase (CYP51) Lanosterol->C14_Demethylase Substrate Ergosterol_Precursors Ergosterol Precursors C14_Demethylase->Ergosterol_Precursors Produces Ergosterol Ergosterol Ergosterol_Precursors->Ergosterol Multiple Steps Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Maintains DMI DMI Fungicide DMI->C14_Demethylase Inhibits

Caption: DMIs inhibit the C14-demethylase enzyme in the ergosterol biosynthesis pathway.

Conclusion

The data presented in this guide indicate that this compound exhibits high persistence in soil, with a half-life that can extend for many months. In contrast, its persistence in water is significantly lower, primarily due to rapid photodegradation. Newer fungicide classes display a range of persistence profiles. Some SDHIs, such as boscalid, can be as persistent as or even more persistent than this compound in soil. Conversely, some newer fungicides, like the QoI pyraclostrobin, show relatively shorter half-lives in both soil and on plant surfaces. The persistence of DMIs like epoxiconazole in soil appears to be moderate.

This comparative analysis highlights that while newer fungicide classes offer diverse modes of action, their environmental persistence is not uniformly lower than that of older chemistries like this compound. A thorough evaluation of the environmental fate of each active ingredient is essential for making informed decisions in crop protection and for guiding the development of more environmentally benign fungicides. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers in this endeavor.

References

Quinoxyfen's Field Performance in Vineyards with Powdery Mildew Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of field trial data reveals that quinoxyfen can still provide significant control of grape powdery mildew, even in vineyards with a high frequency of resistant isolates. However, its efficacy can be slightly reduced compared to other fungicides, particularly late in the season for foliar infections. This guide provides a detailed comparison of this compound's performance against alternative fungicides, supported by experimental data from multi-year field studies.

Executive Summary

Field trials conducted in a Virginia vineyard with known this compound-resistant Erysiphe necator (grape powdery mildew) from 2014 to 2016 demonstrated that this compound, a FRAC Group 13 fungicide, remains a viable tool for powdery mildew management.[1][2][3] Despite the presence of isolates exhibiting reduced sensitivity in laboratory assays, this compound's field performance for controlling cluster infection was often comparable to or only slightly less effective than that of fungicides from other chemical classes, such as myclobutanil (FRAC Group 3) and boscalid (FRAC Group 7).[1][2] However, a decline in efficacy against foliar powdery mildew was observed in some instances, especially later in the growing season.[3][4] Alternative fungicides like metrafenone (FRAC Group U08) and benzovindiflupyr (FRAC Group 7) consistently provided excellent control.[1] The frequency of this compound-resistant isolates was observed to slowly decline in untreated vineyard sections over the three-year study period.[1]

Comparative Field Performance Data

The following tables summarize the quantitative data from field trials conducted in a commercial vineyard in western Virginia between 2014 and 2016 on Chambourcin and Pinot noir grapevines.[1][5][6]

Table 1: Powdery Mildew Control on Grape Clusters (2014)

TreatmentDisease Incidence (%)Disease Severity (%)
Untreated Control10058.5
This compound29.20.5
Myclobutanil / Boscalid Rotation58.33.5
This compound + Myclobutanil / Boscalid37.51.0

Data from field trials on Chambourcin grapes.[4]

Table 2: Foliar Powdery Mildew Control (2015)

TreatmentFoliar Colony Control (%)
Untreated Control0
This compound60
Boscalid-containing treatments97-98

Data from a rating on August 12, 15 days after the fifth application.[3][4]

Table 3: Comparative Efficacy of Different Fungicide Programs (2016)

Treatment ProgramFoliar Disease Incidence (%)
Untreated Control85
Four this compound Applications20
Two Early this compound Applications + Myclobutanil/Boscalid/Sulfur15
Two Mid-Season this compound Applications + Myclobutanil/Boscalid25
Two Late-Season this compound Applications + Myclobutanil/Boscalid22
Metrafenone / Benzovindiflupyr Program5

Data reflects control of foliar disease incidence.[1]

Experimental Protocols

The field trials were conducted in a commercial vineyard in western Virginia where this compound-resistant isolates of Erysiphe necator were first detected in 2013.[1]

  • Vineyard Site: A commercial vineyard in western Virginia with a documented history of this compound-resistant powdery mildew.[5]

  • Grape Cultivars: Chambourcin and Pinot noir.[5]

  • Experimental Design: Randomized complete block design with four to five replicates per treatment.[6][7] Each plot consisted of two to four adjacent vines.[6][7]

  • Fungicide Applications: Treatments were applied using backpack sprayers at various intervals (typically 14 days) throughout the growing season, from bloom to pre-harvest.[2][8]

  • Treatments: Included a non-treated control, this compound applied alone, and this compound in rotation or tank-mixed with other fungicides such as myclobutanil, boscalid, and sulfur.[1] Other treatments included programs with metrafenone and benzovindiflupyr.[1]

  • Disease Assessment: Disease incidence (percentage of infected leaves or clusters) and severity (percentage of leaf or cluster area covered by powdery mildew) were visually assessed at multiple time points during the season.[3]

Mode of Action and Resistance

This compound is believed to interfere with the early stages of fungal development, including germination and penetration of the host plant.[2] Research suggests that its mode of action involves the disruption of a G-protein signaling pathway, which is crucial for sensing external signals and initiating infection-related processes.[2]

dot

Quinoxyfen_Mode_of_Action cluster_fungus Fungal Pathogen (Erysiphe necator) cluster_action This compound Action Spore Spore on Grape Surface GPCR G-Protein Coupled Receptor (GPCR) Spore->GPCR Senses host surface G_Protein G-Protein Complex (α, β, γ subunits) GPCR->G_Protein Activates Effector Downstream Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Regulates MAPK_Cascade MAPK Signaling Cascade Effector->MAPK_Cascade Activates Infection Appressorium Formation & Host Penetration MAPK_Cascade->Infection Leads to This compound This compound This compound->G_Protein Inhibits Gα subunit signaling

Caption: Proposed signaling pathway for this compound's mode of action.

Resistance to this compound, termed "this compound lab resistance" or QLR, has been identified in isolates that can grow on this compound-treated leaves in laboratory settings.[2] While the precise molecular mechanism of this resistance is still under investigation, transcriptome analysis suggests it may involve alterations in the regulation of the MAPK signaling cascade and genes related to pathogenesis and sporulation.[2]

Experimental Workflow for Resistance Monitoring

The frequency of this compound resistance in the vineyard population was monitored throughout the study period.

dot

Resistance_Monitoring_Workflow cluster_field Field Sampling cluster_lab Laboratory Bioassay cluster_analysis Data Analysis Sample_Collection Collect Powdery Mildew Isolates from Treated and Untreated Vines Isolation Single-Spore Isolation Sample_Collection->Isolation Inoculation Inoculate Isolates onto Leaf Discs Treated with This compound Isolation->Inoculation Assessment Assess Growth and Sporulation after Incubation Inoculation->Assessment Classification Classify Isolates as Resistant (QLR) or Sensitive Assessment->Classification Frequency Calculate Frequency of Resistant Isolates in the Population Classification->Frequency

Caption: Workflow for monitoring this compound resistance.

Conclusion and Recommendations

The field data indicates that this compound can still be a useful component of a resistance management strategy for grape powdery mildew, even in the presence of resistant isolates. Its effectiveness, particularly on clusters, suggests it can play a role in protecting yield. However, reliance on this compound alone, especially in situations with high disease pressure and a known history of resistance, may lead to suboptimal control of foliar infections.

For researchers and viticulturists, these findings underscore the importance of:

  • Integrated Pest Management (IPM): Utilizing a rotation of fungicides with different modes of action is crucial to delay the development of resistance.

  • Monitoring: Regular monitoring of fungicide efficacy and, where possible, the frequency of resistant isolates can inform spray programs.

  • Strategic Use: The timing of this compound applications may influence its effectiveness. The data suggests that early-season applications as part of a broader fungicide program can be beneficial.[1]

Further research is needed to fully understand the molecular basis of this compound resistance and to continue to evaluate its field performance in diverse vineyard environments and against evolving pathogen populations.[1]

References

A Comparative Guide to Inter-Laboratory Validated Analytical Methods for Quinoxyfen

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of analytical methodologies for the determination of quinoxyfen, a fungicide used to control powdery mildew on various crops. The information is intended for researchers, scientists, and professionals in drug development and food safety, offering insights into method performance and application. The methods compared have been subject to inter-laboratory validation, ensuring their robustness and reproducibility.

Experimental Protocols

Detailed methodologies for three key analytical techniques are presented below, covering classical and modern approaches to this compound residue analysis.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - Method ERC 94.29

This method is suitable for the determination of this compound residues in grapes.

  • Extraction: this compound is extracted from the crop matrix by maceration with acidic acetone.

  • Partitioning: Following the addition of sodium bicarbonate solution to an aliquot of the extract, the residue is partitioned into hexane.

  • Cleanup: The hexane extract is evaporated to dryness, and the residue is reconstituted in hexane. An aminopropyl solid-phase extraction (SPE) column is used for cleanup, with this compound being eluted with 1% acetone in hexane.

  • Determination: The eluate is evaporated to dryness and reconstituted in an acetonitrile/water mixture. This compound is then quantified by reverse-phase HPLC with UV detection at 235 nm.

  • Confirmation: Confirmation of the residue identity is performed by Gas Chromatography with Mass Spectrometric Detection (GC-MSD), monitoring for ions at m/z 237 and 272.

2. Gas Chromatography with Mass Selective Detection (GC-MSD) - Method ERC 96.16

This method has been validated for the determination of this compound residues in melon peel and pulp.

  • Extraction and Partitioning: Similar to the HPLC-UV method, this compound is extracted with acidic acetone and partitioned into hexane after the addition of a sodium bicarbonate solution.

  • Cleanup: The extract is evaporated, and the residue is reconstituted in hexane for cleanup using an aminopropyl SPE column with a 1% acetone in hexane elution solvent.

  • Determination: The eluate is evaporated and reconstituted in tri-methyl pentane containing 1% corn oil and 1,4-dibromonaphthalene as an internal standard. This compound is quantified by GC-MSD, monitoring the m/z 237 ion for the analyte and m/z 286 for the internal standard.

3. QuEChERS Extraction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with LC-MS/MS is a widely adopted approach for multi-residue pesticide analysis in food matrices. While a specific inter-laboratory study for this compound using this method was not found, the following represents a typical and validated protocol for pesticides in fruits and vegetables.

  • Extraction: A homogenized sample (e.g., 10-15 g) is weighed into a centrifuge tube. Acetonitrile is added, and the sample is shaken vigorously. For acidic matrices, a buffering agent may be used.

  • Partitioning: Magnesium sulfate (to remove water) and sodium chloride (to induce phase separation) are added, and the tube is shaken and then centrifuged.

  • Cleanup (Dispersive SPE): An aliquot of the upper acetonitrile layer is transferred to a tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids, fatty acids, and sugars) and magnesium sulfate. The tube is shaken and centrifuged.

  • Determination: The final extract is acidified (e.g., with formic acid) to improve the stability of base-sensitive pesticides and then analyzed by LC-MS/MS. Multiple reaction monitoring (MRM) is used for selective and sensitive quantification.

Data Presentation: Performance Comparison

The following tables summarize the quantitative data from validation studies for the described analytical methods.

Table 1: Recovery Data for this compound in Grapes (Method ERC 94.29: HPLC-UV)[1]

Fortification Level (mg/kg)Original Method Recovery (%)Independent Validation Recovery (%)Mean Recovery ± SD (n)RSD (%)
0.0190, 918588 ± 2.6 (12)2.9
0.108687, 9088 ± 2.1 (n/a)2.4
1.08489, 9389 ± 4.5 (n/a)5.0

Table 2: Recovery Data for this compound in Melon (Method ERC 96.16: GC-MSD)[1]

Fortification Level (mg/kg)MatrixOriginal Method Recovery (%)Independent Validation Recovery (%)
0.01Peel85, 8786
0.10Peel8889
0.01Pulp90, 9291
0.10Pulp9394

Table 3: Typical Performance Characteristics of QuEChERS with LC-MS/MS for Pesticide Residue Analysis

ParameterTypical Performance
Linearity (r²)> 0.99
Limit of Detection (LOD)0.001 - 0.01 mg/kg
Limit of Quantification (LOQ)0.005 - 0.05 mg/kg
Accuracy (Recovery)70 - 120%
Precision (RSD)< 20%

Note: Data in Table 3 are representative of multi-residue methods and may vary depending on the specific matrix and instrument conditions.

Mandatory Visualization

The following diagram illustrates a typical workflow for an inter-laboratory validation study of an analytical method.

G Inter-Laboratory Validation Workflow cluster_0 Method Development & In-House Validation cluster_1 Inter-Laboratory Study Preparation cluster_2 Collaborative Study Execution cluster_3 Data Analysis & Reporting A Method Optimization B Single-Lab Validation (Accuracy, Precision, Linearity, LOD, LOQ) A->B C Protocol Development & Standardization B->C D Preparation & Distribution of Test Materials C->D E Analysis by Participating Laboratories D->E F Statistical Analysis of Results (Repeatability & Reproducibility) E->F G Final Validation Report F->G

References

Comparative Efficacy of Tebuconazole + Trifloxystrobin versus Quinoxyfen in Fungal Disease Management

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of the fungicide combination tebuconazole + trifloxystrobin against quinoxyfen, focusing on their performance in controlling fungal pathogens, particularly powdery mildew. The information is intended for researchers, scientists, and professionals in drug development, offering insights into their modes of action, experimental performance, and application protocols.

Modes of Action

Tebuconazole + Trifloxystrobin: A Dual-Pronged Attack

The combination of tebuconazole and trifloxystrobin offers a synergistic and broad-spectrum antifungal activity through two distinct mechanisms of action. This dual approach is also a strategy for managing fungicide resistance.[1]

  • Tebuconazole , a triazole fungicide, acts as a demethylation inhibitor (DMI). It disrupts the biosynthesis of ergosterol, a vital component of the fungal cell membrane, by inhibiting the enzyme lanosterol 14α-demethylase. This leads to the disruption of the cell membrane's structure and function, ultimately inhibiting fungal growth.[1][2] Tebuconazole is systemic, meaning it is absorbed by the plant and translocated through the xylem, providing curative action against existing infections.[1]

  • Trifloxystrobin belongs to the strobilurin class of fungicides (QoI - Quinone outside Inhibitors). Its mode of action involves the inhibition of mitochondrial respiration by blocking the electron transfer chain at the cytochrome bc1 complex. This disruption of ATP production effectively prevents spore germination and mycelial growth, providing protective activity.[1][3] Trifloxystrobin exhibits mesostemic activity, penetrating the leaf cuticle and moving translaminarly to protect both sides of the leaf.[1][4][5]

This compound: Disrupting Fungal Communication

This compound, a quinoline fungicide, employs a unique mode of action that interferes with the early stages of fungal development. It is primarily known for its efficacy against powdery mildews.[6]

  • The primary mechanism of this compound involves the disruption of G-protein mediated signal transduction pathways in fungi.[6] This interference inhibits the germination of fungal spores and the formation of appressoria, the specialized structures fungi use to penetrate host tissues.[7] By disrupting these initial communication and infection processes, this compound acts as a protectant fungicide, preventing the establishment of infection.[6] It has limited systemic movement within the plant but can redistribute in the vapor phase.[7]

Signaling Pathway Diagrams

tebuconazole_trifloxystrobin_moa cluster_tebuconazole Tebuconazole Mode of Action cluster_trifloxystrobin Trifloxystrobin Mode of Action cluster_fungal_cell Fungal Cell Tebuconazole Tebuconazole Lanosterol_demethylase Lanosterol 14α-demethylase (Erg11p/CYP51) Tebuconazole->Lanosterol_demethylase Inhibits Ergosterol_synthesis Ergosterol Biosynthesis Fungal_cell_membrane Fungal Cell Membrane Integrity Ergosterol_synthesis->Fungal_cell_membrane Disrupted Mycelial_growth Mycelial Growth Fungal_cell_membrane->Mycelial_growth Inhibited Trifloxystrobin Trifloxystrobin Cytochrome_bc1 Cytochrome bc1 Complex (Complex III) Trifloxystrobin->Cytochrome_bc1 Inhibits Mitochondrial_respiration Mitochondrial Respiration ATP_production ATP Production Mitochondrial_respiration->ATP_production Blocked Spore_germination Spore Germination ATP_production->Spore_germination Inhibited ATP_production->Mycelial_growth Inhibited quinoxyfen_moa cluster_this compound This compound Mode of Action cluster_fungal_development Fungal Development This compound This compound G_protein G-protein This compound->G_protein Disrupts Signal_transduction Signal Transduction Pathway Spore_germination Spore Germination Signal_transduction->Spore_germination Inhibited Appressorium_formation Appressorium Formation Signal_transduction->Appressorium_formation Inhibited Host_penetration Host Penetration experimental_workflow start Start: Field Trial Setup design Randomized Complete Block Design start->design treatments Define Treatment Groups: - Tebuconazole + Trifloxystrobin - this compound - Untreated Control design->treatments application Fungicide Application (Specified Timings and Rates) treatments->application assessment Disease Assessment (Incidence and Severity) application->assessment data_collection Data Collection assessment->data_collection analysis Statistical Analysis (ANOVA) data_collection->analysis results Comparative Efficacy Results analysis->results end End: Conclusion results->end

References

Safety Operating Guide

Safeguarding Your Laboratory and Environment: A Comprehensive Guide to Quinoxyfen Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential, step-by-step guidance for the safe and compliant disposal of quinoxyfen, a fungicide commonly used in agricultural research. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. By following these protocols, you contribute to a culture of safety and responsible chemical waste management, building trust in our commitment to excellence beyond the laboratory bench.

I. Operational and Disposal Plan: A Step-by-Step Protocol

The proper disposal of this compound and its containers is a critical final step in the experimental workflow. Improper disposal can lead to environmental contamination and potential health hazards.

1. Waste Identification and Segregation:

  • Contaminated Materials: All materials that have come into contact with this compound, including personal protective equipment (PPE), absorbent pads, and contaminated labware, must be treated as hazardous waste.

  • Unused Product: Unused or uncontaminated this compound should be disposed of as hazardous waste. Do not attempt to dispose of it through standard laboratory drains or as regular solid waste.[1][2]

  • Empty Containers: Empty this compound containers must be properly managed to prevent reuse and potential exposure to residual chemicals.[2][3]

2. Disposal of Unused this compound and Contaminated Materials:

  • The preferred methods for disposal are through a licensed, permitted reclaimer, incinerator, or other thermal destruction device.[1] This ensures the complete and safe destruction of the chemical.

  • Wastes resulting from the use of this product must be disposed of on-site in a designated hazardous waste accumulation area or at an approved waste disposal facility.[1]

  • Never dump this compound into sewers, on the ground, or into any body of water.[1][2][4] this compound is very toxic to aquatic life with long-lasting effects.[4]

  • If the product cannot be disposed of according to label directions, consult your local or area regulatory authorities for guidance.[1] State and local regulations may be stricter than federal requirements.[3]

3. Management of Empty Containers:

  • Containers should be triple-rinsed (or the equivalent) with an appropriate solvent.[2] The rinsate should be collected and disposed of as hazardous waste.

  • After rinsing, puncture the container to make it unusable for other purposes.[2]

  • The cleaned and punctured container can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill, as permitted by local regulations.[2]

4. Spill Management:

  • In the event of a spill, immediately evacuate the area and remove all sources of ignition.[2]

  • Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[2][5]

  • Contain the spill using absorbent materials.

  • Collect the spilled material and absorbent pads and place them in a suitable, closed container for disposal as hazardous waste.[2]

II. Quantitative Data on this compound's Environmental Fate

Understanding the environmental persistence and toxicity of this compound underscores the importance of proper disposal. The following table summarizes key quantitative data.

ParameterValueEnvironmental Implication
Biodegradation Half-Life in Soil 106 - 508 days[1]This compound is persistent in terrestrial environments.[6]
Biodegradation Half-Life in Water/Sediment 35 - 150 days[1]While it degrades in aquatic systems, it can still pose a risk.
Aqueous Photodegradation Half-Life < 1 day[6]Sunlight can rapidly degrade this compound in clear, shallow water.
Water Solubility 0.047 mg/L (at pH 7)[1]Low water solubility means it is likely to adsorb to soil and sediment.[6]
Acute Toxicity to Fish Concentrations above 0.200 mg/L are acutely toxic.[7]Highlights the high risk of improper disposal to aquatic ecosystems.
Chronic Toxicity to Fish Continued exposure to concentrations above 0.014 mg/L is expected to be lethal.[7]Long-term exposure to even low concentrations is harmful.
Acute Toxicity to Aquatic Invertebrates and Algae Concentrations above 0.025 mg/L can cause acute toxicity.[7]Broadly toxic to aquatic life.

III. Experimental Protocol: Triple Rinsing of Empty Containers

This protocol details the standard procedure for decontaminating empty this compound containers prior to disposal.

Materials:

  • Empty this compound container

  • Appropriate solvent (e.g., acetone, as this compound is soluble in it)

  • Hazardous waste collection container for rinsate

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

Procedure:

  • Ensure all PPE is worn correctly.

  • Drain the empty this compound container completely into a designated hazardous waste container.

  • Add a volume of the appropriate solvent equal to approximately 10% of the container's volume.

  • Securely close the container and agitate it vigorously for at least 30 seconds to rinse all interior surfaces.

  • Pour the rinsate into the designated hazardous waste collection container.

  • Repeat steps 3-5 two more times for a total of three rinses.

  • After the final rinse, allow the container to drain completely.

  • Puncture the container to prevent reuse.

  • Dispose of the rinsed and punctured container according to institutional and local regulations.

IV. This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

QuinoxyfenDisposalWorkflow This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Disposal Pathways start This compound Waste Generated waste_type Identify Waste Type start->waste_type unused_product Unused this compound / Contaminated Materials waste_type->unused_product Unused Product or Contaminated empty_container Empty this compound Container waste_type->empty_container Empty Container licensed_disposal Licensed Hazardous Waste Facility (Incineration/Thermal Destruction) unused_product->licensed_disposal triple_rinse Triple Rinse Container empty_container->triple_rinse puncture Puncture Container triple_rinse->puncture rinsate Collect Rinsate as Hazardous Waste triple_rinse->rinsate landfill_recycle Dispose in Sanitary Landfill / Recycle (as per local regulations) puncture->landfill_recycle rinsate->licensed_disposal

Caption: A flowchart illustrating the proper disposal procedures for this compound waste.

References

Personal protective equipment for handling Quinoxyfen

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Quinoxyfen

This document provides crucial safety and logistical information for the handling and disposal of this compound, tailored for research and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the primary defense against exposure to this compound.[1][2] It is mandatory to wear the following PPE when handling this substance.[3]

Body Area Required PPE Specifications and Guidelines
Eyes/Face Safety Goggles or Face ShieldWear tightly fitting safety goggles with side-shields.[4] For tasks with a higher splash risk, a face shield should be worn in addition to goggles.
Hands Chemical-Resistant GlovesWear chemical impermeable gloves.[4] Viton™ or nitrile rubber gloves are recommended.[1][5] Gloves must be inspected before use, and hands should be washed and dried after removal.[4]
Body Protective ClothingA long-sleeved shirt and long pants are the minimum requirement.[6][7] For procedures with a risk of splashing or aerosol generation, wear fire/flame resistant and impervious clothing or a chemical-resistant apron.[2][4]
Feet Closed-toe Shoes and SocksShoes plus socks are required.[6][7] For situations with a risk of spills, chemical-resistant boots should be worn, with pant legs outside the boots.[8]
Respiratory Respirator (as needed)Not typically required under normal use conditions with adequate ventilation.[5] In case of insufficient ventilation, or when handling powders, a suitable respirator should be worn.[5] For firefighting, a self-contained breathing apparatus is necessary.[4]
Quantitative Safety Data

The following table summarizes key quantitative safety information for this compound.

Parameter Value Source
Acute Oral LD50 (Rat) > 2,000 mg/kg[9]
Acute Dermal LD50 (Rat) > 2,000 mg/kg[9]
Flash Point 209.7°C[4]
Density (at 20°C) 1.43 g/cm³[10]

Operational Protocols

Adherence to the following step-by-step protocols is essential for the safe handling and disposal of this compound.

Safe Handling Protocol
  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, such as a chemical fume hood, to avoid the formation of dust and aerosols.[4]

    • Ensure that emergency exits are accessible and an eyewash station and safety shower are readily available.[4][5]

    • Remove all sources of ignition as this compound has a high flash point.[4]

  • Chemical Handling :

    • Avoid all contact with skin and eyes.[4]

    • Wear the appropriate PPE as detailed in the table above.

    • Do not eat, drink, or smoke in the handling area.[5]

  • Decontamination :

    • After handling, wash hands and any exposed skin thoroughly with soap and water.[6][7][9]

    • Remove contaminated work clothing carefully to avoid skin contact.[4][9][11] Contaminated clothing should not be taken out of the workplace and must be washed before reuse.[4][9][11][12]

Emergency First Aid Procedures
  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[9][12] If skin irritation or a rash develops, seek medical attention.[10][11][12]

  • Eye Contact : Rinse eyes with pure water for at least 15 minutes and consult a doctor.[4]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[4]

  • Ingestion : Rinse the mouth with water.[4] Do not induce vomiting.[4] Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[4]

Spill and Disposal Plan
  • Spill Response :

    • Evacuate personnel from the spill area.

    • Wear appropriate PPE, including respiratory protection.

    • Prevent further leakage if it is safe to do so.[4]

    • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[4]

    • Avoid allowing the chemical to enter drains or waterways.[4]

  • Waste Disposal :

    • This compound waste should be disposed of at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4]

    • Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[4][10][11]

    • Do not contaminate water, food, or feed during storage or disposal.[4][13]

  • Container Disposal :

    • Non-refillable containers should be triple-rinsed or pressure-rinsed.[13]

    • The rinsed container can then be offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill.[4][13]

This compound Handling and Disposal Workflow

Quinoxyfen_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Procedures A Assess Risks & Review SDS B Ensure Adequate Ventilation (Fume Hood) A->B C Don Appropriate PPE B->C D Handle this compound C->D Proceed to Handling E Avoid Dust/Aerosol Formation D->E F Decontaminate Work Area E->F Handling Complete G Remove & Clean/Dispose of PPE F->G I Collect this compound Waste F->I H Wash Hands Thoroughly G->H K Dispose via Licensed Facility H->K If waste generated J Store in Labeled, Sealed Container I->J J->K L Spill Occurs N Evacuate & Secure Area L->N M Personal Exposure P Follow First Aid Measures M->P O Don PPE & Contain Spill N->O Q Seek Medical Attention P->Q

Caption: Workflow for the safe handling and disposal of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.